t-Boc-Aminooxy-PEG12-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPXILDHRFRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This reagent is meticulously designed with three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The NHS ester provides reactivity towards primary amines, commonly found in proteins and peptides, while the t-Boc protected aminooxy group, after deprotection, allows for the specific and stable ligation to aldehyde or ketone moieties. The hydrophilic PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Core Properties and Specifications
The physical and chemical properties of this compound are summarized in the table below. These specifications are typical and may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C₃₆H₆₆N₂O₁₉ |
| Molecular Weight | 830.9 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, under inert atmosphere |
Mechanism of Action and Applications
The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody or an amine-functionalized small molecule) to form a stable amide bond. Following this initial conjugation, the t-Boc protecting group is removed from the aminooxy terminus under acidic conditions. This reveals the reactive aminooxy group, which can then be specifically ligated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.
This sequential conjugation strategy is particularly advantageous in the synthesis of PROTACs, where a protein of interest (POI) ligand and an E3 ligase ligand are joined. It is also instrumental in the development of ADCs, where a cytotoxic payload is attached to a targeting antibody.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Conjugation of an Amine-Containing Molecule via NHS Ester Coupling
This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on a molecule of interest (Molecule-NH₂).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC).
Procedure:
-
Preparation of Reactants:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for a protein).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain the stability of most proteins.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate (Molecule-linker-O-Boc) to remove excess linker and quenching reagents using an appropriate method such as dialysis against PBS, SEC, or RP-HPLC.
-
-
Characterization:
-
Characterize the conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation.
-
Protocol 2: t-Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group to expose the reactive aminooxy group.
Materials:
-
Boc-protected conjugate (Molecule-linker-O-Boc)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3x).
-
The resulting deprotected conjugate (Molecule-linker-ONH₂) can often be used in the next step without further purification. If necessary, purification can be performed by HPLC.
-
Protocol 3: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule
This protocol describes the reaction of the deprotected aminooxy group with a carbonyl group on a second molecule of interest (Molecule'-CHO).
Materials:
-
Deprotected conjugate (Molecule-linker-ONH₂)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (or other suitable amine-free buffer). Aniline (B41778) can be used as a catalyst to accelerate the reaction.
-
Purification system (e.g., SEC or HPLC).
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected conjugate in the Reaction Buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the solution of the deprotected conjugate. A 1.5-5 fold molar excess of the carbonyl-containing molecule is typically used.
-
-
Ligation Reaction:
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the final conjugate (Molecule-linker-O-N=C-Molecule') using an appropriate method such as SEC or HPLC to remove unreacted starting materials.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE, MS, and functional assays to confirm its identity, purity, and activity.
-
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and powerful tool for researchers engaged in the development of complex bioconjugates. Its well-defined structure and orthogonal reactivity allow for a controlled and sequential approach to linking different molecular entities. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the final conjugate. By understanding the principles of its reactivity and following optimized protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and other areas of chemical biology.
An In-Depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group. This unique combination of functionalities allows for a sequential and controlled conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The NHS ester provides a reactive handle for efficient and stable amide bond formation with primary amines, commonly found on the surface of proteins and peptides (e.g., lysine (B10760008) residues)[1]. The monodisperse PEG12 spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate[2][3][4]. The t-Boc protected aminooxy group offers a stable, latent reactive site. Following the initial conjugation via the NHS ester, the t-Boc protecting group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy functionality can then be specifically ligated to an aldehyde or ketone to form a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility[5][6][7]. This sequential reaction capability is particularly advantageous in the multi-step synthesis of complex bioconjugates.
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a linear PEG chain of twelve ethylene (B1197577) glycol units, flanked by a t-Boc protected aminooxy group at one terminus and an NHS ester at the other.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C36H66N2O19 | [2][8] |
| Molecular Weight | 830.9 g/mol | [2][6][8] |
| Purity | Typically ≥95% | [2][8] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, desiccated | [2][8] |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of complex bioconjugates, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[9][10].
The synthesis of a PROTAC using this linker typically follows a sequential three-step process:
-
Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the target protein ligand or the E3 ligase ligand.
-
Deprotection: The t-Boc group is removed to expose the aminooxy functionality.
-
Oxime Ligation: The deprotected aminooxy group is then reacted with a second ligand that has been functionalized with an aldehyde or ketone.
This strategic approach allows for the controlled and directional assembly of the final PROTAC molecule.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in the synthesis of a hypothetical PROTAC. Optimization of these protocols may be required for specific applications.
Step 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand 1)
This protocol describes the reaction of the NHS ester with a primary amine on the first ligand (e.g., a Von Hippel-Lindau (VHL) E3 ligase ligand with an available amine).
Materials:
-
This compound
-
Amine-containing Ligand 1
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing Ligand 1 (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the linker solution dropwise to the stirred solution of Ligand 1.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the formation of the desired conjugate.
-
Upon completion, the product can be purified by preparative HPLC.
Step 2: Deprotection of the t-Boc Group
This protocol describes the removal of the t-Boc protecting group from the conjugated linker to expose the reactive aminooxy group.
Materials:
-
Purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS, observing the loss of the t-Boc group (mass change of -100.12 Da).
-
Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine is often obtained as a TFA salt.
Step 3: Oxime Ligation to a Carbonyl-Containing Ligand (Ligand 2)
This protocol describes the reaction of the deprotected aminooxy-functionalized Ligand 1 with a second ligand containing an aldehyde or ketone (e.g., a target protein ligand functionalized with a carbonyl group).
Materials:
-
Ligand 1-PEG12-Aminooxy•TFA salt
-
Aldehyde or ketone-containing Ligand 2
-
Anhydrous buffer, pH 6.0-7.0 (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the Ligand 1-PEG12-Aminooxy•TFA salt (1 equivalent) and the carbonyl-containing Ligand 2 (1-1.2 equivalents) in the reaction buffer.
-
If using a catalyst, add a stock solution of aniline in DMSO to a final concentration of 10-20 mM.
-
Stir the reaction at room temperature or 37°C for 2-24 hours.
-
Monitor the formation of the oxime bond by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by preparative HPLC.
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S, R,S)-AHPC-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Mechanism and Application of t-Boc-Aminooxy-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, represents a sophisticated tool in the field of bioconjugation, enabling the covalent linkage of biomolecules with distinct functionalities. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of relevant quantitative data. At its core, the linker's utility is derived from its three key components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyl-containing molecules. This strategic design allows for a controlled, sequential conjugation process, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced biotherapeutics.
Core Mechanism of Action
The this compound is a trifunctional molecule designed for a two-step sequential conjugation strategy. This approach provides precise control over the coupling of two different molecular entities.
First Stage: Amine-Reactive Conjugation via NHS Ester
The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH2) present on a target biomolecule, such as the lysine (B10760008) residues on an antibody or protein.[1][2][3] This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[3][4] The NHS ester is a well-established amine-reactive group known for its high reactivity and specificity, ensuring a robust initial conjugation.[5]
Second Stage: Deprotection and Carbonyl-Reactive Ligation
Following the initial conjugation, the tert-butyloxycarbonyl (t-Boc) protecting group on the terminal aminooxy functionality is removed. This deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[6][7][8] The removal of the t-Boc group exposes the highly nucleophilic aminooxy group (-ONH2).
This deprotected aminooxy group is then available to react with a second molecule containing an aldehyde or ketone functional group. This reaction, known as an oxime ligation, forms a stable oxime bond.[9] The oxime ligation is a highly chemoselective reaction, meaning it proceeds with high specificity and does not cross-react with other functional groups typically found in biological systems.[10]
The Role of the PEG12 Spacer
The polyethylene glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, serves several critical functions. It significantly enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][8] The length of the PEG spacer also provides spatial separation between the two conjugated molecules, which can be crucial for maintaining the biological activity of each component.
Quantitative Data Presentation
The efficiency of the conjugation process is dependent on several factors, including reaction conditions and the nature of the biomolecules involved. The following tables summarize key quantitative parameters for the reactions involving the this compound.
| Parameter | Value | Reference |
| NHS Ester-Amine Reaction | ||
| Optimal pH | 7.2 - 8.5 | [2][3] |
| Molar Excess of Linker | 10-20 fold over protein | [4] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [4] |
| t-Boc Deprotection | ||
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [6][7] |
| Concentration | Varies depending on substrate, typically 20-50% TFA in DCM | |
| Reaction Time | 30 minutes to 2 hours at room temperature | |
| Oxime Ligation | ||
| Optimal pH | ~4.5 (can be catalyzed at neutral pH) | [10] |
| Catalyst (for neutral pH) | Aniline (B41778) or p-phenylenediamine | [10] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein to be modified in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[4] Ensure the protein concentration is suitable for the reaction scale.
-
Linker Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[11][12]
Protocol 2: t-Boc Deprotection of the Protein-Linker Conjugate
-
Solvent Exchange (if necessary): If the protein conjugate is in an aqueous buffer, it may need to be transferred to an organic solvent compatible with the deprotection conditions. This can be achieved through lyophilization and redissolution, or by precipitation followed by redissolution.
-
Deprotection Reaction: Dissolve the lyophilized or precipitated protein-linker conjugate in an appropriate organic solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method, such as mass spectrometry, to confirm the removal of the t-Boc group.
-
Removal of Deprotection Reagent: Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is crucial to thoroughly remove all traces of acid.
-
Purification: The deprotected conjugate can be purified by methods such as precipitation with a non-polar solvent (e.g., diethyl ether) followed by centrifugation, or by size-exclusion chromatography using a buffer suitable for the subsequent oxime ligation.
Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule
-
Preparation of Reactants: Dissolve the deprotected protein-aminooxy conjugate in a suitable buffer. For optimal reaction kinetics, an acidic buffer with a pH of approximately 4.5 is recommended.[10] If the reaction needs to be performed at a neutral pH, a catalyst such as aniline can be added.[10] Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.
-
Ligation Reaction: Add the carbonyl-containing molecule to the solution of the deprotected protein-aminooxy conjugate.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactants and conditions but can range from a few hours to overnight.
-
Purification of the Final Conjugate: The final bioconjugate can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate.[12][13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sequential conjugation workflow using this compound.
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Caption: Oxime ligation between an aminooxy group and a carbonyl to form a stable oxime linkage.
References
- 1. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. biotium.com [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. broadpharm.com [broadpharm.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]
The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone in the realm of bioconjugation and drug delivery, playing a pivotal role in the synthesis of complex biomolecules utilizing polyethylene (B3416737) glycol (PEG) linkers. Its unique chemical properties, particularly its stability in a wide range of conditions and its facile removal under specific acidic environments, make it an indispensable tool for chemists and drug developers. This technical guide provides a comprehensive overview of the t-Boc protecting group's function in PEG linkers, detailing its applications, quantitative data on its use, and explicit experimental protocols.
Core Principles of t-Boc Protection in PEG Linkers
The primary function of the t-Boc group is to temporarily mask the reactivity of primary and secondary amines on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule, thereby enabling controlled, sequential synthesis.[1] The t-Boc group is notably stable in basic and nucleophilic environments, a characteristic that makes it compatible with a variety of synthetic steps.[2][3] Its most valued feature, however, is its lability under acidic conditions, which allows for the regeneration of the free amine for subsequent conjugation steps.[1][4]
Heterobifunctional PEG linkers, which feature a t-Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, stepwise assembly of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, preventing undesirable side reactions.[1]
Quantitative Data Summary
The efficiency of both the protection (t-Boc addition) and deprotection (t-Boc removal) steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| t-Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temp | 3-12 | High |
| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90[5] | |
| t-Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High[1][2] |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High[1] |
Table 1: Representative Reaction Conditions for t-Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the t-Boc protecting group, with typical yields.
| Acidic Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) |
| TFA | 20% | DCM | 30 | ~90 |
| TFA | 50% | DCM | 5 | >95[1] |
| TFA | 50% | DCM | 60 | >95[1] |
| HCl | 4M | Dioxane | 5 | ~80[1] |
| HCl | 4M | Dioxane | 60 | >95[1] |
Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| t-Boc | Strong Acid (e.g., TFA, HF)[1] | Stable to bases and nucleophiles[2][3] | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1][6] |
| Fmoc | Base (e.g., Piperidine)[1] | Stable to acids[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1][6] |
Table 3: Comparison of t-Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between two of the most common amine protecting groups used in bioconjugation and peptide synthesis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflows for t-Boc protection and deprotection of PEG linkers.
Caption: Logical workflow for solid-phase peptide synthesis using a t-Boc-amino-PEG resin.
Caption: Mechanism of acid-catalyzed t-Boc deprotection and the role of scavengers.
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results in the synthesis and application of t-Boc-protected PEG linkers.
Protocol 1: t-Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).[1]
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the t-Boc-protected PEG linker.
Protocol 2: t-Boc Deprotection of a PEG Linker
This protocol describes the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free amine.[2]
Materials:
-
t-Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the t-Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add a scavenger like TIS (2.5-5% v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.[2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 3: Solid-Phase Synthesis using a t-Boc-Amino-PEG-Resin
This protocol provides a general overview of using a t-Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[1][7]
Materials:
-
t-Boc-amino-PEG-resin (e.g., PAM resin)
-
t-Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the t-Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
t-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the t-Boc group from the PEG linker, exposing the terminal amine.[1][7]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the newly formed ammonium (B1175870) salt.[1]
-
Washing: Wash the resin again with DMF and DCM.
-
Amino Acid Coupling: Pre-activate the next t-Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
Washing: Wash the resin thoroughly to remove excess reagents.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).
Conclusion
The t-Boc protecting group is a versatile and robust tool in the synthesis of PEGylated molecules for research and pharmaceutical development. Its stability under various conditions, coupled with its predictable and efficient cleavage under acidic treatment, provides the chemical orthogonality required for the construction of sophisticated bioconjugates. A thorough understanding of the principles, quantitative parameters, and experimental protocols associated with t-Boc-protected PEG linkers is paramount for scientists aiming to innovate in the fields of drug delivery, diagnostics, and materials science. By leveraging the strategic application of the t-Boc group, researchers can continue to push the boundaries of what is possible in creating next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. chempep.com [chempep.com]
An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, peptides, antibodies, and other biomolecules.[1][2] Their prevalence stems from their high reactivity and specificity towards primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[1][] This technical guide provides a comprehensive overview of the chemistry, kinetics, and practical application of NHS esters in bioconjugation, complete with experimental protocols and quantitative data to empower researchers in achieving efficient and reproducible results.
The Core Chemistry: Reaction of NHS Esters with Primary Amines
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][4] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable amide bond.[2][]
reagents [label=<
+
NHS Ester
Primary Amine
];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; intermediate [label="Tetrahedral Intermediate"];
products [label=<
+
Amide Bond
N-Hydroxysuccinimide
];
reagents -> intermediate [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; intermediate -> products [label="Collapse & NHS Release", fontcolor="#EA4335", color="#EA4335"]; } caption: "Reaction mechanism of an NHS ester with a primary amine."
Key Factors Influencing Reaction Efficiency
The success of a conjugation reaction involving NHS esters is highly dependent on several experimental parameters. Careful control of these factors is crucial for maximizing yield and ensuring the integrity of the biomolecule.
pH: The pH of the reaction buffer is the most critical factor.[5][6] The reaction is strongly pH-dependent because the primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester.[5][7] At low pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[5] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a competing reaction that reduces the efficiency of the desired conjugation.[7][8] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[7][8]
Temperature and Incubation Time: NHS ester conjugation reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[6][7] Lower temperatures can help to minimize the competing hydrolysis reaction, which is particularly important for less concentrated protein solutions.[7] However, this may necessitate a longer incubation time to achieve the desired degree of labeling.[7]
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[7] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][9]
Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the efficiency of the conjugation. Higher concentrations of the biomolecule (typically 1-10 mg/mL) can favor the aminolysis reaction over hydrolysis.[5][6] A molar excess of the NHS ester is generally used to drive the reaction to completion; a common starting point is an 8-fold molar excess for monolabeling of proteins.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for NHS ester reactions, compiled from various sources.
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[8][9][10]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Temperature | 4°C to Room Temperature |
| Incubation Time | 30 minutes to overnight |
| Biomolecule Concentration | 1 - 10 mg/mL |
| Molar Excess of NHS Ester | 5 to 20-fold |
| Compatible Buffers | Phosphate, Bicarbonate/Carbonate, HEPES, Borate |
| Incompatible Buffers | Tris, Glycine (or other primary amine-containing buffers) |
Experimental Protocol: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general framework for the conjugation of an NHS ester to a protein. Optimization may be required for specific proteins and NHS esters.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
NHS ester of the label or crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Preparation of Protein Solution:
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, exchange the buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]
-
-
Preparation of NHS Ester Stock Solution:
-
Calculation of Reagent Amounts:
-
Calculate the required amount of NHS ester. A common starting point is an 8- to 20-fold molar excess of the NHS ester over the protein.[5][13]
-
The volume of the NHS ester stock solution to be added should ideally not exceed 10% of the total reaction volume to avoid issues with solvent compatibility.[9]
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[13]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted NHS ester and the NHS leaving group by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]
-
Potential Side Reactions and Troubleshooting
While NHS esters are highly selective for primary amines, other nucleophilic residues such as tyrosines, serines, and threonines can also react, particularly at higher pH values, though these reactions are generally less favorable and the resulting esters are less stable than amide bonds.[2][14] The primary competing reaction is the hydrolysis of the NHS ester, which can significantly reduce labeling efficiency.[8] If low labeling efficiency is observed, consider the following troubleshooting steps:
-
Verify Buffer pH: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7]
-
Use Fresh Reagents: NHS esters are moisture-sensitive and can hydrolyze over time.[11] Use freshly prepared solutions from a reagent that has been stored properly.
-
Optimize Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.[7]
-
Adjust Temperature and Incubation Time: If hydrolysis is suspected to be an issue, perform the reaction at a lower temperature (4°C) for a longer duration.[7]
Applications in Research and Drug Development
The robust and efficient chemistry of NHS esters has led to their widespread application in various fields:
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins and antibodies for use in immunoassays, microscopy, and flow cytometry.[5]
-
Bioconjugation for Therapeutics: The development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[]
-
Proteomics: Cross-linking reagents with NHS ester functionalities are used to study protein-protein interactions.[15] Additionally, isobaric tags with NHS ester chemistry are employed for quantitative proteomics.[15]
-
Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and affinity chromatography.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Imperative of Polyethylene Glycol (PEG) Linkers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become indispensable tools in drug discovery, serving as versatile molecular bridges that enhance the therapeutic properties of a wide range of modalities. Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers offer a unique combination of hydrophilicity, biocompatibility, and tunable flexibility. Their integration into therapeutic molecules—a process known as PEGylation—can dramatically improve pharmacokinetics, increase solubility, reduce immunogenicity, and enable the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles of PEG linkers, their structural diversity, their critical applications in drug development, and detailed experimental protocols for their implementation and characterization.
Introduction to Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–). In drug discovery, they function as flexible spacers that covalently connect two or more molecular entities, such as an antibody and a cytotoxic drug, or two different protein-binding ligands. The use of PEG in biomedical applications began in the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. Since then, the technology has evolved significantly, leading to the development of PEG linkers with precisely defined lengths and a variety of reactive functional groups, enabling more controlled and sophisticated bioconjugation strategies.
Core Properties of PEG Linkers
The widespread adoption of PEG linkers stems from a unique set of physicochemical and biological properties that address many of the challenges faced in drug development. These properties are summarized in the table below.
| Property | Description | Impact in Drug Discovery | Citations |
| Water Solubility | The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments. | Enhances the solubility of hydrophobic drugs, preventing aggregation and improving formulation stability. | |
| Biocompatibility | PEG is generally non-toxic, well-tolerated by the body, and approved by major regulatory agencies for use in pharmaceuticals. | Reduces the risk of adverse reactions and toxicity associated with the drug conjugate. | |
| Low Immunogenicity | PEG is considered biologically inert and typically does not elicit a strong immune response. | Minimizes the potential for the patient to develop an immune reaction against the therapeutic agent. | |
| "Stealth" Properties | In aqueous solution, PEG chains form a dynamic, flexible hydration shell around the conjugated molecule. | This shell sterically hinders interactions with proteolytic enzymes and masks epitopes from recognition by the immune system, reducing clearance. | |
| Pharmacokinetic (PK) Enhancement | The large hydrodynamic radius of the PEG polymer increases the overall size of the drug conjugate. | Reduces renal clearance, leading to a significantly longer circulation half-life and sustained drug exposure. | |
| Flexibility & Tunability | The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility. The length of the PEG chain can be precisely controlled during synthesis. | Allows for optimization of the distance between conjugated molecules and fine-tuning of the overall properties of the conjugate. |
Structural Classification of PEG Linkers
PEG linkers can be categorized based on their architecture, molecular weight distribution, and the nature of their terminal functional groups. This classification allows for the selection of an appropriate linker to achieve the desired properties for a specific application.
Monodisperse vs. Polydisperse PEG Linkers
A critical distinction in PEG linkers is their molecular weight distribution, described by the Polydispersity Index (PDI).
-
Monodisperse (or Discrete) PEGs (dPEGs) consist of a single, precisely defined molecular weight (PDI = 1.0). This uniformity is crucial for manufacturing consistency and regulatory approval, as it results in a homogeneous final drug product.
-
Polydisperse PEGs are a mixture of PEG chains with a range of lengths, characterized by an average molecular weight and a PDI greater than 1.0. While easier and less costly to produce, they can lead to heterogeneous drug products, complicating characterization and potentially affecting reproducibility.
| Feature | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | Precise, single molecular weight | Average molecular weight with a distribution |
| Polydispersity Index (PDI) | PDI = 1.0 | PDI > 1.0 (typically > 1.1) |
| Product Homogeneity | Results in homogeneous conjugates (e.g., uniform DAR) | Results in heterogeneous mixtures of conjugates |
| Characterization | Simplified and reproducible | Complex and challenging |
| Manufacturing | More complex synthesis, higher cost | Simpler synthesis, lower cost |
| Primary Use Case | ADCs, PROTACs, small molecules where precision is critical | Protein PEGylation, nanoparticles, where some variability is tolerated |
| Citations |
Applications of PEG Linkers in Drug Discovery
PEG linkers are integral to the design of several modern therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers are often incorporated to overcome the hydrophobicity of the payload.
-
Improved Solubility and Stability: Hydrophobic payloads can cause ADCs to aggregate and be rapidly cleared from circulation. A hydrophilic PEG linker can "shield" the payload, improving solubility and preventing aggregation.
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating hydrophobicity, PEG linkers enable the attachment of more drug molecules per antibody (a higher DAR) without compromising the ADC's physical properties, potentially leading to greater efficacy.
-
Enhanced Pharmacokinetics: The PEG component increases the ADC's hydrodynamic size, leading to slower clearance and a longer half-life in the body.
Applications of PEGylated Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to overcome several challenges in ADC development. This technical guide provides an in-depth exploration of the applications of PEGylated linkers in ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
The Role and Advantages of PEGylated Linkers in ADCs
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into the linker of an ADC, imparts several beneficial properties.[1][2] The primary functions of PEGylated linkers are to enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce its immunogenicity.[2][3] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, which in turn can result in rapid clearance from circulation and potential immunogenic responses.[3] PEGylation effectively masks the hydrophobicity of the payload, mitigating these issues.[4]
Impact on Pharmacokinetics and Pharmacodynamics
The inclusion of a PEG linker can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of an ADC.[5] By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a longer plasma half-life.[6][7] This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[8] However, the length of the PEG chain is a critical parameter that must be optimized, as excessively long chains can sometimes hinder the cytotoxic activity of the payload.[6]
Cleavable vs. Non-Cleavable PEGylated Linkers
PEGylated linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of payload release.
-
Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes (e.g., cathepsins).[9] This targeted release mechanism can minimize off-target toxicity.
-
Non-Cleavable Linkers: In this case, the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell.[9] This generally results in greater plasma stability and a more predictable safety profile.
Quantitative Data on the Impact of PEGylated Linkers
The following tables summarize key quantitative data from various studies, highlighting the impact of PEGylation on the physicochemical and biological properties of ADCs.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | PEG Moiety | Half-life (t½) | Clearance Rate | Species | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 min | - | Mouse | [6] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 49.2 min | - | Mouse | [6] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 219.0 min | - | Mouse | [6] |
| αCD30-vc-MMAE | None | - | > 60 mL/day/kg | Rat | [1][10] |
| αCD30-PEG8-gluc-MMAE | PEG8 | - | ~20 mL/day/kg | Rat | [1][10] |
| Non-PEGylated Proticles | None | - | Faster clearance | - | [7] |
| PEGylated Proticles | PEG | - | Slower clearance | - | [7] |
| Peginterferon alfa-2b | 12 kDa linear PEG | Shorter | - | Human | [11] |
| Peginterferon alfa-2a | 40 kDa branched PEG | Longer | - | Human | [11] |
Table 2: Impact of PEGylation on In Vitro Cytotoxicity (IC50)
| ADC Construct | Target Cell Line | IC50 (nM) | Notes | Reference |
| ZHER2-SMCC-MMAE (HM) | NCI-N87 (HER2+) | 22.3 | No PEG linker | [6] |
| ZHER2-PEG4K-MMAE (HP4KM) | NCI-N87 (HER2+) | 100.8 | 4 kDa PEG linker | [6] |
| ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 (HER2+) | 488.5 | 10 kDa PEG linker | [6] |
| αCD30-vc-MMAE | L540cy (CD30+) | ~0.3-0.4 ng/mL | No PEG in linker | [12] |
| αCD30-PEGx-gluc-MMAE | L540cy (CD30+) | ~0.3-0.4 ng/mL | PEG had no effect on potency | [12] |
| ch14.18-MMAE | GD2-high cells | < 1 | - | [13] |
| ch14.18-MMAF | GD2-high cells | < 1 | - | [13] |
| Ctx–Pt–PEG–CPT | EGFR-high (MDA-MB-468) | ~10 | PEGylated linker | [14] |
| Ctx–Pt–PEG–CPT | EGFR-low (MCF7) | ~1180 | PEGylated linker | [14] |
| Tra–Pt–PEG–CPT | HER2-high (SK-BR-3) | ~5 | PEGylated linker | [14] |
| Tra–Pt–PEG–CPT | HER2-low (MDA-MB-453) | ~1635 | PEGylated linker | [14] |
Table 3: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation
| ADC Property | Impact of PEGylation | Key Findings | Reference |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR | Hydrophilic PEG linkers can mitigate the aggregation propensity of hydrophobic payloads, allowing for the conjugation of a higher number of drug molecules per antibody. | [3] |
| Aggregation | Reduces aggregation | The hydrophilic nature of PEG shields the hydrophobic payload, preventing the formation of aggregates that can lead to rapid clearance and immunogenicity. | [3][4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEGylated linkers.
Thiol-Maleimide Conjugation for ADC Synthesis
This protocol describes a common method for conjugating a maleimide-functionalized PEGylated linker-drug to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-drug conjugate
-
Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine
-
Purification system: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction buffer: PBS with EDTA (e.g., 50 mM phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using an appropriate method (e.g., SEC with a desalting column).
-
-
Conjugation:
-
Dissolve the maleimide-PEG-drug conjugate in a co-solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add the linker-drug solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-drug per mole of antibody.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-5 fold molar excess of the quenching reagent (NEM or L-cysteine) relative to the initial amount of linker-drug to cap any unreacted thiol groups on the antibody.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other reaction components using SEC or TFF.
-
The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., 252 nm for some payloads).
-
Determine the extinction coefficients of the antibody at both wavelengths and the drug at both wavelengths.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
Mass Spectrometry (LC-MS) Method:
-
Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated as the weighted average of the different DAR species, based on their relative abundance in the mass spectrum.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in vivo.
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse, or rat) at a concentration of approximately 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
At each time point, quench the reaction and process the sample to isolate the ADC (e.g., by affinity capture using Protein A/G beads).
-
Analyze the isolated ADC by LC-MS to determine the average DAR.
-
A stable ADC will show minimal change in DAR over the incubation period.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potential of the ADC against cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and a positive control (e.g., free drug) in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period that allows for the ADC to exert its effect (typically 72-96 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to ADCs with PEGylated linkers.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Simplified HER2 signaling pathway.
Caption: Mechanism of action for tubulin inhibitor payloads.
Caption: Mechanism of action for topoisomerase inhibitor payloads.
Conclusion
PEGylated linkers are a cornerstone of modern ADC design, offering a versatile solution to enhance the therapeutic properties of these complex biologics. By improving solubility, stability, and pharmacokinetic profiles, PEGylation enables the development of more effective and safer ADCs. The choice of linker chemistry, including the length and architecture of the PEG chain and whether it is cleavable or non-cleavable, must be carefully considered and empirically optimized for each specific ADC. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating PEGylated linkers, ultimately contributing to the advancement of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of t-Boc-Aminooxy-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Understanding these core characteristics is crucial for the successful design and execution of experiments, ensuring the integrity and reactivity of this versatile reagent.
Core Concepts: Understanding the Molecule
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key functional components:
-
t-Boc-Aminooxy Group: A protected aminooxy group that, after deprotection of the tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions, can react with aldehydes and ketones to form stable oxime linkages.
-
PEG12 Spacer: A hydrophilic chain of 12 ethylene (B1197577) glycol units that enhances the solubility of the molecule in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.
-
NHS Ester: An N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.
Solubility Profile
The solubility of this compound is a critical factor for its handling and use in various reaction conditions. While precise quantitative solubility data is not always publicly available, the following tables summarize the known solubility characteristics based on manufacturer data sheets and the general properties of PEGylated compounds.[1][2]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility |
| Organic Solvents | DMSO, DMF, DCM | Soluble.[1] These aprotic polar solvents are recommended for preparing stock solutions. |
| Aqueous Media | Water, Buffers | The presence of the hydrophilic PEG12 spacer significantly increases solubility in aqueous media compared to non-PEGylated linkers.[1] |
Note: For a related compound, t-Boc-Aminooxy-PEG12-acid, solubility in water and DCM has been noted.
Stability and Handling
The stability of the NHS ester is a primary concern as it is susceptible to hydrolysis, which can inactivate the molecule. The rate of hydrolysis is highly dependent on pH and temperature.
Table 2: Stability of NHS Esters - Half-life (t½) of Hydrolysis
| pH | Temperature (°C) | Approximate Half-life |
| 7.4 | Not specified | > 120 minutes |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | ~10 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Key Stability Considerations:
-
pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. Reactions with primary amines are typically performed at a pH range of 7.2-8.5 to balance the reaction rate with the hydrolysis rate.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment. It is recommended to warm the vial to room temperature before opening to prevent condensation.
Storage Recommendations:
For long-term stability, this compound should be stored at -20°C in a dry, inert atmosphere.
Experimental Protocols
General Protocol for Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)
This protocol outlines the steps for conjugating this compound to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a known concentration.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
Protocol for t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free aminooxy group.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole (B1667542) or thioanisole, optional)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection: Add a solution of TFA in DCM (e.g., 20-50% TFA). If the substrate is sensitive to the t-butyl cation byproduct, a scavenger can be added.
-
Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Remove the TFA and solvent under reduced pressure. The deprotected product can be further purified if necessary.
Visualizing Workflows and Relationships
Bioconjugation and Deprotection Workflow
The following diagram illustrates the sequential steps of conjugating this compound to a protein, followed by the deprotection of the t-Boc group.
Factors Affecting NHS Ester Stability
This diagram outlines the key factors that influence the stability of the NHS ester moiety, highlighting the competing pathways of aminolysis and hydrolysis.
References
t-Boc-Aminooxy-PEG12-NHS ester CAS number and molecular weight
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a focus on antibody-drug conjugate (ADC) synthesis.
Introduction
This compound is a versatile crosslinking reagent used in the field of bioconjugation. It features three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) spacer of 12 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.
The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues). The t-Boc protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1][2] These characteristics make it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 830.9 g/mol |
| CAS Number | Not consistently available |
| Molecular Formula | C36H66N2O19 |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, desiccated |
Applications in Bioconjugation
The primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a monoclonal antibody to a cytotoxic payload.[1] It is also utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3]
The workflow for ADC synthesis using this linker can be conceptually divided into two main stages:
-
Conjugation to the Antibody: The NHS ester end of the linker reacts with primary amine groups on the antibody to form a stable amide bond.
-
Payload Attachment: Following the deprotection of the t-Boc group, the exposed aminooxy group is reacted with a payload molecule that has been modified to contain an aldehyde or ketone.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate.
General Protocol for Antibody-Linker Conjugation
This protocol outlines the reaction of the NHS ester moiety of the linker with the primary amines of an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. A 5 to 20-fold molar excess of the linker to the antibody is a common starting point. Gently mix the reaction. The final concentration of the organic solvent should be kept below 10% to prevent protein precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Quench any unreacted NHS ester by adding the quenching buffer.
-
Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagents.
Protocol for Boc Deprotection and Payload Conjugation
This protocol describes the removal of the t-Boc protecting group and the subsequent reaction with an aldehyde- or ketone-containing payload.
Materials:
-
Purified Antibody-Linker Conjugate
-
Trifluoroacetic Acid (TFA)
-
Aldehyde- or Ketone-modified Payload
-
Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Boc Deprotection: The t-Boc group can be removed under mild acidic conditions.[2] This step needs to be carefully optimized to ensure complete deprotection without damaging the antibody. A common method involves treatment with a solution of TFA.
-
Payload Conjugation: After deprotection and buffer exchange into an appropriate reaction buffer (pH 4.5-5.5), the aldehyde- or ketone-modified payload is added to the deprotected antibody-linker conjugate.
-
Incubation: The reaction is incubated to allow for the formation of an oxime bond between the aminooxy group on the linker and the carbonyl group on the payload.
-
Final Purification: The final ADC is purified to remove any unreacted payload and other small molecules.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
References
An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern biotechnology and drug development. These versatile molecules consist of a central hydrophilic PEG chain of varying lengths, flanked by two different reactive functional groups. This unique architecture allows for the specific and covalent conjugation of two different molecules, such as a protein to a small molecule drug, a targeting ligand to a nanoparticle, or a protein to another protein. The incorporation of the PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate while minimizing steric hindrance.[1] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of heterobifunctional PEG linkers for protein modification.
Core Concepts
The utility of heterobifunctional PEG linkers stems from their ability to facilitate controlled and specific bioconjugation. The choice of reactive groups at each end of the PEG chain is dictated by the available functional groups on the molecules to be linked (e.g., primary amines on lysine (B10760008) residues, sulfhydryl groups on cysteine residues).[2] The length of the PEG spacer is a critical parameter that can be optimized to influence the properties of the final conjugate, such as its hydrodynamic radius, circulation half-life, and immunogenicity.
Data Presentation: Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is crucial for successful bioconjugation. The following tables summarize the key quantitative properties of some commonly used linker types.
Table 1: NHS-PEG-Maleimide Linkers
| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) | Reactive Towards |
| Mal-PEG2-NHS ester[3] | 364.34 | 2 | 17.6 | Amine, Sulfhydryl |
| SM(PEG)4[4] | 492.5 | 4 | 29.1 | Amine, Sulfhydryl |
| Mal-PEG8-NHS ester[5] | 668.7 | 8 | 44.1 | Amine, Sulfhydryl |
| SM(PEG)12[4] | 844.9 | 12 | 59.1 | Amine, Sulfhydryl |
| SM(PEG)24[4] | 1389.5 | 24 | 95.2 | Amine, Sulfhydryl |
Table 2: Azide-PEG-Amine Linkers
| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Reactive Towards |
| Amino-PEG3-azide[6] | 218.26 | 3 | Carboxylic Acid, Alkyne/DBCO |
| Amino-PEG8-azide[6] | 394.46 | 8 | Carboxylic Acid, Alkyne/DBCO |
| Amino-PEG10-azide[6] | 482.57 | 10 | Carboxylic Acid, Alkyne/DBCO |
| Azide-PEG-amine (MW 5000)[7] | ~5000 | ~113 | Carboxylic Acid, Alkyne/DBCO |
Table 3: DBCO-PEG-NHS Ester Linkers
| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Reactive Towards |
| DBCO-PEG4-NHS ester[8][9] | 649.7 | 4 | Amine, Azide (B81097) |
| DBCO-PEG5-NHS Ester[10] | 693.74 | 5 | Amine, Azide |
| DBCO-PEG6-NHS ester[11] | 737.79 | 6 | Amine, Azide |
| TFP Ester-PEG12-DBCO[12] | 1043.1 | 12 | Amine, Azide |
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for common protein modification procedures.
Protocol 1: Amine-to-Sulfhydryl Conjugation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule).[5]
Materials:
-
Protein containing primary amines (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
NHS-PEGn-Maleimide linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).[5]
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
Step 1: Activation of Protein-NH2 with NHS-PEGn-Maleimide
-
Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve the NHS-PEGn-Maleimide linker in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
-
Add a 10- to 50-fold molar excess of the linker stock solution to the Protein-NH2 solution. The optimal ratio may need to be determined empirically.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[5]
-
Remove excess, unreacted linker and the N-hydroxysuccinimide by-product by size-exclusion chromatography (desalting column) or dialysis against the Conjugation Buffer.
Step 2: Conjugation to Molecule-SH
-
Dissolve Molecule-SH in the Conjugation Buffer. If the sulfhydryl groups are protected, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Add the purified, maleimide-activated Protein-NH2 to the solution of Molecule-SH. The molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted components.
Protocol 2: Protein Modification with Amino-PEG-Azide
This protocol details the modification of a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) with an amine-containing PEG-azide linker, introducing a bio-orthogonal azide handle for subsequent click chemistry reactions.[13]
Materials:
-
Protein with accessible carboxylic acid groups
-
Amino-PEGn-Azide linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer: MES buffer, pH 4.5-5.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: Hydroxylamine or another amine-containing buffer
Procedure:
-
Dissolve the protein in Activation Buffer.
-
Add EDC to the protein solution to activate the carboxylic acid groups. A 10- to 50-fold molar excess of EDC is typically used.
-
Incubate for 15 minutes at room temperature.
-
Add the Amino-PEGn-Azide linker to the reaction mixture.
-
Adjust the pH of the reaction to 7.2-7.4 with Conjugation Buffer and incubate for 2 hours at room temperature.
-
Quench the reaction by adding the Quenching Solution.
-
Purify the azide-modified protein using a desalting column or dialysis.
Protocol 3: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-containing molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[14][15]
Materials:
-
Protein with primary amines
-
Azide-containing molecule
-
DBCO-PEGn-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-7.4)[15]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Labeling of Protein with DBCO-PEGn-NHS Ester
-
Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15]
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess unreacted DBCO-NHS ester using a desalting column.
Step 2: Conjugation with Azide-Containing Molecule
-
Prepare the azide-containing molecule in a compatible buffer.
-
Add the azide-containing molecule to the DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is often used.[15]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[14]
-
Purify the final conjugate using size-exclusion chromatography.
Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein sample with 2x Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and a protein molecular weight marker into the wells of a polyacrylamide gel. Run the gel in 1x SDS-PAGE Running Buffer at a constant voltage until the dye front reaches the bottom of the gel. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[18]
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.
Western Blot Protocol [19][20]
-
Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).[21][22]
PROTAC-Mediated Protein Degradation Signaling Pathway
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. iitg.ac.in [iitg.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. escopharma.com [escopharma.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxime Bond Formation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of oxime bond formation, a cornerstone of modern bioconjugation strategies. We will delve into the core chemical principles, kinetic parameters, and practical applications of this versatile ligation technique. Detailed experimental protocols and quantitative data are presented to empower researchers in designing and executing robust bioconjugation experiments for drug development and other biomedical applications.
The Core of Oxime Ligation: Mechanism and Kinetics
Oxime ligation is a chemoselective reaction that occurs between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) on a target biomolecule, forming a stable oxime bond.[1][2] This reaction is highly valued in bioconjugation for its specificity and the stability of the resulting linkage under physiological conditions.[2]
The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by an acid-catalyzed dehydration of the intermediate to yield the final oxime product.[3]
The rate of oxime bond formation is significantly influenced by pH. The reaction is generally fastest in mildly acidic conditions, typically around pH 4.5.[3][4] This is because the dehydration step is acid-catalyzed. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive. Conversely, at neutral or physiological pH, the reaction rate is considerably slower.[3] To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed to accelerate the reaction at neutral pH.[3][5] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[5]
Quantitative Data for Oxime Ligation
The efficiency of oxime ligation can be quantified by its reaction rate and the stability of the resulting bond. The following tables summarize key quantitative data gathered from various studies.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aldehyde + Aminooxy | None | 7.0 | ~0.01 | [3] |
| Aldehyde + Aminooxy | Aniline (100 mM) | 7.0 | Up to 4.2 | [3] |
| Aldehyde + Aminooxy | Aniline (100 mM) | 4.5 | 400-fold increase vs. uncatalyzed | [3] |
| Aromatic Aldehyde + Aminooxyacetyl group | Aniline | 7.0 | 8.2 ± 1.0 | [6] |
| Ketone + Aminooxy | Aniline (100 mM) | 7.0 | ~0.082 | [5] |
| Citral (aldehyde) + Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 48.6 | [7] |
| Citral (aldehyde) + Aminooxy-dansyl | m-phenylenediamine (50 mM) | 7.3 | 78.2 | [8] |
| 2-pentanone (ketone) + Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 | [8] |
| 2-pentanone (ketone) + Aminooxy-dansyl | m-phenylenediamine (100 mM) | 7.3 | 0.20 | [8] |
| Aldehyde-functionalized GFP + Aminooxy-dansyl | Aniline (100 mM) | 7.0 | Minimal conversion | [5] |
| Aldehyde-functionalized GFP + Aminooxy-dansyl | m-phenylenediamine (750 mM) | 7.0 | Completion in 90 seconds | [5] |
| Linkage Type | Equilibrium Constant (Keq, M⁻¹) | Stability | Reference |
| Oxime | >10⁸ | Exceptionally stable across a wide pH range.[1] More stable than hydrazones. | [3] |
| Hydrazone | 10⁴ - 10⁶ | Less stable than oximes, can be reversible under acidic conditions. | [3] |
Experimental Protocols
The following are generalized protocols for performing oxime ligation. Optimization may be required for specific biomolecules and reagents.
General Protocol for Aqueous Oxime Ligation
This protocol is suitable for water-soluble biomolecules.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0[1]
-
Aniline catalyst stock solution: 100 mM in DMSO[1]
-
Quenching reagent: Acetone
-
Purification system (e.g., HPLC, SDS-PAGE)
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess (e.g., 1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.[1]
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using an appropriate chromatography technique.
-
Protocol for Oxime Ligation in Organic Solvents
This protocol is for reactions involving substrates that are not soluble in aqueous buffers.
Materials:
-
Aldehyde or ketone-functionalized molecule
-
Aminooxy-functionalized molecule (e.g., 2-(Aminooxy)-2-methylpropanoic acid)
-
Solvent: Pure acetic acid
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized molecule (1 equivalent) in pure acetic acid.
-
Dissolve the aminooxy-functionalized molecule (1.5-3 equivalents) in pure acetic acid.
-
-
Ligation Reaction:
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction at room temperature.
-
-
Work-up and Purification:
-
Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a suitable solvent for purification.
-
Purify the product by flash chromatography or preparative HPLC.
-
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanism of oxime ligation and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Technical Guide to the Benefits of PEG12 Spacers in Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various strategies to optimize linker properties, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a powerful approach. This technical guide provides an in-depth exploration of the benefits conferred by a 12-unit PEG (PEG12) spacer in linker design, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Uniform, monodisperse PEG linkers are flexible, hydrophilic spacers that can significantly influence the physicochemical and pharmacological properties of a bioconjugate.[1] A PEG12 spacer, with its defined length and composition, offers a strategic balance of these benefits, making it a frequently employed tool in the development of next-generation therapeutics.[1]
The primary advantages of incorporating a PEG12 spacer can be categorized into three main areas: improved physicochemical properties, enhanced pharmacokinetics, and optimized pharmacodynamics.[1]
Core Benefits of a PEG12 Spacer
Enhanced Physicochemical Properties
The introduction of a PEG12 spacer into a linker can dramatically improve the solubility and stability of the resulting conjugate, particularly when dealing with hydrophobic payloads.[]
-
Increased Solubility: Many potent cytotoxic drugs and small molecule binders are hydrophobic, leading to challenges in formulation and a propensity for aggregation in aqueous environments.[3] The hydrophilic nature of the PEG12 chain can significantly enhance the water solubility of the entire conjugate, facilitating easier handling and administration.[3][4] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule.[5]
-
Reduced Aggregation: The "shielding" effect of the flexible PEG chain can mask hydrophobic regions of the payload or the overall conjugate, thereby reducing non-specific interactions that lead to aggregation.[6] This is crucial for maintaining the monomeric and active state of ADCs, as aggregation can lead to rapid clearance and potential immunogenicity.[7]
-
Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic payloads, PEG12 spacers can enable the development of ADCs with higher DARs.[6] This allows for the delivery of a greater number of therapeutic molecules per antibody, potentially increasing efficacy.[6]
Improved Pharmacokinetics
The pharmacokinetic (PK) profile of a bioconjugate is profoundly influenced by its linker. A PEG12 spacer can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the therapeutic.[8]
-
Prolonged Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic volume of the conjugate, which reduces renal clearance and leads to a longer circulation half-life.[6] This extended exposure increases the probability of the therapeutic reaching its target tissue.
-
Reduced Non-Specific Clearance: The hydration shell created by the PEG spacer reduces non-specific uptake by the reticuloendothelial system (RES), a common clearance pathway for large molecules.[6] Slower clearance rates for ADCs with PEG linkers have been observed in preclinical studies.[9]
Optimized Pharmacodynamics
In the context of PROTACs, the linker plays a pivotal role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[10]
-
Optimal Length and Flexibility: The length of the PEG12 spacer often provides the necessary flexibility and spatial orientation for the two ends of the PROTAC to bind effectively to their respective proteins, leading to efficient target ubiquitination and degradation.[11] Linker length is a critical parameter that must be optimized to avoid steric hindrance and promote cooperativity within the ternary complex.[11]
Data Presentation: Quantitative Impact of PEG Spacers
The following tables summarize quantitative data illustrating the impact of PEG spacers on the properties of bioconjugates. While specific data for PEG12 is often part of a broader trend, these tables provide a clear representation of its benefits.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower clearance, longer half-life, often reaching a plateau of PK improvement |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower clearance, longer half-life, often reaching a plateau of PK improvement |
| PEG24 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Significantly prolonged half-life |
| This table is a composite representation based on trends reported in the literature.[12] |
Table 2: Comparative Solubility of a Hypothetical PROTAC with Different Linkers
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| PEG12 | 180 |
| This table presents fictionalized data to illustrate the general and significant trend of increased solubility with longer PEG chains as described in the literature.[4] |
Mandatory Visualizations
Caption: Benefits of a PEG12 spacer in overcoming challenges associated with hydrophobic payloads.
Caption: Role of a PEG12 linker in facilitating ternary complex formation in PROTACs.
Experimental Protocols
Synthesis of a Maleimide-PEG12-Functionalized Linker
This protocol provides a general workflow for the synthesis of a heterobifunctional PEG12 linker with a maleimide (B117702) group for conjugation to thiols and another reactive group (e.g., NHS ester) for reaction with amines.
Materials:
-
Amine-PEG12-Carboxylic Acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Maleic anhydride (B1165640)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Amine-PEG12-Carboxylic Acid (1 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC or EDC (1.1 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS-activated PEG12-amine.
-
-
Formation of Maleamic Acid:
-
Dissolve the crude NHS-activated PEG12-amine in anhydrous DCM.
-
Add maleic anhydride (1.2 eq) and TEA (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the maleamic acid intermediate.
-
-
Cyclization to Maleimide:
-
Dissolve the maleamic acid intermediate in a mixture of acetic anhydride and sodium acetate.
-
Heat the reaction at 60-70°C for 2-3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final Maleimide-PEG12-NHS ester linker.
-
Determination of Drug-to-Antibody Ratio (DAR) of a PEGylated ADC
This protocol outlines a common method for DAR determination using liquid chromatography-mass spectrometry (LC-MS).[13]
Materials:
-
PEGylated ADC sample
-
Agilent 1290 Infinity UHPLC system (or equivalent)
-
Agilent 6550 Q-TOF mass spectrometer (or equivalent)
-
Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Optional: PNGase F for deglycosylation
-
Optional: Dithiothreitol (DTT) for reduction of interchain disulfide bonds
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in an appropriate buffer.
-
(Optional) For deglycosylation, treat the ADC with PNGase F according to the manufacturer's protocol to reduce spectral complexity.[13]
-
(Optional) For analysis of light and heavy chains separately, reduce the ADC by adding DTT to a final concentration of 50 mM and incubating at 37°C.
-
-
LC-MS Analysis:
-
Inject 1-5 µg of the prepared sample onto the reversed-phase column.
-
Elute the ADC species using a gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species (D0, D1, D2, etc.).
-
Identify the peaks corresponding to the antibody with different numbers of conjugated drugs.
-
Calculate the weighted average DAR using the following formula, based on the relative abundance (peak area) of each species: DAR = Σ (% Peak Area of Dn * n) / 100 where 'n' is the number of drugs conjugated.[]
-
Specialized software, such as the Agilent DAR calculator, can be used for automated analysis.[13]
-
Caption: Experimental workflow for determining the Drug-to-Antibody Ratio (DAR) of a PEGylated ADC.
Ternary Complex Formation Assay for PEGylated PROTACs
This protocol describes a general method to assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) using an AlphaLISA (Amplified Luminescent Proximity Homestead Assay).[15]
Materials:
-
GST-tagged target protein (e.g., BRD4)
-
FLAG-tagged E3 ligase complex (e.g., CRBN)
-
PEGylated PROTAC (e.g., dBET6)
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Dilute the tagged proteins and the PROTAC to the desired concentrations in assay buffer. It is crucial to perform a cross-titration of all three components to find the optimal concentrations.[15]
-
-
Assay Assembly:
-
In a 384-well plate, add the GST-tagged target protein, the FLAG-tagged E3 ligase complex, and the serially diluted PEGylated PROTAC.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the Anti-GST Acceptor beads to the wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add the Anti-FLAG Donor beads to the wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal as a function of the PROTAC concentration.
-
The resulting bell-shaped curve indicates the formation of the ternary complex at optimal concentrations and the "hook effect" at higher concentrations due to the formation of binary complexes.[15] The peak of this curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The strategic incorporation of a PEG12 spacer into linker design offers a multifaceted approach to overcoming common challenges in the development of advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, reduce aggregation, prolong circulation half-life, and facilitate productive molecular interactions makes it an invaluable tool for drug developers. The quantitative data, though often part of a broader trend across different PEG lengths, consistently demonstrates the positive impact of PEGylation. The experimental protocols provided herein offer a framework for the synthesis and evaluation of bioconjugates containing PEG12 linkers. As the demand for more sophisticated and effective targeted therapies continues to grow, the rational design of linkers, including the judicious use of components like PEG12, will remain a cornerstone of innovation in the field.
References
- 1. books.rsc.org [books.rsc.org]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 15. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for t-Boc-Aminooxy-PEG12-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of an amine-containing molecule to a carbonyl-containing molecule (aldehyde or ketone).[1] This reagent is particularly valuable in bioconjugation and drug development for creating complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.[2][3][4] The molecule features three key components:
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines to form stable amide bonds.[5][6][7][8]
-
A t-Boc (tert-butyloxycarbonyl) protected aminooxy group , which, after deprotection, can react with aldehydes or ketones to form a stable oxime linkage.[1][9]
-
A 12-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between the conjugated molecules.[1][10]
These application notes provide a detailed protocol for a two-step bioconjugation strategy using this compound, including the initial protein modification, deprotection of the t-Boc group, and subsequent conjugation to a carbonyl-containing molecule.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Synthesis: Assembling molecules that recruit E3 ubiquitin ligases to a target protein for degradation.[3][4]
-
Peptide Modification: Creating branched or functionalized peptide structures.[2]
-
Surface Functionalization: Modifying surfaces with reactive groups for various biomedical applications.[2]
-
Development of Imaging Agents: Conjugating imaging agents to targeting moieties.[1]
Experimental Protocols
This section details a two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a carbonyl-containing molecule.
Part 1: Conjugation of this compound to a Protein
This initial step involves the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) on the surface of the protein.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[5][6][7]
-
Purification tools: Desalting column (e.g., Sephadex G-25) or spin filtration unit[5][11]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12] Protect from light if working with light-sensitive molecules.[7]
-
-
Purification:
Part 2: t-Boc Deprotection
This step removes the t-Boc protecting group to expose the reactive aminooxy group.
Materials:
-
t-Boc-Aminooxy-PEG12-Protein conjugate from Part 1
-
Anhydrous Dichloromethane (DCM)[2]
-
Neutralization Buffer: Saturated sodium bicarbonate solution[2]
-
Purification tools: Desalting column or dialysis cassette
Procedure:
-
Deprotection Reaction:
-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[2][14]
-
To ensure complete removal of TFA, co-evaporate the residue with toluene.[2]
-
For neutralization, dissolve the residue in a minimal amount of organic solvent and then add it to a buffer at neutral pH, or perform a buffer exchange into the desired coupling buffer for the next step.
-
Part 3: Oxime Ligation with a Carbonyl-Containing Molecule
The final step is the reaction of the deprotected aminooxy-PEG-protein with a molecule containing an aldehyde or ketone.
Materials:
-
Aminooxy-PEG12-Protein conjugate from Part 2
-
Carbonyl-containing molecule
-
Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5.[9] Aniline can be used as a catalyst to accelerate the reaction.[9]
-
Purification tools: Size-exclusion chromatography (SEC) or other appropriate chromatography method.
Procedure:
-
Oxime Ligation Reaction:
-
Dissolve the aminooxy-functionalized protein in the Coupling Buffer.
-
Add the carbonyl-containing molecule to the protein solution. A molar excess of the smaller molecule is typically used.
-
Incubate the reaction for 2-4 hours at room temperature. The reaction can be left overnight at 4°C.
-
-
Final Purification:
-
Purify the final bioconjugate to remove any unreacted molecules using an appropriate chromatography method, such as SEC.
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Coupling | t-Boc Deprotection | Oxime Ligation |
| Solvent/Buffer | 0.1 M Sodium Bicarbonate | Dichloromethane (DCM) | 0.1 M Sodium Acetate or PBS |
| pH | 8.0 - 8.5 | N/A (Acidic) | 5.5 - 7.5 |
| Reagents | This compound | Trifluoroacetic Acid (TFA) | Carbonyl-containing molecule |
| Molar Ratio | 10-20x excess of NHS ester to protein | 1:1 TFA:DCM (v/v) | Variable (excess of carbonyl molecule) |
| Temperature | Room Temperature or 4°C | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 30 - 120 minutes | 60 - 120 minutes | 2 - 16 hours |
Table 2: Example Labeling Efficiency
| Protein Concentration | Molar Excess of NHS Ester | Labeling Efficiency (%) |
| 1 mg/mL | 20x | 20 - 30% |
| 2.5 mg/mL | 20x | ~35% |
| >5 mg/mL | 20x | >35% |
Note: Labeling efficiency is dependent on the specific protein and reaction conditions. The data presented is based on typical efficiencies for NHS ester labeling of antibodies.[6]
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Chemical reactions in the two-step bioconjugation process.
References
- 1. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. gentaur.com [gentaur.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Step-by-Step Protein Labeling with t-Boc-Aminooxy-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent modification of proteins using the bifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester. This process enables the introduction of a protected aminooxy group onto a protein, which can subsequently be deprotected and used for site-specific conjugation to molecules containing an aldehyde or ketone, such as modified drugs, imaging agents, or other biomolecules, through a stable oxime linkage.
The overall workflow involves a three-stage process:
-
Protein Modification: Reaction of the NHS ester moiety of the linker with primary amines on the protein.
-
Deprotection: Removal of the t-Boc protecting group to expose the reactive aminooxy functionality.
-
Oxime Ligation: Conjugation of the aminooxy-modified protein with a carbonyl-containing molecule.
Principle of the Reaction
The labeling strategy is based on two well-established chemical reactions:
-
NHS Ester Acylation: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on the protein surface under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[1][2][3]
-
Oxime Ligation: Following the removal of the tert-butyloxycarbonyl (t-Boc) protecting group, the exposed aminooxy group reacts with an aldehyde or ketone to form a highly stable oxime bond.[4][5][6] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.[4][7]
The polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and stability of the conjugate and provides spatial separation between the protein and the conjugated molecule.[8]
Experimental Protocols
Stage 1: Protein Labeling with this compound
This protocol details the conjugation of the NHS ester to primary amines on the target protein.
Materials Required:
-
This compound
-
Target protein
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][9] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[2][10]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Experimental Workflow Diagram (Stage 1):
Caption: Workflow for protein labeling with this compound.
Protocol:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 5-20 mg/mL.[9] If the protein is in an incompatible buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Calculate Reagent Amount: The optimal molar ratio of NHS ester to protein depends on the number of available lysines and the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibodies.[10][11]
-
Prepare Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10]
-
Reaction: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10] Incubation times can be varied from 30 minutes to overnight.[12]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Quantitative Parameters for Labeling Reaction:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve labeling efficiency.[1][9] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[1][2] |
| Molar Excess of NHS Ester | 10 - 20 fold | Adjust based on protein and desired labeling degree.[10] |
| Reaction Time | 0.5 - 4 hours | Can be extended, but hydrolysis of NHS ester increases with time.[2][9] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can minimize protein degradation.[2] |
Stage 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc group to expose the reactive aminooxy group.
Materials Required:
-
t-Boc protected protein conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5
-
Desalting columns or dialysis equipment
Deprotection Reaction Diagram:
Caption: Deprotection of the t-Boc group to yield the aminooxy-functionalized protein.
Protocol:
-
Prepare for Deprotection: The t-Boc group is labile under acidic conditions.[13] A common method is treatment with trifluoroacetic acid (TFA).
-
Deprotection Reaction: Treat the t-Boc protected protein conjugate with an optimized concentration of TFA (e.g., 1-5% in an aqueous buffer) for a specific duration (e.g., 15-30 minutes) at room temperature. The exact conditions (TFA concentration, time) should be optimized to ensure complete deprotection without denaturing the protein.
-
Neutralization and Buffer Exchange: Immediately following deprotection, remove the TFA and exchange the protein into a suitable buffer for the subsequent oxime ligation (e.g., 0.1 M sodium phosphate, pH 6.5-7.5) using a desalting column or dialysis.[5] This step is critical to neutralize the acid and prepare for the next reaction.
Stage 3: Oxime Ligation
This protocol details the conjugation of the aminooxy-functionalized protein to a molecule containing an aldehyde or ketone.
Materials Required:
-
Aminooxy-functionalized protein
-
Aldehyde or ketone-containing molecule (e.g., drug, probe)
-
Ligation Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5.[5]
-
(Optional) Aniline (B41778) or aniline derivatives as a catalyst.[4][14]
-
Purification equipment (e.g., size-exclusion chromatography, affinity chromatography)
Oxime Ligation Workflow Diagram:
Caption: Workflow for oxime ligation of an aminooxy-protein with a carbonyl compound.
Protocol:
-
Prepare Reactants: Have the aminooxy-functionalized protein in the Ligation Buffer. Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.
-
Ligation Reaction: Add the carbonyl-containing molecule to the aminooxy-protein solution. A molar excess (e.g., 10-50 fold) of the small molecule is typically used to drive the reaction to completion.
-
Catalysis (Optional): The reaction can be accelerated by the addition of a catalyst such as aniline (typically 10-100 mM).[4][14] Note that some catalysts can be toxic to cells.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE (shift in molecular weight) or mass spectrometry.
-
Purification: Purify the final protein conjugate to remove excess small molecule and catalyst. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or affinity chromatography if an appropriate tag is present.
Quantitative Parameters for Oxime Ligation:
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for oxime bond formation.[5] |
| Molar Excess of Carbonyl | 10 - 50 fold | Drives the reaction towards the product. |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction rate.[4][14] |
| Reaction Time | 2 - 12 hours | Monitor for completion to avoid potential side reactions or degradation. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
Applications
This protein labeling strategy is a powerful tool for various applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies.
-
PROTACs: Synthesis of proteolysis-targeting chimeras.[15]
-
Imaging Agents: Conjugation of fluorescent dyes or radioisotopes for in vitro and in vivo imaging.[8]
-
Immobilization: Attaching proteins to surfaces or beads for assays and purification.
-
PEGylation: Modifying therapeutic proteins to improve their pharmacokinetic properties.[8]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. neb.com [neb.com]
- 13. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG12-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. The t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional linker designed for the precise and stable conjugation of drug payloads to antibodies.
This linker incorporates three key functional elements:
-
An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.
-
A t-Boc (tert-butyloxycarbonyl) protected aminooxy group which, after deprotection, allows for the formation of a stable oxime bond with a carbonyl (aldehyde or ketone) group on the drug payload.
-
A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility and stability of the resulting ADC, reduce aggregation, and potentially prolong its circulation half-life.[1][2]
The use of a protected aminooxy group enables a two-step conjugation strategy, providing greater control over the ADC synthesis process.[3] This methodology allows for the purification of the antibody-linker intermediate before the introduction of the cytotoxic payload, which can be advantageous when working with highly potent drugs.
Principle of the Two-Step Conjugation Strategy
The development of an ADC using this compound involves a sequential two-step process:
-
Step 1: Antibody-Linker Conjugation. The NHS ester of the linker reacts with primary amine groups (e.g., lysine residues) on the antibody to form a stable amide bond.
-
Step 2: Payload Conjugation. The t-Boc protecting group on the aminooxy functionality is removed under mild acidic conditions. The deprotected aminooxy group is then reacted with a carbonyl-containing drug payload to form a stable oxime linkage.
This sequential approach allows for precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: PBS, pH 8.0-8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the conjugation buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker stock solution to the antibody solution. A typical starting molar ratio is 5-20 fold excess of the linker to the antibody. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.
-
Protocol 2: t-Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy group.
Materials:
-
Purified antibody-linker conjugate
-
Deprotection solution: 20% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane. Caution: TFA and HCl are corrosive and should be handled in a fume hood.
-
Neutralization buffer: e.g., 0.1 M sodium phosphate, pH 7.5
-
Desalting columns
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified antibody-linker conjugate to dryness.
-
Resuspend the lyophilized conjugate in the deprotection solution.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.[4]
-
-
Neutralization and Purification:
-
Remove the deprotection solution under a stream of nitrogen or by vacuum.
-
Immediately resuspend the deprotected antibody-linker in a neutralization buffer.
-
Purify the deprotected antibody-linker conjugate using a desalting column equilibrated with the desired buffer for the next step (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
-
Protocol 3: Oxime Ligation of the Drug Payload
This protocol describes the conjugation of the carbonyl-containing drug payload to the deprotected antibody-linker.
Materials:
-
Deprotected antibody-linker conjugate
-
Carbonyl-containing drug payload
-
Anhydrous DMSO or other suitable organic solvent
-
Reaction buffer: 0.1 M sodium acetate, pH 4.5-5.5
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Payload Preparation:
-
Dissolve the carbonyl-containing drug payload in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.
-
-
Oxime Ligation Reaction:
-
Add a 5-10 fold molar excess of the payload stock solution to the deprotected antibody-linker conjugate in the reaction buffer.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction is typically faster at a slightly acidic pH.[5]
-
-
Purification of the ADC:
-
Purify the final ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS) and stored under appropriate conditions (e.g., -80°C).
-
ADC Characterization
Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and efficacy.
Table 1: Key Analytical Techniques for ADC Characterization
| Parameter to Analyze | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and the distribution of drug-loaded species.[1][6] |
| UV-Vis Spectroscopy | To calculate the average DAR based on the absorbance of the antibody and the payload. | |
| Mass Spectrometry (MS) | To determine the precise mass of the ADC and calculate the DAR.[2] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the level of aggregation and fragmentation of the ADC. |
| Conjugation Site Analysis | Peptide Mapping (LC-MS/MS) | To identify the specific lysine residues on the antibody that are conjugated to the linker. |
| In Vitro Potency | Cell-based Cytotoxicity Assays | To evaluate the biological activity of the ADC on target cancer cell lines. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not negatively impacted the antibody's binding to its target antigen. |
Data Presentation
Table 2: Illustrative Data for an ADC Synthesized with this compound
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| DAR Distribution | DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 15% | HIC |
| Monomer Purity | >98% | SEC |
| In Vitro IC50 | 1.5 nM | Cell-based assay |
| Antigen Binding (KD) | 0.2 nM | SPR |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific antibody, payload, and conjugation conditions.
Visualization of Workflows and Concepts
Diagram 1: Two-Step ADC Conjugation Workflow
Caption: Workflow for the two-step conjugation of an ADC.
Diagram 2: Logical Relationship of ADC Characterization
Caption: Key analytical attributes for ADC characterization.
Diagram 3: ADC Mechanism of Action Signaling Pathway
Caption: Generalized signaling pathway for ADC mechanism of action.
References
- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Targeted Protein Degradation using PEG12 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the use of PEG12 linkers in the development of PROTACs. A PEG12 linker, with its defined length and flexibility, can optimally orient the POI and E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.
Data Presentation
The following tables summarize key quantitative parameters for evaluating PROTACs. The data presented here is a representative compilation from various studies to illustrate the impact of linker composition on degradation efficiency and cellular viability.
Table 1: Degradation Efficiency of BRD4-targeting PROTACs with Varying Linker Architectures
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | Alkyl Chain | 80 | 90 | HEK293 |
| PROTAC-2 | PEG12 | 15 | >95 | HEK293 |
| PROTAC-3 | Rigid Piperazine | 55 | 85 | HEK293 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Cellular Viability of a PEG12-containing PROTAC in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 60 |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the underlying mechanism and the experimental procedures, the following diagrams illustrate the targeted protein degradation pathway and a typical workflow for PROTAC evaluation.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG12-Acid Linker
This protocol describes a two-step synthesis of a PROTAC, for instance, conjugating a JQ1 derivative (as the POI ligand) to pomalidomide (B1683931) (as the E3 ligase ligand) via a hydroxy-PEG12-acid linker.
Step 1: Synthesis of POI-Linker Intermediate
-
Materials:
-
Amine-functionalized POI ligand (e.g., JQ1-amine)
-
Hydroxy-PEG12-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Hydroxy-PEG12-acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-PEG12-OH intermediate by preparative HPLC.
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-PEG12-OH intermediate
-
Amine-containing E3 ligase ligand (e.g., Pomalidomide-amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the purified POI-PEG12-OH intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for Target Protein Degradation (Determination of DC50 and Dmax)
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTS Assay for IC50 Determination)
This protocol assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: Ternary Complex Formation Assay (AlphaLISA - Principle)
This protocol provides the principle for a homogenous, no-wash immunoassay to detect the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle:
-
The assay utilizes two types of beads: Donor beads and Acceptor beads.
-
One bead is conjugated to an antibody that recognizes the POI (or a tag on the POI), and the other bead is conjugated to an antibody that recognizes the E3 ligase (or a tag on the E3 ligase).
-
In the presence of the PROTAC, the POI and E3 ligase are brought into proximity, allowing the Donor and Acceptor beads to come close.
-
Upon excitation of the Donor beads, a singlet oxygen is released, which triggers a chemiluminescent reaction in the nearby Acceptor beads, producing a detectable signal.
-
The intensity of the signal is proportional to the amount of ternary complex formed.
-
-
General Procedure:
-
Incubate the purified POI and E3 ligase with varying concentrations of the PROTAC.
-
Add the Donor and Acceptor beads.
-
Incubate to allow for bead binding.
-
Read the signal on an appropriate plate reader.
-
A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the ternary complex formation (the "hook effect").
-
Application Notes and Protocols: t-Boc Deprotection of Aminooxy-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, including the aminooxy functionality, in organic synthesis and bioconjugation. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] Aminooxy-PEG linkers are valuable tools in drug development and proteomics, enabling the site-specific conjugation of molecules to aldehydes or ketones on biomolecules to form stable oxime linkages.[2][3] The Boc protection of the aminooxy group prevents premature reactions during synthesis and purification.[2]
This document provides detailed protocols for the deprotection of the Boc group from aminooxy-PEG linkers, focusing on the two most common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). It includes a summary of reaction conditions, potential side reactions, and methods for monitoring reaction progress.
Data Presentation: Comparison of Deprotection Reagents
The choice of deprotection reagent and conditions can significantly impact the yield and purity of the final deprotected aminooxy-PEG linker. The following tables summarize common reaction conditions for Boc deprotection with TFA and HCl. While specific quantitative data for aminooxy-PEG linkers is not always available in the literature, the data presented for analogous compounds provides a strong starting point for optimization.
Table 1: Comparison of Common Acidic Deprotection Conditions for Boc-Protected Amines
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-55% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | Higher concentrations of TFA (e.g., 100%) can sometimes lead to lower purity in solid-phase synthesis due to poor resin swelling.[4] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | Room Temperature | 30 min - 2 hours | Can offer better selectivity in the presence of other acid-labile groups compared to TFA.[1][5] |
Table 2: Troubleshooting Common Issues in t-Boc Deprotection
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | - Insufficient acid concentration- Short reaction time- Low temperature | - Increase acid concentration (e.g., from 20% to 50% TFA)- Extend reaction time and monitor progress- Allow the reaction to warm to room temperature |
| Side Product Formation (Alkylation) | The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups. | Add a scavenger to the reaction mixture (see Table 3). |
| Ester Bond Cleavage | The substrate contains an acid-sensitive ester group. | Use milder conditions (e.g., HCl in dioxane may be milder than TFA for some substrates).[5] |
Table 3: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 2.5 - 5% | Traps the tert-butyl cation, reducing it to isobutane. |
| Water | ~5% | Reacts with the tert-butyl cation to form tert-butanol. |
| Thioanisole | 5 - 10% | A common scavenger, particularly in solid-phase peptide synthesis. |
Experimental Protocols
Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the deprotection of a Boc-aminooxy-PEG linker using TFA.
Materials:
-
Boc-aminooxy-PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triethylsilane), optional
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-aminooxy-PEG linker in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% v/v Triethylsilane).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (3 x 10 mL) can help remove residual TFA.[6]
-
The resulting TFA salt of the deprotected aminooxy-PEG linker can often be used directly in the next step.
-
Optional Aqueous Work-up to obtain the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA. Caution: CO2 evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG linker.
Protocol 2: t-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using HCl, which can be milder for substrates with other acid-labile groups.[5]
Materials:
-
Boc-aminooxy-PEG linker
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-aminooxy-PEG linker in anhydrous 1,4-dioxane (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[7]
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
Caption: General experimental workflow for t-Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Site-Specific Protein Modification Using Aminooxy Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. Among the various bioconjugation techniques, aminooxy chemistry, which forms a stable oxime bond, offers a highly selective and robust method for covalently linking molecules to proteins at a precise location.[1][2] This approach relies on the reaction between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form an oxime linkage.[3][4] The bioorthogonal nature of this reaction ensures minimal cross-reactivity with other functional groups present in biological systems, making it ideal for use in complex environments.[3][5]
This document provides detailed application notes and experimental protocols for performing site-specific protein modification using aminooxy chemistry. It is intended for researchers, scientists, and drug development professionals who wish to leverage this technology for creating precisely engineered protein conjugates.
Principle of Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a protein containing a unique aldehyde or ketone handle.[3] This reaction can be performed under mild, aqueous conditions and is often accelerated by catalysts such as aniline (B41778) or its derivatives.[4][6] The resulting oxime bond is highly stable under physiological conditions.[5]
The key to site-specific modification is the introduction of a unique carbonyl group into the target protein. This can be achieved through several methods, including:
-
Genetic encoding of unnatural amino acids: Incorporating amino acids with ketone or aldehyde side chains, such as p-acetyl-L-phenylalanine or p-formyl-L-phenylalanine, at specific sites using amber suppressor tRNA/tRNA synthetase pairs.[7][8]
-
Enzymatic modification: Using enzymes like the formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine (fGly), which contains an aldehyde group.[9][10]
-
Oxidation of N-terminal serine/threonine: Selective oxidation of N-terminal serine or threonine residues using sodium periodate (B1199274) (NaIO₄) to generate a glyoxylyl aldehyde.[9]
-
Oxidation of glycans: Periodate oxidation of carbohydrate moieties on glycoproteins to create aldehyde groups.[11]
Core Advantages of Aminooxy Chemistry
-
High Specificity: The reaction is highly selective for aminooxy and carbonyl groups, minimizing off-target modifications.[5]
-
Biocompatibility: The reaction proceeds efficiently under mild pH and temperature conditions, preserving the structure and function of sensitive proteins.[5]
-
Stable Linkage: The resulting oxime bond is robust and stable under physiological conditions.[3]
-
Versatility: A wide array of molecules, including fluorophores, small molecule drugs, peptides, and polymers like polyethylene (B3416737) glycol (PEG), can be conjugated to proteins.[1][12]
Quantitative Data on Bioconjugation Methods
The choice of a bioconjugation strategy depends on various factors, including reaction kinetics, stability of the formed bond, and compatibility with the biological system. The following table provides a comparative summary of key quantitative parameters for oxime ligation and other common bioconjugation methods.
| Feature | Oxime Ligation | Maleimide-Thiol | NHS Ester | SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) |
| Target Residue(s) | Aldehyde/Ketone (introduced) | Cysteine | Lysine, N-terminus | Azide/Alkyne (introduced) |
| Typical pH | 4.5 - 7.0[3] | 6.5 - 7.5 | 7.0 - 8.5[2] | 4.0 - 9.0 |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10¹ - 10³ (catalyzed)[13] | 10² - 10³ | ~10² | 10⁻¹ - 10¹ |
| Bond Stability | High | Moderate (potential for retro-Michael addition)[9] | High (Amide bond) | High (Triazole ring) |
| Bioorthogonality | High | Moderate (potential reaction with other nucleophiles) | Low (reacts with any primary amine) | High |
Experimental Protocols
Here, we provide detailed protocols for two common applications of aminooxy chemistry: labeling of a protein with an aldehyde tag and labeling of a glycoprotein (B1211001) via carbohydrate oxidation.
Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Protein
This protocol describes the labeling of a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized probe.
Materials:
-
Aldehyde-tagged protein of interest
-
Aminooxy-functionalized probe (e.g., aminooxy-fluorophore, aminooxy-PEG)
-
Aniline stock solution (1 M in DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution (optional): 1 M hydroxylamine, pH 7.0
-
Purification column (e.g., size-exclusion chromatography, affinity chromatography)
-
SDS-PAGE analysis reagents
-
Mass spectrometer for conjugate analysis
Procedure:
-
Protein Preparation:
-
Dissolve the purified aldehyde-tagged protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).
-
-
Probe Preparation:
-
Dissolve the aminooxy-functionalized probe in the Reaction Buffer or a compatible solvent (e.g., DMSO, DMF) to create a stock solution (e.g., 10-100 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the aldehyde-tagged protein solution with the aminooxy-probe solution. A 10- to 50-fold molar excess of the probe over the protein is recommended to drive the reaction to completion.
-
Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.[13]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Quenching (Optional):
-
To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted probe and catalyst by purifying the protein conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon labeling.
-
Determine the degree of labeling and confirm the identity of the conjugate by mass spectrometry.
-
Protocol 2: Labeling of Glycoproteins via Carbohydrate Oxidation
This protocol details the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-functionalized probe.[11]
Materials:
-
Glycoprotein of interest (e.g., IgG antibody)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5[11]
-
Quenching Solution: Ethylene (B1197577) glycol[11]
-
Aminooxy-functionalized probe
-
Aniline stock solution (1 M in DMSO)
-
Purification column (e.g., Sephadex G-25)[11]
-
SDS-PAGE analysis reagents
-
Spectrophotometer for determining the degree of labeling
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 3-15 mg/mL.[11]
-
-
Carbohydrate Oxidation:
-
Prepare a fresh 100 mM solution of sodium periodate in water.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.[11]
-
-
Quenching the Oxidation:
-
Add ethylene glycol to a final concentration of 20 mM to quench the unreacted sodium periodate.
-
Incubate for 10 minutes on ice.
-
-
Buffer Exchange:
-
Remove the excess periodate and ethylene glycol by buffer exchange into a labeling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) using a desalting column.
-
-
Labeling Reaction:
-
Add a 20- to 50-fold molar excess of the aminooxy-functionalized probe to the oxidized glycoprotein.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Purify the labeled glycoprotein from the excess probe and catalyst using a desalting or size-exclusion column.[11]
-
-
Analysis:
-
Determine the protein concentration and the degree of labeling using spectrophotometry, if the probe has a distinct absorbance.
-
Confirm the conjugation and assess the purity by SDS-PAGE.
-
Visualizations
Reaction Scheme and Catalysis
The following diagram illustrates the fundamental reaction of oxime ligation and the catalytic role of aniline.
Caption: General scheme of oxime ligation and the catalytic cycle involving aniline.
Experimental Workflow for Aldehyde-Tagged Protein Labeling
This diagram outlines the key steps in the experimental workflow for labeling a protein with a genetically encoded aldehyde tag.
Caption: Experimental workflow for labeling an aldehyde-tagged protein.
Logical Relationship of Bioconjugation Methods
The following diagram illustrates the relationship between different site-specific protein modification strategies, highlighting the central role of introducing a unique reactive handle.
Caption: Relationship between methods for introducing a reactive handle for oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biotium.com [biotium.com]
- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
PROTAC Linker Design and Synthesis: A Guide for Researchers
Application Notes and Protocols for the Rational Design, Synthesis, and Evaluation of Proteolysis-Targeting Chimeras
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] While the choice of ligands determines target specificity and E3 ligase engagement, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles of PROTAC linker design, common synthesis strategies, and key experimental protocols for their evaluation.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
PROTAC Linker Design Principles
The design of the linker is a critical aspect of PROTAC development, with its length, composition, and attachment points significantly impacting activity.
Linker Types and Composition
The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of PROTACs.[6] The ethylene (B1197577) glycol units offer flexibility, which can be advantageous for the formation of a stable ternary complex.[3]
-
Alkyl Chains: These are more hydrophobic and can also influence cell permeability. Their rigidity can be modulated by introducing unsaturation or cyclic structures.[1]
-
Hybrid Linkers: Many successful PROTACs utilize a combination of PEG and alkyl moieties to balance physicochemical properties.[3]
Linker Length Optimization
The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair.[5]
-
Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5]
-
Too Long: An excessively long linker may result in an unstable ternary complex with reduced degradation efficiency.[5]
The optimal linker length is typically determined empirically by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation activity.
Quantitative Data on PROTAC Linker Modifications
The following tables summarize data from published studies, illustrating the impact of linker modifications on the degradation efficacy of various PROTACs.
Table 1: Effect of Linker Length and Composition on BET Protein Degraders
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | PEG/Alkyl | ~12 | 2-20 nM | >90 | [7] |
| BETd-260 | BRD2/3/4 | Cereblon | Not specified | Not specified | 30-100 pM | >90 | [8][9] |
| ARV-771 | BRD4 | VHL | Not specified | Not specified | ~5 nM | >90 | [10] |
Table 2: Characteristics of Clinically Investigated PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Type | Indication | DC50 | Reference |
| ARV-110 | Androgen Receptor | Cereblon | Piperidine-piperazine | Prostate Cancer | < 1 nM | [4][11][12] |
| ARV-471 | Estrogen Receptor | Cereblon | Not specified | Breast Cancer | ~2 nM | [13][14][] |
PROTAC Synthesis Strategies
The modular nature of PROTACs allows for their synthesis through the conjugation of three components: the POI ligand, the linker, and the E3 ligase ligand. Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[4][16]
General Experimental Workflow
The development of a novel PROTAC typically follows an iterative cycle of design, synthesis, and biological evaluation.
Caption: A typical workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a JQ1-C3-Pomalidomide PROTAC via Amide Coupling
This protocol describes the synthesis of a model PROTAC targeting the BET protein BRD4, using the ligand JQ1, a 3-carbon alkyl linker, and the Cereblon E3 ligase ligand, pomalidomide.[4]
Materials:
-
JQ1-acid
-
Pomalidomide-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reversed-phase HPLC system for purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve JQ1-acid (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add Pomalidomide-amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by reversed-phase HPLC to obtain the final PROTAC.[17]
-
Characterization: Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach offers a highly efficient and modular method for PROTAC synthesis.[18][19]
Materials:
-
POI ligand with a terminal alkyne
-
E3 ligase ligand with an azide (B81097) group
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in an appropriate aqueous buffer.
-
Catalyst Preparation: Prepare a fresh solution of CuSO4 and THPTA in water.
-
Reaction Initiation: Add the CuSO4/THPTA solution to the reaction mixture, followed by the addition of a fresh solution of sodium ascorbate to initiate the reaction.
-
Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the crude product by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by NMR and HRMS.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Protocol 4: Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
A. Co-Immunoprecipitation (Co-IP): [5]
-
Cell Treatment: Treat cells expressing tagged versions of the POI and/or E3 ligase with the PROTAC.
-
Lysis: Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG) coupled to beads.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against all three components of the ternary complex (POI, E3 ligase, and a tag on the PROTAC if applicable).
B. NanoBRET™ Ternary Complex Assay: [3][10][20]
This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of the POI and E3 ligase.
-
Cell Engineering: Engineer cells to express the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Labeling: Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
BRET Measurement: Measure the BRET signal, which will increase upon formation of the ternary complex, bringing the donor and acceptor into close proximity.
Logical Relationships in PROTAC Linker Design
The design of an effective PROTAC linker involves balancing several interconnected factors.
Caption: Interdependencies in PROTAC linker design.
Conclusion
The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving optimal degradation efficacy. By carefully considering the linker's length, composition, and attachment points, and by employing robust synthetic and evaluation strategies, researchers can develop potent and selective protein degraders for therapeutic and research applications. The iterative process of design, synthesis, and testing, guided by the principles and protocols outlined in this document, will facilitate the discovery of next-generation PROTACs.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. broadpharm.com [broadpharm.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
Application Note: Conjugation of t-Boc-Aminooxy-PEG12-NHS Ester to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker designed for the two-step modification of proteins, particularly antibodies. This reagent incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group.
The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, creating a stable amide linkage.[1][2] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the modified antibody.[3][4] The aminooxy group is initially protected by a t-Boc group, which can be removed under mild acidic conditions post-conjugation.[5] This unmasks a reactive aminooxy group, which can then be specifically conjugated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.[6][7][8] This sequential conjugation strategy is highly valuable in the development of complex bioconjugates, including antibody-drug conjugates (ADCs).[4][9]
This document provides a detailed protocol for the initial conjugation of this compound to an antibody via the NHS ester moiety and the subsequent deprotection of the t-Boc group to yield a reactive aminooxy-functionalized antibody.
Chemical Reaction Pathway & Experimental Workflow
The overall process involves two primary chemical steps: the acylation of antibody lysine residues by the NHS ester and the acidic cleavage of the t-Boc protecting group.
The experimental protocol is a multi-stage process that begins with antibody preparation and concludes with the characterization of the final, functionalized antibody.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Antibody of interest (in an amine-free buffer)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Deprotection Buffer: Trifluoroacetic Acid (TFA) solution (e.g., 5-50% in an appropriate solvent)
-
Neutralization Buffer: e.g., 1 M Phosphate buffer, pH 7.5
-
-
Equipment:
-
Zeba™ Spin Desalting Columns or similar for buffer exchange
-
UV-Vis Spectrophotometer
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
pH meter
-
Rotator or shaker
-
Fume hood for handling TFA
-
Protocol 1: Conjugation of NHS Ester to Antibody
This protocol details the reaction of the NHS ester with primary amines on the antibody.
-
Antibody Preparation:
-
Remove any amine-containing buffers (like Tris) or stabilizers (like BSA) from the antibody solution. This is critical as they will compete with the antibody for reaction with the NHS ester.[2][10]
-
Perform a buffer exchange into an amine-free buffer (e.g., PBS pH 7.2 or Borate Buffer pH 8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations improve conjugation efficiency.
-
Determine the precise antibody concentration using its extinction coefficient at 280 nm.
-
-
Linker Preparation:
-
The this compound is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mg/mL. Do not prepare aqueous stock solutions, as the NHS ester will rapidly hydrolyze.[2]
-
-
Conjugation Reaction:
-
The optimal molar ratio of linker to antibody depends on the antibody and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.
-
Slowly add the calculated volume of the linker-DMSO solution to the stirring antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Reactions at pH 8.5 are faster but so is hydrolysis of the linker.[1]
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and quenching agent by passing the solution through a desalting column, performing dialysis, or using size-exclusion chromatography. The buffer should be exchanged into a suitable buffer for the next step (e.g., PBS).
-
Protocol 2: Deprotection of the t-Boc Group
This protocol unmasks the aminooxy group, making it available for subsequent conjugation.
-
Deprotection Reaction:
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a chemical fume hood.
-
The conditions for t-Boc deprotection must be optimized to ensure complete removal without damaging the antibody. A common method is treatment with TFA.[11]
-
For a robust antibody, the purified conjugate can be treated with a solution of 5-50% TFA in a suitable solvent (e.g., dichloromethane (B109758) or water, if the conjugate is soluble) for 30 minutes at room temperature.
-
Alternatively, milder acidic conditions can be used to preserve antibody integrity.[5]
-
-
Neutralization and Purification:
-
Immediately following the incubation, the acidic solution must be neutralized and the deprotection reagents removed.
-
This is most effectively achieved by buffer exchange using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This rapidly removes TFA and byproducts (isobutylene and CO2), protecting the antibody from prolonged acid exposure.
-
Characterization of the Final Conjugate
-
Degree of Labeling (DOL): Determine the average number of linker molecules per antibody using mass spectrometry (MALDI-TOF or ESI-MS). The mass shift corresponds to the number of attached linkers.
-
Purity and Integrity: Analyze the conjugate using SDS-PAGE. The conjugated antibody should show a higher molecular weight compared to the unconjugated antibody.
-
Functional Activity: Perform a binding assay (e.g., ELISA or Surface Plasmon Resonance) to confirm that the conjugation and deprotection steps have not compromised the antibody's ability to bind to its target antigen.
Quantitative Data Summary
The following table provides a summary of typical parameters for the conjugation and deprotection reactions. Optimization may be required for specific antibodies.
| Parameter | NHS Ester Conjugation | t-Boc Deprotection |
| Reaction pH | 7.2 - 8.5[1][12] | < 2 (during reaction) |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[2] | 15 - 60 minutes[13] |
| Linker:Antibody Molar Ratio | 5:1 to 30:1 | N/A |
| Recommended Buffer | PBS (pH 7.2) or Borate (pH 8.5)[1] | TFA in an appropriate solvent |
| Quenching Agent | Tris or Glycine (50-100 mM final)[10] | N/A (neutralization via buffer exchange) |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldehyde-Reactive Crosslinking of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of aldehyde-reactive crosslinking strategies for the covalent modification of biomolecules. This powerful technology enables the site-specific conjugation of proteins, antibodies, and other biological macromolecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein immobilization for biosensors, and the formation of hydrogels for tissue engineering.
Introduction to Aldehyde-Reactive Chemistry
Aldehyde-reactive crosslinking is a highly selective and versatile bioconjugation method that targets aldehyde or ketone groups on biomolecules. These carbonyl functionalities can be introduced site-specifically through genetic encoding or enzymatic and chemical modifications, offering precise control over the location of conjugation. The primary reactive partners for aldehydes are nucleophiles such as hydrazides and aminooxy compounds, which form stable hydrazone and oxime linkages, respectively. More advanced strategies, such as the Pictet-Spengler ligation, offer the formation of even more stable carbon-carbon bonds.
Key Chemical Strategies
Several chemical reactions are employed for the crosslinking of aldehyde-containing biomolecules. The choice of chemistry depends on the desired stability of the resulting conjugate and the specific application.
-
Hydrazone and Oxime Ligation: This is the most common approach, where an aldehyde- or ketone-containing biomolecule reacts with a hydrazide or an aminooxy-functionalized molecule to form a hydrazone or oxime linkage.[1][2] While both are stable under physiological conditions, oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazones.[3][4][5] The reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) and can be accelerated by catalysts such as aniline (B41778).[6][7][8]
-
Pictet-Spengler Ligation: This reaction forms a stable C-C bond by reacting an aldehyde with a tryptamine (B22526) derivative.[9][10][11] The reaction proceeds through an iminium ion intermediate followed by an intramolecular cyclization.[11] This ligation strategy offers enhanced stability compared to hydrazone and oxime linkages, making it suitable for applications requiring long-term conjugate stability.[9][10]
-
Reductive Amination: This method involves the reaction of an aldehyde with a primary amine to form a Schiff base (imine), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[7][12][13] This "zero-length" crosslinking approach creates a direct and stable linkage between the two molecules.[7]
Generating Aldehyde Functionality in Biomolecules
A key advantage of this technology is the ability to introduce the reactive aldehyde handle at specific sites within a biomolecule.
-
The Aldehyde Tag (Formylglycine-Generating Enzyme System): A short peptide sequence (e.g., CxPxR) can be genetically encoded into a protein of interest.[10][14][15] The formylglycine-generating enzyme (FGE) recognizes this tag and oxidizes the cysteine residue to a formylglycine (fGly), which contains a reactive aldehyde group.[10][14][15] This chemoenzymatic approach allows for precise, site-specific modification.[14][15]
-
Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue of a protein can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate a glyoxylaldehyde, which is a reactive aldehyde.[16]
-
Oxidation of Glycans: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to create aldehyde groups.[17][18][19] This is particularly useful for modifying antibodies, as the glycans are typically located in the Fc region, away from the antigen-binding site, thus preserving the antibody's function.[17][19]
Quantitative Data Comparison
The following tables summarize key quantitative data for different aldehyde-reactive crosslinking chemistries to facilitate comparison and selection for specific applications.
| Parameter | Hydrazone Ligation | Oxime Ligation | Pictet-Spengler Ligation |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10¹ - 10³ (with aniline catalysis for aromatic aldehydes)[6] | ~10⁻³ (uncatalyzed at neutral pH)[10][16]; 10¹ - 10³ (with aniline catalysis for aromatic aldehydes)[6] | ~10⁻⁴ (canonical, pH 4-5)[9]; 5.9 x 10⁻² (N-pyrrolyl alanine (B10760859) variant)[20] |
| Optimal pH | 5.0 - 7.0[7] | 4.5 (uncatalyzed)[16]; 6.5 - 7.5 (catalyzed)[21] | ≤ 5.5[9] |
| Linkage Stability | Less stable than oxime, susceptible to hydrolysis[3][4] | Significantly more stable than hydrazone[3][4][5] | Highly stable C-C bond[9][10] |
| Catalyst | Aniline[6][7] | Aniline, 5-methoxyanthranilic acid[6][22] | Acidic conditions[9][11] |
Table 1: Comparison of Reaction Kinetics and Stability for Aldehyde-Reactive Ligation Chemistries.
Experimental Protocols
Protocol 1: Site-Specific Protein Modification using the Aldehyde Tag
This protocol describes the generation of an aldehyde-tagged protein and its subsequent conjugation to a hydrazide-functionalized molecule.
Materials:
-
Expression vector containing the protein of interest with a C-terminal or N-terminal aldehyde tag (e.g., LCTPSR).
-
Expression vector for formylglycine-generating enzyme (FGE).
-
E. coli or mammalian expression system.
-
Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Hydrazide-functionalized molecule (e.g., biotin-hydrazide, fluorescent dye-hydrazide).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Aniline stock solution: 1 M in DMSO.
-
Quenching solution: 1 M glycine.
-
Dialysis or desalting columns.
Procedure:
-
Protein Expression and FGE Co-expression: Co-transform the expression host with the plasmids for the aldehyde-tagged protein and FGE. Induce protein expression according to standard protocols.
-
Protein Purification: Lyse the cells and purify the aldehyde-tagged protein using an appropriate chromatography method.
-
Conjugation Reaction: a. Dissolve the purified aldehyde-tagged protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. b. Add the hydrazide-functionalized molecule to the protein solution at a 10-50 molar excess. c. Add aniline from the stock solution to a final concentration of 100 mM to catalyze the reaction.[23] d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.[8]
-
Quenching: (Optional) Add quenching solution to a final concentration of 100 mM to react with any unreacted aldehydes. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.
Protocol 2: Antibody-Drug Conjugation via Glycan Oxidation
This protocol details the generation of an antibody-drug conjugate (ADC) by oxidizing the antibody's glycans to create aldehydes, followed by conjugation with an aminooxy-functionalized drug.
Materials:
-
Purified antibody (e.g., IgG).
-
Oxidation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5.[17]
-
Sodium periodate (NaIO₄) solution: 100 mM in dH₂O (prepare fresh).[17]
-
Quenching solution: 1 M ethylene (B1197577) glycol.
-
Aminooxy-functionalized drug molecule.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5.[21]
-
Aniline stock solution: 1 M in DMSO.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into Oxidation Buffer.
-
Glycan Oxidation: a. Add NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.[21] For selective oxidation of sialic acids, use 1 mM NaIO₄. b. Incubate for 30 minutes on ice in the dark.
-
Quenching: Add ethylene glycol to a final concentration of 10 mM to quench the unreacted periodate. Incubate for 10 minutes on ice.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchanging the oxidized antibody into Conjugation Buffer.
-
Conjugation Reaction: a. Add the aminooxy-functionalized drug to the oxidized antibody solution at a 20-50 molar excess. b. Add aniline to a final concentration of 10-100 mM. c. Incubate for 2-4 hours at room temperature.
-
Purification of the ADC: Purify the ADC from unconjugated drug and antibody using size-exclusion chromatography.
-
Characterization: Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), SDS-PAGE, and functional assays.
Protocol 3: Protein Immobilization on an Aldehyde-Activated Surface
This protocol describes the immobilization of a protein onto a surface functionalized with aldehyde groups via reductive amination.
Materials:
-
Aldehyde-activated surface (e.g., aldehyde-functionalized glass slide or resin).
-
Protein to be immobilized.
-
Immobilization Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Sodium cyanoborohydride (NaBH₃CN) solution: 1 M in 10 mM NaOH (prepare fresh).
-
Blocking/Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.
Procedure:
-
Surface Preparation: Wash the aldehyde-activated surface with distilled water and then with Immobilization Buffer.
-
Protein Immobilization: a. Dissolve the protein in Immobilization Buffer at a concentration of 0.1-1 mg/mL. b. Incubate the surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
Reduction: a. Add NaBH₃CN solution to the protein solution covering the surface to a final concentration of 50 mM. b. Incubate for 1-2 hours at room temperature to reduce the formed Schiff bases to stable secondary amine bonds.
-
Washing: Wash the surface extensively with Immobilization Buffer to remove non-covalently bound protein.
-
Blocking: Incubate the surface with Blocking/Quenching Buffer for 1 hour at room temperature to block any remaining unreacted aldehyde groups.
-
Final Wash: Wash the surface with the desired buffer for subsequent applications.
Visualizations
Experimental Workflow: Aldehyde Tagging and Conjugation
Caption: Workflow for site-specific protein modification using the aldehyde tag.
Logical Relationship: Comparison of Aldehyde-Reactive Chemistries
Caption: Comparison of major aldehyde-reactive ligation chemistries.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 15. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 17. biotium.com [biotium.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. glenresearch.com [glenresearch.com]
- 23. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Ligation in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This chemoselective reaction is widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules due to its efficiency and compatibility with aqueous environments. The reaction proceeds readily in aqueous buffers, often at or near physiological pH, making it ideal for modifying sensitive biological molecules.
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is highly specific for aminooxy and carbonyl groups, minimizing side reactions with other functional groups commonly found in biomolecules.
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to corresponding imine bonds.
-
Biocompatible Conditions: The ligation can be performed under mild aqueous conditions, preserving the structure and function of proteins and other biomolecules.
Experimental Workflow for Oxime Ligation
The following diagram outlines a typical workflow for performing an oxime ligation experiment in an aqueous buffer for the purpose of bioconjugation.
Caption: General experimental workflow for oxime ligation in aqueous buffer.
Catalysis of Oxime Ligation
While oxime ligation can proceed without a catalyst, the reaction rate at neutral pH can be slow.[1][2] Nucleophilic catalysts, such as aniline and its derivatives, are often employed to significantly accelerate the reaction.[1][2][3]
The mechanism of aniline-catalyzed oxime formation involves the initial formation of a protonated Schiff base between the aniline catalyst and the aldehyde/ketone. This intermediate is more electrophilic and reacts more rapidly with the aminooxy compound.
Caption: Simplified mechanism of aniline-catalyzed oxime ligation.
Comparison of Catalysts for Oxime Ligation
Several aniline derivatives have been investigated as catalysts for oxime ligation in aqueous buffers. m-Phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have emerged as highly efficient catalysts, often outperforming aniline.[2][4][5]
| Catalyst | Relative Efficiency vs. Aniline (at equal concentrations) | Key Advantages | Typical Concentration Range |
| Aniline | 1x | Standard catalyst, well-documented.[1][3] | 10-100 mM[1][6] |
| m-Phenylenediamine (mPDA) | ~2x | Higher aqueous solubility than aniline, allowing for higher concentrations and significantly faster reactions.[2][4] | 50-900 mM[1] |
| p-Phenylenediamine (pPDA) | ~19x (at 2 mM) | Highly effective even at low millimolar concentrations.[5] | 2-10 mM[5] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer
This protocol provides a general framework for the ligation of an aldehyde- or ketone-containing molecule to an aminooxy-functionalized molecule in an aqueous buffer.
Materials:
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)
-
Aminooxy-functionalized molecule (e.g., fluorescent probe, PEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or Sodium Acetate Buffer pH 6.0
-
Catalyst Stock Solution: 1 M aniline, mPDA, or pPDA in DMSO or aqueous buffer
-
Quenching Reagent (optional): Hydroxylamine solution
Procedure:
-
Reactant Preparation:
-
Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer. The final concentration should be at a 1.5 to 10-fold molar excess relative to the carbonyl-containing molecule.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the solution of the carbonyl-containing molecule with the solution of the aminooxy-containing molecule.
-
Add the catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM for aniline, 50-200 mM for mPDA, or 2-10 mM for pPDA).
-
Gently mix the reaction components and incubate at room temperature or 37°C for 1-24 hours. The reaction time will depend on the reactivity of the substrates and the catalyst concentration.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by techniques such as RP-HPLC, SDS-PAGE (for proteins), or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst by dialysis, size-exclusion chromatography, or other appropriate chromatographic methods.
-
Protocol 2: PEGylation of a Protein via Oxime Ligation
This protocol describes the specific application of oxime ligation for the PEGylation of a protein containing a genetically encoded p-acetylphenylalanine (pAcF), a ketone-containing unnatural amino acid.[4]
Materials:
-
Protein containing p-acetylphenylalanine (7 µM)
-
Aminooxy-PEG (e.g., 3.5 mM)
-
Phosphate (B84403) Buffer (PB), 0.1 M, pH 7.0
-
m-Phenylenediamine (mPDA) catalyst (500 mM)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the pAcF-containing protein (to a final concentration of 7 µM) with aminooxy-PEG (to a final concentration of 3.5 mM) in 0.1 M phosphate buffer, pH 7.0.
-
Initiate the reaction by adding mPDA to a final concentration of 500 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature.
-
-
Analysis:
-
At various time points, withdraw aliquots of the reaction mixture and analyze by SDS-PAGE to monitor the formation of the PEGylated protein, which will exhibit a higher molecular weight. Densitometry can be used for quantification.[7]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Suboptimal pH. | Optimize the reaction pH. While physiological pH is often desired, a slightly acidic pH (e.g., 6.0) can sometimes increase the reaction rate. |
| Inefficient catalysis. | Increase the catalyst concentration or switch to a more efficient catalyst like mPDA or pPDA. | |
| Low reactant concentration. | Increase the concentration of one or both reactants. | |
| Hydrolysis of reactants. | Ensure the stability of your starting materials in the chosen buffer and temperature. | |
| Side Reactions | Non-specific reactions. | While oxime ligation is highly chemoselective, ensure that your biomolecule does not have highly reactive endogenous carbonyls if you are targeting an introduced one. |
| Catalyst-related side reactions. | At high concentrations, some catalysts may have side reactions. If suspected, reduce catalyst concentration and extend reaction time, or switch to a catalyst effective at lower concentrations (e.g., pPDA). |
Conclusion
Oxime ligation in aqueous buffer is a powerful and versatile tool for the site-specific modification of biomolecules. The reaction is highly chemoselective, proceeds under mild conditions, and forms a stable covalent bond. The use of nucleophilic catalysts such as aniline, and particularly its more efficient derivatives m-phenylenediamine and p-phenylenediamine, can dramatically increase reaction rates at physiological pH, making this an invaluable technique for researchers in chemistry, biology, and drug development.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with PEG12 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that influences the stability, solubility, pharmacokinetics (PK), and efficacy of the ADC. Polyethylene glycol (PEG) linkers, particularly those with 12 PEG units (PEG12), are increasingly utilized in ADC development to enhance hydrophilicity, which can lead to improved drug-to-antibody ratios (DAR), reduced aggregation, and better in vivo performance.[1][2]
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing PEG12 linkers. Additionally, methods for evaluating the in vitro efficacy of the resulting conjugates are described.
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAE and PEGylated ADCs
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free MMAE | HER2-positive cells | N/A | 0.229 - 3.81 | [3] |
| Free MMAE | HER2-negative cells | N/A | 0.229 - 3.81 | [3] |
| Brentuximab-PEG12-MMAE (DAR 4) | CD30-positive cells | CD30 | ~1 | [4] |
| Brentuximab-PEG12-MMAE (DAR 8) | CD30-positive cells | CD30 | <1 | [4] |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2-positive) | HER2 | Not Specified | [5] |
| Affibody-PEG4K-MMAE | HER2-positive cells | HER2 | 4.5-fold higher than non-PEGylated | [3] |
| Affibody-PEG10K-MMAE | HER2-positive cells | HER2 | 22-fold higher than non-PEGylated | [3] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.
Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers in Mice
| ADC Construct | Linker | Average DAR | Clearance Rate | Half-life Extension | Reference |
| Affibody-SMCC-MMAE | Non-PEGylated | Not Specified | Not Specified | N/A | [3][6] |
| Affibody-PEG4K-MMAE | PEG4000 | Not Specified | Not Specified | 2.5-fold | [3][6] |
| Affibody-PEG10K-MMAE | PEG10000 | Not Specified | Not Specified | 11.2-fold | [3][6] |
| RS7-MMAE | Non-PEGylated | 4 or 8 | Increased | N/A | [7][8] |
| RS7-mPEG24-MMAE | mPEG24 | 4 or 8 | Decreased | Prolonged | [7][8] |
Note: This table highlights the trend of improved pharmacokinetic properties with the inclusion of PEG linkers. Specific data for a PEG12 linker was not available in the searched literature, but the trend suggests a similar benefit.
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Linked ADC with a PEG12 Linker (e.g., Trastuzumab-PEG12-vc-MMAE)
This protocol describes a two-step conjugation process involving the reduction of interchain disulfide bonds in the antibody followed by conjugation to a maleimide-functionalized PEG12-drug linker.
Materials:
-
Trastuzumab (or other monoclonal antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEG12-Val-Cit-PABC-MMAE (or other desired drug-linker)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-acetylcysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns (or equivalent for size exclusion chromatography)
-
Sodium phosphate
Procedure:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab in PBS at a concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using a PD-10 desalting column.
-
-
Drug-Linker Conjugation:
-
Dissolve the Maleimide-PEG12-vc-MMAE in DMSO to create a 10 mM stock solution.
-
Add a 5 to 10-fold molar excess of the dissolved drug-linker to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[9]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC): [12][13][14][15]
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas of each species and calculating the weighted average.
-
2. Determination of Purity and Aggregation by Size Exclusion Chromatography (SEC): [16][17]
-
Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.
-
Mobile Phase: PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.[18]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADC)
-
Control cell line (low or negative antigen expression)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molnar-institute.com [molnar-institute.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Labeling Using t-Boc-Aminooxy-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of cell surface proteins is a cornerstone of modern biological research and therapeutic development. This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional crosslinker, in a two-step cell surface labeling strategy. This method allows for the covalent attachment of a payload—such as a small molecule, a fluorophore, or a biotin (B1667282) tag—to cell surface proteins, enabling a wide range of applications from cellular imaging to targeted drug delivery.
The this compound linker possesses three key chemical features:
-
An N-Hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on cell surface proteins.
-
A tert-butyloxycarbonyl (t-Boc) protected aminooxy group , which, after deprotection, provides a bioorthogonal reactive handle.
-
A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the reagent and minimizes steric hindrance.
This two-step labeling approach offers enhanced specificity and temporal control over the conjugation process. First, the NHS ester is used to attach the linker to the cell surface. Subsequently, the t-Boc protecting group is removed under mild conditions to reveal the aminooxy group, which can then be specifically reacted with an aldehyde- or ketone-containing payload via a stable oxime ligation.
Principle of the Method
The two-step cell surface labeling strategy using this compound involves the following key chemical reactions:
-
Amine Labeling: The NHS ester of the linker reacts with primary amines on cell surface proteins in a basic buffer (pH 7.2-8.5) to form stable amide bonds.
-
Boc Deprotection: The t-Boc protecting group is removed from the aminooxy group under mild acidic conditions, unmasking the reactive aminooxy functionality.
-
Oxime Ligation: The deprotected aminooxy group reacts specifically with an aldehyde or ketone on a molecule of interest to form a stable oxime bond. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
Data Presentation
The following tables summarize typical quantitative data obtained during a two-step cell surface labeling experiment. Note that optimal conditions and results will vary depending on the cell type, protein of interest, and the specific payload being conjugated.
Table 1: NHS Ester Labeling Efficiency and Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Labeling Efficiency (% Positive Cells)¹ | Cell Viability (%)² |
| HEK293 | 100 | 30 | > 95% | > 98% |
| 500 | 30 | > 98% | > 95% | |
| 1000 | 30 | > 99% | ~90% | |
| Jurkat | 100 | 30 | > 90% | > 97% |
| 500 | 30 | > 95% | > 92% | |
| 1000 | 30 | > 98% | ~88% | |
| MCF-7 | 100 | 30 | > 92% | > 98% |
| 500 | 30 | > 96% | > 94% | |
| 1000 | 30 | > 99% | ~91% |
¹ Determined by flow cytometry analysis of a fluorescent reporter reacted with the aminooxy group after deprotection. ² Determined by a standard cell viability assay (e.g., Trypan Blue exclusion or MTT assay) performed immediately after the labeling step.
Table 2: Oxime Ligation Efficiency on the Cell Surface
| Cell Line | Aldehyde/Ketone Payload Concentration (µM) | Aniline (B41778) Catalyst Concentration (mM) | Reaction Time (hr) | Ligation Efficiency (% Labeled Cells)¹ | Cell Viability (%)² |
| HEK293 | 50 | 10 | 1 | ~85% | > 95% |
| 100 | 10 | 1 | > 90% | > 95% | |
| 100 | 10 | 2 | > 95% | > 92% | |
| Jurkat | 50 | 10 | 1 | ~80% | > 94% |
| 100 | 10 | 1 | ~88% | > 93% | |
| 100 | 10 | 2 | > 92% | > 90% | |
| MCF-7 | 50 | 10 | 1 | ~82% | > 96% |
| 100 | 10 | 1 | ~90% | > 95% | |
| 100 | 10 | 2 | > 94% | > 91% |
¹ Determined by flow cytometry analysis of a fluorescent payload. ² Determined by a standard cell viability assay performed after the complete two-step labeling process.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cells of interest (e.g., HEK293, Jurkat, MCF-7)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labeling Buffer: 0.1 M Sodium Bicarbonate in PBS, pH 8.3
-
Quenching Buffer: 100 mM Glycine (B1666218) or Tris in PBS, pH 7.4
-
Boc Deprotection Buffer: Mildly acidic buffer, e.g., 0.1 M Sodium Acetate buffer, pH 4.5-5.5, or a solution of 1% Trifluoroacetic Acid (TFA) in a cell-compatible buffer for a very short duration. Note: The choice and application of the deprotection buffer must be carefully optimized to maintain cell viability.
-
Aldehyde- or ketone-modified payload (e.g., fluorescent dye, biotin, or drug molecule)
-
Oxime Ligation Buffer: PBS or other suitable buffer, pH 6.5-7.0
-
Aniline (as a catalyst for oxime ligation, prepare a fresh stock solution)
-
Cell culture medium
-
Flow cytometer and appropriate antibodies/reagents for analysis
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol 1: Two-Step Cell Surface Labeling
This protocol outlines the entire workflow from initial cell labeling to the final oxime ligation.
Step 1: NHS Ester Labeling of Cell Surface Amines
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add ice-cold Labeling Buffer to cover the cells.
-
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 100-500 µM.
-
Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize endocytosis of the labeled proteins.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-100 mM to quench any unreacted NHS ester.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
For suspension cells, centrifuge and wash the cells three times with ice-cold PBS.
-
For adherent cells, aspirate the buffer and wash the monolayer three times with ice-cold PBS.
-
Step 2: Boc Deprotection
Critical Note: Standard Boc deprotection methods using strong acids like neat TFA are not compatible with live cells. The following are milder approaches that should be optimized for your specific cell type to ensure minimal impact on viability.
-
Option A: Mild Acidic Buffer
-
Resuspend the NHS-labeled cells in a pre-chilled, mild acidic buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5).
-
Incubate on ice for a short period (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
Immediately neutralize by adding a 10-fold excess of ice-cold PBS, pH 7.4.
-
Wash the cells three times with ice-cold PBS.
-
-
Option B: Short Exposure to Dilute TFA (for more robust cell lines)
-
Briefly expose the cells to a very dilute solution of TFA (e.g., 0.1-1%) in a cell-compatible buffer for a very short time (e.g., 1-2 minutes) on ice.
-
Immediately quench the reaction by adding a large volume of ice-cold PBS containing a buffering agent (e.g., 10 mM HEPES).
-
Wash the cells extensively (at least three times) with ice-cold PBS.
-
Step 3: Oxime Ligation
-
Payload Preparation: Prepare a stock solution of the aldehyde- or ketone-containing payload in a suitable solvent (e.g., DMSO).
-
Ligation Reaction:
-
Resuspend the deprotected cells in Oxime Ligation Buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Add the payload to the desired final concentration (e.g., 50-100 µM).
-
Add aniline catalyst to a final concentration of 1-10 mM.[1] Aniline has been shown to significantly accelerate the rate of oxime ligation at neutral pH.
-
Incubate for 1-2 hours at room temperature, protected from light if the payload is fluorescent.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted payload and catalyst.
-
-
Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or cell-based assays.
Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry
-
Staining: After the final washing step of Protocol 1, if the payload is not fluorescent, stain the cells with a fluorescent secondary reagent (e.g., fluorescently-labeled streptavidin if the payload was biotinylated).
-
Data Acquisition: Acquire data on a flow cytometer. Include the following controls:
-
Unlabeled cells.
-
Cells after NHS-ester labeling and deprotection but before oxime ligation (to assess background).
-
Cells labeled with an isotype control if an antibody is used as the payload.
-
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Create a histogram of the fluorescence intensity for the gated population.
-
Set a gate on the positive population based on the negative control to determine the percentage of labeled cells.
-
Protocol 3: Cell Viability Assay
-
Sample Preparation: After each major step (NHS labeling, deprotection, and final ligation), take an aliquot of the cells.
-
Assay Performance: Perform a standard cell viability assay according to the manufacturer's instructions (e.g., MTT assay or Trypan Blue exclusion).
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control cell population.
Mandatory Visualizations
Caption: A high-level overview of the two-step cell surface labeling workflow.
Caption: Chemical reactions involved in the two-step cell surface labeling process.
Caption: A typical gating strategy for analyzing labeling efficiency by flow cytometry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low NHS Ester Labeling Efficiency | Inactive NHS ester reagent | Use fresh, anhydrous DMSO to prepare the stock solution. Store the solid reagent properly at -20°C. |
| Incorrect buffer pH | Ensure the Labeling Buffer is at pH 8.3. Prepare fresh buffer if necessary. | |
| Presence of primary amines in the buffer | Avoid using buffers containing Tris or glycine during the labeling step. | |
| Low protein concentration | Increase cell density during the labeling reaction. | |
| Poor Cell Viability after Boc Deprotection | Deprotection conditions are too harsh | Decrease the concentration of the acid or shorten the incubation time. Optimize the deprotection conditions for your specific cell type. Ensure the reaction is performed on ice. |
| Insufficient washing after deprotection | Wash cells thoroughly with a neutral pH buffer immediately after deprotection to remove all traces of acid. | |
| Low Oxime Ligation Efficiency | Incomplete Boc deprotection | Optimize the deprotection step to ensure complete removal of the t-Boc group. |
| Inactive aldehyde/ketone payload | Check the stability and purity of your payload. | |
| Suboptimal pH for ligation | Ensure the Oxime Ligation Buffer is at pH 6.5-7.0. | |
| Absence or low concentration of catalyst | Add aniline to the ligation reaction to a final concentration of 1-10 mM. | |
| High Background Fluorescence | Incomplete quenching of NHS ester | Ensure the quenching step is performed adequately. |
| Non-specific binding of the payload | Include additional washing steps after the oxime ligation. If using a fluorescent payload, ensure it does not non-specifically associate with the cells. | |
| Cell autofluorescence | Include an unlabeled cell control to determine the level of autofluorescence and set the positive gate accordingly. |
References
Application Notes and Protocols for the Immobilization of Proteins on Surfaces using PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immobilization of proteins onto solid surfaces is a critical technique in a wide range of biomedical and biotechnological applications, including diagnostics, drug delivery, and tissue engineering.[1][2][3] Poly(ethylene glycol) (PEG) linkers have become indispensable tools for this purpose due to their unique properties.[4] PEG is a hydrophilic, biocompatible, non-toxic, and non-immunogenic polymer.[5][6] When used to attach proteins to surfaces, PEG linkers not only provide a flexible spacer to minimize steric hindrance but also create a microenvironment that helps to preserve the protein's native structure and activity.[7][8] Furthermore, PEGylated surfaces are highly effective at resisting non-specific protein adsorption, which is crucial for developing sensitive and specific bioassays.[9][10]
These application notes provide an overview of the chemistry of PEG linkers, their applications, and detailed protocols for immobilizing proteins on various surfaces.
Application Notes
Advantages of Using PEG Linkers for Protein Immobilization
The use of PEG linkers for conjugating proteins to surfaces offers several key advantages:
-
Reduced Non-Specific Binding: PEG chains form a hydrophilic layer that effectively prevents the unwanted adsorption of proteins and other biomolecules from the surrounding solution, leading to lower background signals in assays.[9][10]
-
Enhanced Stability and Solubility: The hydrophilic nature of PEG helps to maintain the solubility of the immobilized protein and can protect it from denaturation and enzymatic degradation.[6][11]
-
Improved Biocompatibility and Reduced Immunogenicity: PEG is known for its "stealth" properties, which can mask antigenic sites on a protein, thereby reducing its immunogenicity.[4][6] This is particularly important for in vivo applications.
-
Flexible Spacer Arm: The PEG linker acts as a flexible spacer, which allows the immobilized protein to maintain its conformational freedom and biological activity by reducing steric hindrance from the surface.[5][7]
-
Controlled Protein Orientation: By using specific chemistries and protein engineering (e.g., His-tags), PEG linkers can be used to achieve a controlled and uniform orientation of proteins on the surface, which can enhance their functionality.[12][13][14]
Key Applications
PEG-mediated protein immobilization is a versatile technique with numerous applications in research and drug development:
-
Drug Delivery Systems: PEG linkers are used to attach therapeutic proteins or drugs to nanoparticles and other delivery vehicles, which can improve their circulation half-life and targeting capabilities.[2][11][15]
-
Diagnostic Assays: In platforms like ELISA and biosensors, PEG linkers are used to immobilize antibodies or other capture proteins onto detection surfaces, ensuring high signal-to-noise ratios.[1]
-
Tissue Engineering: PEG linkers are used to modify surfaces to control cell adhesion and migration, which is crucial for the development of biocompatible scaffolds.[2][9]
-
Antibody-Drug Conjugates (ADCs): PEG linkers play a critical role in connecting cytotoxic drugs to monoclonal antibodies, improving the stability and solubility of the conjugate.[2][15]
-
Protein Microarrays: For creating high-density protein arrays, PEG linkers provide a surface that minimizes non-specific binding while allowing for specific and oriented immobilization of probe proteins.[12]
Data Presentation
Quantitative Effects of PEGylation on Biomolecules and Surfaces
The following tables summarize quantitative data related to the use of PEG linkers for protein immobilization and modification.
| Parameter | Observation | Reference |
| Protein Adsorption | PEG-modified hydrogels showed a 10-fold decrease in non-specific protein binding. | [16] |
| Specific Binding | A 6-fold increase in the specific binding signal was observed on PEG-modified hydrogels. | [16] |
| Biotinylation Efficiency | Using an NHS-PEG4-Biotin linker resulted in approximately 3-5 biotin (B1667282) molecules per antibody. | [17] |
| Drug Half-Life | PEGylation of filgrastim (B1168352) (pegfilgrastim) significantly extends the drug's half-life. | [11] |
| Pharmacokinetics | A PEG brush surface on nanoparticles resulted in a 200-fold decrease in clearance compared to a non-PEGylated surface. | [18] |
| PEG Linker Property | Value | Reference |
| Biotin-PEG4-NHS Spacer Arm Length | 29 Å | [17] |
| Biotin-PEG8-acid Spacer Arm Length | 30.5 Å | [19] |
| SM(PEG)n Spacer Arm Lengths | 18 to 95 Å (for n=2 to 24 PEG units) | [5] |
| mPEG Film Thickness on Si(111) | 5.2 nm | [12] |
Experimental Protocols & Workflows
The choice of immobilization chemistry depends on the available functional groups on the protein and the surface. The most common strategies target primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups (e.g., cysteine residues).
General Workflow for Protein Immobilization
The overall process for immobilizing proteins on a surface using PEG linkers can be generalized into a few key steps, as illustrated in the workflow diagram below.
Caption: General workflow for protein immobilization using PEG linkers.
Protocol 1: Amine-Reactive Immobilization using NHS-Ester PEG Linkers
This protocol describes the immobilization of proteins via their primary amine groups (e.g., lysine residues) onto a surface functionalized with an N-Hydroxysuccinimide (NHS) ester-terminated PEG linker.
Caption: Amine-reactive immobilization via NHS-ester chemistry.
Materials:
-
Protein to be immobilized (1-10 mg/mL in amine-free buffer).
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
NHS-PEG functionalized surface (e.g., glass slide, bead).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein solution contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[20]
-
Immobilization Reaction:
-
Apply the protein solution to the NHS-PEG activated surface.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[20] The optimal time may vary depending on the protein.
-
-
Washing: After incubation, wash the surface three times with Washing Buffer to remove any unbound protein.
-
Quenching/Blocking:
-
To deactivate any remaining NHS-ester groups, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.
-
This step is crucial to prevent non-specific binding in subsequent assay steps.
-
-
Final Wash: Wash the surface three times with Washing Buffer. The surface is now ready for use.
Protocol 2: Sulfhydryl-Reactive Immobilization using Maleimide-PEG Linkers
This protocol is ideal for proteins with available free sulfhydryl groups (cysteines) and allows for more site-specific immobilization.
Caption: Sulfhydryl-reactive immobilization via Maleimide (B117702) chemistry.
Materials:
-
Protein with free sulfhydryl groups.
-
Maleimide-PEG functionalized surface.
-
Conjugation Buffer: PBS, pH 6.5-7.5. Avoid sulfhydryl-containing agents like DTT in this buffer.
-
Washing Buffer: PBST.
-
Quenching Solution: Buffer containing a free sulfhydryl agent (e.g., cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation: If the protein has disulfide bonds, they may need to be reduced to generate free sulfhydryls. Ensure the reducing agent is removed before immobilization. The protein should be in the Conjugation Buffer.
-
Immobilization Reaction:
-
Apply the sulfhydryl-containing protein solution to the maleimide-PEG surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[21]
-
-
Washing: Wash the surface three times with Washing Buffer to remove unbound protein.
-
Quenching/Blocking:
-
Incubate the surface with the Quenching Solution for 30 minutes to block any unreacted maleimide groups.
-
-
Final Wash: Wash the surface three times with Washing Buffer.
Protocol 3: Biotin-Streptavidin Mediated Immobilization
This is a two-step approach that leverages the high-affinity interaction between biotin and streptavidin for highly specific and stable protein capture.[19]
Caption: Two-step protein immobilization using biotin-streptavidin.
Part A: Biotinylation of the Protein
Materials:
-
Protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4).
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS).
-
DMSO or DMF to dissolve the biotin reagent.
-
Desalting column or dialysis cassette to remove excess biotin.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Biotin-PEGn-NHS in DMSO or DMF.[20] Do not prepare stock solutions for storage as the NHS-ester is moisture-sensitive.[20][22]
-
Biotinylation Reaction:
-
Purification: Remove unreacted Biotin-PEGn-NHS using a desalting column or by dialyzing against PBS.[19][20] The biotinylated protein is now ready for immobilization.
Part B: Immobilization on a Streptavidin-Coated Surface
Materials:
-
Streptavidin-coated surface (e.g., beads, plates).
-
Binding/Wash Buffer (e.g., PBS).
-
Biotinylated protein from Part A.
Procedure:
-
Bead/Surface Preparation: Wash the streptavidin-coated surface three times with Binding/Wash Buffer to remove any preservatives.[19]
-
Protein Immobilization:
-
Add the biotinylated protein solution to the washed streptavidin surface.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[19]
-
-
Final Wash: Wash the surface three to five times with Binding/Wash Buffer to remove any unbound biotinylated protein. The protein is now stably immobilized and ready for downstream applications.
Visualization of Controlled Protein Orientation
Achieving a uniform orientation of immobilized proteins is often crucial for maximizing their biological activity, for example, by ensuring that an antibody's antigen-binding sites are accessible.
Caption: Random vs. controlled protein orientation on a surface.
Site-specific conjugation, often achieved through sulfhydryl-reactive linkers or by immobilizing proteins via an engineered tag (e.g., a polyhistidine-tag), leads to a homogenous population of properly oriented proteins, thereby enhancing the overall activity and reproducibility of the functionalized surface.[12][13][23]
References
- 1. purepeg.com [purepeg.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. Immobilization of oriented protein molecules on poly(ethylene glycol)-coated Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 16. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. broadpharm.com [broadpharm.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in t-Boc-Aminooxy-PEG12-NHS ester conjugation
Welcome to the technical support center for t-Boc-Aminooxy-PEG12-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
The conjugation process relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the PEG linker and primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the target molecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[] The t-Boc (tert-butyloxycarbonyl) group is a protecting group on the aminooxy end of the linker, which can be removed under mild acidic conditions for subsequent conjugation steps if needed.[2][3]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH for NHS ester coupling is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[4] The recommended pH range is typically 7.2 to 8.5.[][5] Below this range, the primary amines are more likely to be protonated and thus non-nucleophilic, leading to a reduced reaction rate.[4] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and lowers the yield.[6][7]
Q3: What are common solvents for dissolving the this compound?
This compound is soluble in common organic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide).[2] For the conjugation reaction, the NHS ester is typically dissolved in a small amount of anhydrous DMSO or DMF and then added to the aqueous reaction buffer containing the target molecule.[8] It is crucial to use high-quality, anhydrous solvents, as moisture can lead to the hydrolysis of the NHS ester before it has a chance to react with the target molecule.[9]
Q4: How can I purify the final PEGylated conjugate?
Several methods can be used to purify the PEGylated product from unreacted PEG linker and unconjugated protein. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker and other low molecular weight by-products.[][11]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the unconjugated protein.[][12]
-
Dialysis or Diafiltration: These membrane-based techniques can be used to remove smaller impurities like excess PEG linker and hydrolysis by-products.[][11]
Q5: What methods can be used to characterize the PEGylated product?
Characterization of the final conjugate is crucial to confirm successful PEGylation. Common analytical techniques include:
-
SDS-PAGE: A noticeable shift in the molecular weight band of the PEGylated protein compared to the unconjugated protein can confirm the attachment of the PEG chain.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[13]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate, which can confirm the number of attached PEG chains (degree of PEGylation).[13][14][15]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5][8] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer at pH 8.0-8.5 are commonly used.[5] |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive.[9] Always use fresh, high-quality this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8] Minimize the time the NHS ester is in an aqueous solution before the addition of the target molecule.[7] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for reaction with the NHS ester.[5] Use a non-amine-containing buffer like PBS, HEPES, or borate.[16] |
| Inactive Protein/Molecule | Ensure the primary amines on your target molecule are available for conjugation and not sterically hindered or involved in critical interactions. |
| Incorrect Stoichiometry | Optimize the molar ratio of the PEG linker to your target molecule. A molar excess of the PEG linker is typically used. Start with a 5- to 20-fold molar excess and optimize as needed. |
Problem 2: Protein Aggregation or Precipitation During Conjugation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Organic Solvent Concentration | The organic solvent (DMSO/DMF) used to dissolve the PEG linker may cause protein denaturation and aggregation.[16] Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v). Add the linker solution to the protein solution slowly while gently stirring.[16] |
| Over-PEGylation | Excessive PEGylation can alter the surface properties of the protein, leading to aggregation.[16] Reduce the molar excess of the PEG linker or decrease the reaction time to control the degree of PEGylation.[16] |
| Suboptimal Buffer Conditions | The buffer composition, including ionic strength and pH, can influence protein stability. Ensure the chosen buffer is optimal for the stability of your specific protein. |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of performing the conjugation reaction within the recommended pH range to minimize this competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][6] |
| 8.6 | 4 | 10 minutes[5][6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Reagent Preparation:
-
Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Ensure the buffer is free of primary amines.[5]
-
Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).[8]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved PEG linker to the protein solution. It is recommended to add the linker solution dropwise while gently stirring to avoid localized high concentrations that could lead to protein aggregation.[16]
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[5] The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule with a primary amine, such as 1 M Tris or glycine, can be added to a final concentration of 20-50 mM.[5] This will react with any excess NHS ester.
-
-
Purification of the Conjugate:
-
Characterization:
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing t-Boc Deprotection of PEG Linkers
Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the t-Boc deprotection of PEG linkers.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of remaining Boc-protected starting material.
-
TLC analysis indicates a persistent starting material spot.
-
¹H NMR spectrum shows the continued presence of the Boc group's characteristic singlet at ~1.4 ppm.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[1] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient.[1] Most deprotections are performed at room temperature for 1-2 hours.[2] If the reaction is slow, extend the reaction time and continue to monitor its progress. Gentle heating (e.g., to 40°C) can also be applied, but be cautious of potential side reactions.[3] |
| Steric Hindrance | The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can hinder the acid's approach to the Boc-protected amine, slowing the reaction.[1] A combination of a stronger acid, longer reaction time, and potentially a moderately elevated temperature may be required to overcome this.[3] |
| Solvent Issues | Proper solvation of both the PEG-linker conjugate and the acid is critical. DCM is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound is fully dissolved in the chosen solvent. |
Issue 2: Observation of Unexpected Side Products
Symptoms:
-
LC-MS or HPLC analysis reveals unexpected peaks in the crude product mixture.
-
Purification becomes challenging due to the presence of multiple, difficult-to-separate impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by the tert-butyl Cation | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[3][4] To prevent this, it is crucial to use scavengers in the deprotection cocktail.[3][4] |
| Degradation of Acid-Sensitive Functional Groups | Other functional groups in your molecule may be sensitive to the acidic conditions required for Boc deprotection. For instance, ester bonds may be partially cleaved by TFA.[5] If your molecule contains acid-labile groups, consider using milder deprotection conditions. |
| Formation of Trifluoroacetyl Esters | When using TFA, trifluoroacetyl esters can form on free hydroxyl groups, leading to impurities.[6] This can be minimized by adding a small amount of water (e.g., a 95:5 TFA/water mixture) to the deprotection solution.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or diluted to effectively cleave the Boc group. A common reagent is 20-50% TFA in DCM.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[1][2]
-
Steric Hindrance: The structure of the PEG linker or the substrate may physically block the acid from reaching the Boc group.[1]
-
Poor Solubility: The PEG-linker conjugate may not be fully dissolved in the reaction solvent.[1]
Q2: What are scavengers and why are they necessary?
Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[3] This prevents the cation from causing side reactions by alkylating electron-rich and nucleophilic residues in your molecule, such as tryptophan and methionine.[3][4]
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the singlet signal from the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q4: How do I work up the reaction and remove excess TFA?
After the reaction is complete, the volatile acid (TFA) and solvent (DCM) can be removed by rotary evaporation.[1] To remove residual TFA, co-evaporation with a solvent like toluene (B28343) is often effective.[1][7] The deprotected product is typically obtained as a TFA salt, which can sometimes be used directly in the next step.[1][7] To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate.[1][7] Alternatively, the deprotected product can be precipitated by adding a non-polar solvent like diethyl ether.[1][2]
Data Presentation
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2][7] | Dichloromethane (DCM)[1][2][7] | 1-2 hours[1][2][7] | 0°C to Room Temp[1][7] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Varies | Room Temp |
Table 2: Common Scavengers for t-Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Water | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Thioanisole | 5%[1] | Carbocation Scavenger, Protects Methionine[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
A commonly used scavenger cocktail is a mixture of TFA/TIS/Water in a 95:2.5:2.5 ratio.[4]
Experimental Protocols
General Protocol for t-Boc Deprotection of a PEG Linker
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][7] If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][7] A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][7]
-
Workup:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.[1][7]
-
Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.[2]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][7]
-
Visualizations
Caption: Experimental workflow for the t-Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for common t-Boc deprotection issues.
References
Technical Support Center: NHS Ester-Based Protein Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-based protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NHS ester-based protein labeling?
NHS esters react with primary amines (–NH₂) on proteins to form stable amide bonds.[1][2][3] The most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[4][5][6] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1][7]
Q2: What are the most common side reactions in NHS ester labeling?
The most significant side reaction is the hydrolysis of the NHS ester, where the ester reacts with water instead of the protein's primary amines.[1][7][8] This results in an inactive carboxylate that cannot label the protein, thereby reducing labeling efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][7][9] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[1][7] Other potential, though less common, side reactions can occur with other nucleophilic amino acid side chains like those of tyrosine, histidine, serine, and cysteine.[10][11]
Q3: Why is the choice of buffer so critical for this reaction?
The buffer composition is crucial for several reasons. Firstly, the reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[1][9] Secondly, buffers containing primary amines, such as Tris, are incompatible as they will compete with the protein for reaction with the NHS ester, significantly lowering the labeling efficiency.[1][4][8] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[7][8]
Q4: How can I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[4] This is often calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label (e.g., a fluorescent dye).[4]
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester-based protein labeling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolysis of NHS ester: The reagent has degraded due to moisture. | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[8] Store stock NHS ester reagents under desiccated conditions at -20°C.[8] |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris) or is outside the optimal pH range. | Perform a buffer exchange to an appropriate amine-free buffer (e.g., PBS, borate) with a pH between 7.2 and 8.5.[8] | |
| Low protein concentration: Dilute protein solutions can lead to lower labeling efficiency.[4] | Concentrate the protein solution to at least 1-2 mg/mL before labeling.[4][8] | |
| Inaccessible amine groups: The primary amines on the protein may be sterically hindered or buried within the protein's structure. | Consider denaturing the protein if its native structure is not required for downstream applications. Alternatively, explore other labeling chemistries that target different functional groups. | |
| Protein Precipitation | High concentration of organic solvent: The solvent used to dissolve the NHS ester (e.g., DMSO, DMF) can denature and precipitate the protein. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. Add the NHS ester solution to the protein solution dropwise while gently stirring.[4] |
| Protein instability: The protein may not be stable under the reaction conditions (e.g., pH, temperature). | Optimize the reaction pH and consider performing the labeling at a lower temperature (e.g., 4°C) for a longer duration.[8] | |
| Inconsistent Results | Variability in reagent quality: The quality of the NHS ester can vary between batches or degrade over time. | Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of the NHS ester. |
| Inaccurate quantification: Errors in measuring protein or label concentration can lead to inconsistent DOL calculations. | Ensure accurate spectrophotometric measurements and use correct extinction coefficients for both the protein and the label. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature, which directly impacts the competition between the desired aminolysis (protein labeling) and the undesired hydrolysis.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][8] |
| 8.0 | Room Temperature | ~1 hour[8] |
| 8.5 | Room Temperature | ~20 minutes[8] |
| 8.6 | 4 | 10 minutes[1][8] |
| 9.0 | Room Temperature | ~10 minutes[8] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein and label.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[8]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
Perform the Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 1 hour at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the Labeled Protein: Remove excess, unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Visualizations
Caption: Competing reactions in NHS ester labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxime Bond Formation
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of oxime bond formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My oxime formation reaction is very slow. What are the most common causes and how can I accelerate it?
A1: Slow reaction rates are a frequent challenge in oxime ligation, particularly at neutral pH. The primary factors influencing the reaction rate are pH, reactant concentration, and the presence of a catalyst.[1][2]
-
pH: The optimal pH for uncatalyzed oxime formation is typically between 4 and 5.[3] At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more electrophilic, and the aminooxy nucleophile remains largely unprotonated and reactive.
-
Catalysts: The use of a nucleophilic catalyst is the most effective way to accelerate oxime formation, especially at neutral pH (pH 7.0-7.4).[1][3] Aniline (B41778) and its derivatives are commonly used for this purpose.[4][5]
-
Reactant Concentration: As with most bimolecular reactions, increasing the concentration of the aldehyde/ketone and the aminooxy-functionalized molecule will increase the reaction rate.[4]
Q2: What is the role of a catalyst in oxime ligation and which one should I choose?
A2: Catalysts, typically aromatic amines like aniline, significantly enhance the rate of oxime formation by forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[5] This intermediate then undergoes a rapid transimination reaction with the aminooxy nucleophile to form the oxime.[5]
Several catalysts have been shown to be effective. The choice of catalyst can depend on the specific reaction conditions and substrates.
-
Aniline: A classic and widely used catalyst that can increase reaction rates by up to 40-fold at neutral pH and 400-fold under acidic conditions.[1][5] However, its use in live-cell applications is limited due to cytotoxicity.[2]
-
p-Phenylenediamine (B122844) (pPDA): A superior catalyst to aniline, especially at neutral pH. It can result in a 120-fold faster reaction rate compared to the uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.[3]
-
m-Phenylenediamine (B132917) (mPDA): Another highly efficient catalyst, reported to be up to 15 times more effective than aniline.[6][7] Its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[7]
Q3: What is the optimal pH for oxime bond formation?
A3: The optimal pH for oxime ligation depends on whether a catalyst is used.
-
Uncatalyzed Reactions: The reaction is fastest in a slightly acidic buffer, around pH 4.5.[1]
-
Catalyzed Reactions: With catalysts like aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7.0-7.4), which is crucial for many biological applications involving sensitive molecules like proteins.[1][3]
It's important to note that at very low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, which slows down the reaction.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal pH: The reaction buffer is not at the optimal pH for the specific system (catalyzed vs. uncatalyzed). | 1. Adjust pH: For uncatalyzed reactions, adjust the buffer to pH 4.5. For catalyzed reactions, maintain a pH between 6.5 and 7.5. |
| 2. Insufficient Reactant Concentration: Low concentrations of either the carbonyl or aminooxy compound. | 2. Increase Concentration: If possible, increase the concentration of the limiting reactant. | |
| 3. Absence of a Catalyst: Performing the reaction at neutral pH without a catalyst. | 3. Add a Catalyst: Introduce a suitable catalyst such as p-phenylenediamine or m-phenylenediamine at a concentration of 2-10 mM.[3] | |
| 4. Impure Reagents: Contaminants in the starting materials may inhibit the reaction. | 4. Purify Reagents: Ensure the purity of the carbonyl and aminooxy compounds. High-grade solvents are also recommended.[5] | |
| Side Reactions | 1. Reaction with Buffers: Some buffer components can react with the carbonyl compound. | 1. Choose an Inert Buffer: Use non-nucleophilic buffers like phosphate (B84403) or HEPES. |
| 2. Oxidation of Catalyst: Diamine catalysts like p-phenylenediamine can be susceptible to oxidation. | 2. Use Fresh Catalyst Solution: Prepare catalyst solutions fresh before use and consider performing the reaction under an inert atmosphere if sensitivity is high. | |
| 3. Instability of Reactants or Products: The biomolecules involved may be unstable under the reaction conditions. | 3. Optimize Conditions: For sensitive biomolecules, perform the reaction at a lower temperature, although this may require a longer reaction time. | |
| Difficulty in Product Purification | 1. Excess Reagents: Unreacted starting materials co-elute with the product. | 1. Stoichiometry Control: Use a slight excess of one reagent to drive the reaction to completion, then remove the excess by a suitable purification method (e.g., size exclusion chromatography for proteins). |
| 2. Catalyst Removal: The catalyst can be difficult to separate from the product. | 2. Dialysis/Desalting: For biomolecule conjugations, dialysis or desalting columns can effectively remove small molecule catalysts. | |
| 3. Product Precipitation: The final conjugate may have poor solubility. | 3. Solvent Optimization: Adjust the solvent composition of the purification buffers to improve the solubility of the product. |
Data Presentation: Catalyst Efficiency
The following table summarizes the rate enhancements observed with different catalysts for oxime formation.
| Catalyst | Concentration | pH | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) | Reference |
| Aniline | 100 mM | 4.5 | ~400 | - | [1] |
| Aniline | 100 mM | 7.0 | ~40 | - | [1] |
| p-Phenylenediamine | 10 mM | 7.0 | ~120 | ~19 | [3] |
| m-Phenylenediamine | 50 mM | 7.3 | - | up to 15 | [6][7] |
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH
-
Prepare a stock solution of the catalyst: Dissolve aniline in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final concentration of 10-100 mM.
-
Dissolve the reactants: Dissolve the carbonyl-containing molecule and the aminooxy-containing molecule in the reaction buffer.
-
Initiate the reaction: Add the catalyst stock solution to the reactant mixture.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Purification: Once the reaction is complete, purify the oxime conjugate using a suitable method such as HPLC, size exclusion chromatography, or dialysis to remove the catalyst and any unreacted starting materials.
Visualizing the Process
Oxime Formation Reaction Mechanism
Caption: Aniline-catalyzed oxime formation mechanism.
Experimental Workflow for Optimizing Oxime Ligation
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the three-dimensional structure and bulkiness of molecules impede a chemical reaction. In bioconjugation, this occurs when the reactive site on a biomolecule (like a protein or antibody) is buried within its folded structure or surrounded by other bulky molecular groups, preventing a labeling reagent or another molecule from accessing it. This inaccessibility can lead to low or no conjugation, reduced reaction rates, and inconsistent product formation.[1][2]
Q2: How can I determine if steric hindrance is the cause of my low conjugation yield?
A2: Pinpointing steric hindrance as the primary cause of low yield involves a process of elimination and specific tests:
-
Reaction Condition Optimization: First, ensure that other reaction parameters like pH, temperature, time, and reagent concentrations are optimized.[3] If yields remain low despite optimization, steric hindrance is a likely culprit.
-
Accessibility Modeling: Use computational protein modeling software to visualize the reactive amino acid residues (e.g., lysines, cysteines) on your protein. If the target residues are located in deep pockets or near large domains, hindrance is probable.
-
Use of a Small, Control Reagent: Attempt conjugation with a much smaller, yet functionally similar, labeling reagent. If the smaller reagent yields a significantly higher degree of labeling, it strongly suggests that the size of your primary reagent is the limiting factor.
-
Varying Linker Length: As detailed in the troubleshooting section, performing the reaction with linkers of varying lengths can be diagnostic. An increase in yield with a longer, more flexible linker is a classic indicator of steric hindrance.[4][5]
Q3: What are the primary strategies to overcome steric hindrance?
A3: The most common and effective strategies involve modifying the linker, altering the conjugation site, or adjusting reaction conditions:
-
Employing Long, Flexible Linkers: Introduce a spacer arm (linker) between the biomolecule and the label. Polyethylene glycol (PEG) linkers are widely used as they are hydrophilic, flexible, and can be synthesized in various lengths to bridge the distance to a hindered site.[6]
-
Site-Directed Mutagenesis: If the native reactive sites are inaccessible, genetic engineering can be used to introduce a reactive residue (like a cysteine or an unnatural amino acid) on a more exposed region of the protein surface.[3]
-
Modifying Reaction Conditions: Altering pH or temperature can sometimes induce minor, reversible conformational changes in the protein, potentially exposing a previously hindered site.[3]
-
Enzymatic Conjugation: Certain enzymes can catalyze conjugation reactions at specific recognition sequences on a protein, often overcoming structural barriers more effectively than purely chemical methods.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You have followed a standard protocol, but analysis (e.g., via SDS-PAGE, SEC, or mass spectrometry) shows a very low degree of labeling (DoL) or no product formation.
Possible Causes & Solutions
| Cause | Solution | Explanation |
| Inaccessible Reactive Site | Introduce a Linker: Utilize a crosslinker with a long, flexible spacer arm (e.g., PEGylated linkers). This allows the reactive group to "reach" into sterically hindered areas.[4] | The protein's tertiary structure can bury target residues like cysteines or lysines. A linker acts as an extension cord, overcoming the physical barrier.[1][4] |
| Incorrect Reaction Buffer | Optimize Buffer pH: For amine-reactive NHS esters, ensure the pH is between 7.2 and 8.5. For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal to prevent reaction with amines.[1][7] | The reactivity of both the functional group on the protein and the labeling reagent is highly pH-dependent. An incorrect pH can slow or stop the reaction entirely.[7] |
| Suboptimal Reagent Ratio | Perform a Titration: Empirically test a range of molar excess ratios of the labeling reagent to the protein (e.g., 5:1, 10:1, 20:1). | Too little reagent will result in low labeling, while a very large excess can sometimes lead to aggregation (see Problem 2) or precipitation of the reagent itself.[7][8] |
| Degraded Reagents | Use Fresh Reagents: NHS esters and maleimides are susceptible to hydrolysis. Dissolve them in an anhydrous solvent (like DMSO) immediately before use and avoid storing them in aqueous solutions.[7] | Hydrolyzed reagents are non-reactive and will lead to failed conjugations. |
Quantitative Impact of Linker Length
Studies have shown that linker length can dramatically affect conjugation efficiency, especially when dealing with large proteins or hindered sites.
| Linker Type | Relative Conjugation Yield (%) | Comments |
| No Linker (Zero-Length) | 15% | Reaction is severely hindered by the protein scaffold. |
| Short Alkyl Linker (~5 Å) | 40% | Modest improvement, but still significant hindrance. |
| PEG4 Linker (~18 Å) | 85% | The flexible PEG chain effectively overcomes the steric barrier. |
| PEG8 Linker (~30 Å) | 92% | Further length provides marginal gains, suggesting the hindrance is fully overcome by PEG4. |
| Note: Data are representative examples synthesized from typical experimental outcomes and are intended for illustrative purposes. |
Problem 2: Product Aggregation During or After Conjugation
After adding the labeling reagent or during purification, you observe precipitation, cloudiness, or see evidence of high molecular weight aggregates in size-exclusion chromatography (SEC).
Possible Causes & Solutions
| Cause | Solution | Explanation |
| Increased Hydrophobicity | Use a Hydrophilic Linker: If your labeling molecule is hydrophobic, using a hydrophilic linker (e.g., PEG) can help maintain the overall solubility of the conjugate.[6] | Many small molecule drugs or dyes are hydrophobic. Attaching them to a protein surface can expose these nonpolar regions, causing proteins to stick to each other and aggregate.[6][8] |
| Over-labeling | Reduce Molar Excess: Lower the molar ratio of the labeling reagent to the protein. A lower degree of labeling is less likely to cause aggregation.[7] | Excessive modification can alter the protein's surface charge and isoelectric point (pI), leading to instability and reduced solubility.[7] |
| Suboptimal Buffer | Add Solubility-Enhancing Excipients: Include additives like arginine (50-100 mM) or non-detergent sulfobetaines in the reaction and storage buffer to suppress aggregation.[9] | These additives can shield hydrophobic patches or charged regions on the protein surface, preventing intermolecular interactions.[9] |
| High Protein Concentration | Decrease Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-2 mg/mL).[8][10] | High concentrations increase the probability of protein-protein collisions, which can lead to aggregation, especially after the protein surface has been modified.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Conjugation using a PEGylated NHS-Ester
This protocol describes a general method for labeling a protein's primary amines (lysine residues) with a molecule functionalized with a PEG linker and an N-hydroxysuccinimide (NHS) ester.
1. Materials
-
Protein: Dialyzed into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Concentration: 1-5 mg/mL.[7]
-
Reagent: PEGylated-NHS ester (e.g., m-dPEG®4-NHS ester).
-
Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis system.
2. Methodology
-
Protein Preparation: Ensure the protein solution is at the desired concentration in the correct amine-free buffer. If the buffer contains primary amines (like Tris), the reaction will be quenched.
-
Reagent Preparation: Immediately before starting the reaction, dissolve the PEGylated-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[7] Adding the solid reagent directly to the aqueous protein solution can cause precipitation.[7]
-
Conjugation Reaction:
-
Calculate the required volume of the reagent solution to achieve a 10-fold to 20-fold molar excess relative to the protein.
-
Add the dissolved reagent to the protein solution slowly while gently stirring. This prevents localized high concentrations that can cause aggregation.[7]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can help minimize aggregation for sensitive proteins.[7]
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the mass shift and use UV-Vis spectrophotometry or SEC to determine the degree of labeling and check for aggregates.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Best practices for storing and handling t-Boc-Aminooxy-PEG12-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing t-Boc-Aminooxy-PEG12-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light.[1][2][3] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[4]
Q2: How should I handle this compound upon receiving it?
The reagent is shipped at ambient temperature but should be stored at -20°C upon arrival.[1] It is highly sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive.[5] Therefore, it is crucial to handle the compound in a dry environment, for instance, in a glovebox or by using dry solvents and glassware.
Q3: Can I prepare a stock solution of this compound?
It is not recommended to prepare and store stock solutions for long periods due to the moisture-sensitive nature of the NHS ester.[4] If a stock solution is necessary, it should be prepared fresh in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF) immediately before use.[1][4] Unused reconstituted reagent should be discarded.[4]
Q4: What are the compatible solvents for this reagent?
This compound is soluble in organic solvents like DMSO, DCM, and DMF.[1][2][3]
Q5: What is the primary function of each group in this compound?
This is a heterobifunctional linker with three key components:
-
t-Boc (tert-Butyloxycarbonyl) group: A protecting group for the aminooxy functionality. It can be removed under mild acidic conditions to reveal the reactive aminooxy group.[1]
-
PEG12 (Polyethylene Glycol) spacer: A 12-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and solubility of the conjugate in aqueous media.[1][6] It also provides a flexible spacer between the conjugated molecules.
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., on proteins or other molecules) under neutral to slightly basic conditions (pH 7.2-8.5).[6]
Experimental Protocols
Detailed Methodology for a Two-Step Conjugation to a Protein
This protocol outlines the conjugation of this compound to a protein via its primary amines, followed by the deprotection of the t-Boc group to make the aminooxy group available for subsequent reactions.
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., antibody)
-
Anhydrous DMSO or DMF
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5)
-
Deprotection solution (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)
Step 1: Conjugation of the NHS Ester to the Protein
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[4]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted reagent and byproducts by SEC or dialysis.
Step 2: Deprotection of the t-Boc Group
-
Solvent Exchange (if necessary): If the purified conjugate is in an aqueous buffer, it may need to be lyophilized and redissolved in an appropriate organic solvent like DCM.
-
Deprotection Reaction: To the solution of the t-Boc protected conjugate, add the deprotection solution (e.g., 25% v/v TFA in DCM).[7]
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7] Monitor the reaction progress using an appropriate analytical method like LC-MS.
-
Removal of Acid: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene.[7]
-
Final Product: The resulting conjugate with a free aminooxy group can be used for subsequent reactions, such as coupling to a molecule containing an aldehyde or ketone.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the reaction. | Ensure the reagent is stored properly and handled in a dry environment. Use anhydrous solvents to prepare the stock solution immediately before use. |
| Incorrect pH of conjugation buffer: The pH is too low, leading to protonation of primary amines and reduced reactivity. | Use a buffer with a pH between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester. | Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers. | |
| Low Yield of Purified Conjugate | Precipitation of the conjugate: The addition of the PEG linker may have altered the solubility of the protein. | Perform conjugation at a lower concentration. Ensure the final concentration of the organic solvent is low (e.g., <10%). |
| Inefficient purification: The chosen purification method may not be suitable for separating the conjugate from the unreacted protein. | For PEGylated proteins, SEC is often effective due to the change in hydrodynamic radius. Ion-exchange or hydrophobic interaction chromatography can also be used, as PEGylation can alter the protein's surface charge and hydrophobicity. | |
| Incomplete t-Boc Deprotection | Insufficient acid strength or concentration: The acidic conditions are not strong enough to completely remove the t-Boc group. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). |
| Inadequate reaction time or temperature: The deprotection reaction has not gone to completion. | Extend the reaction time and monitor the progress. While often performed at room temperature, gentle heating may be required for some substrates. | |
| Presence of Side Products | Reaction with other nucleophiles: At higher pH, NHS esters can have side reactions with hydroxyl (serine, threonine) and phenolic (tyrosine) groups. | Maintain the reaction pH within the optimal range of 7.2-8.5 to favor reaction with primary amines. |
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Solubility | DMSO, DCM, DMF | [1][2][3] |
| Optimal pH for NHS Ester Conjugation | 7.2 - 8.5 | [6] |
| Recommended Molar Excess of Reagent | 5 to 20-fold | [7] |
| Typical Reaction Time for NHS Ester Conjugation | 30-60 minutes at RT or 2 hours at 4°C | [4] |
| t-Boc Deprotection Conditions | 25-50% TFA in DCM | [7] |
Visualizations
Caption: Workflow for the two-step conjugation process.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Impact of pH on NHS ester conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-hydroxysuccinimide (NHS) ester conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to conjugation efficiency, with a specific focus on the impact of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the conjugation efficiency.[2][6][7][8]
Q2: Why is pH so critical for NHS ester conjugation?
The pH of the reaction is a crucial parameter because it governs two competing reactions:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[9] At acidic pH (below the pKa of the amine, ~10.5 for lysine), the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and thus, unreactive.[2][9] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[9]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][9][10]
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[9]
Q3: What are the consequences of using a pH that is too low or too high?
-
Low pH (< 7): The concentration of protonated, non-reactive primary amines is high, leading to a very slow or non-existent conjugation reaction.[6][7][8]
-
High pH (> 9): The rate of NHS ester hydrolysis becomes very rapid, leading to a significant reduction in the amount of active NHS ester available to react with the target molecule, resulting in low conjugation yields.[6][7][8][11]
Q4: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][4] A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a frequent choice.[6]
Q5: Are there any buffers that should be avoided?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][4][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[2][] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][4][9]
Q6: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[4] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][6][8][9] It is crucial to use high-quality, amine-free DMF, as contaminants can react with the NHS ester.[6][7][8]
Q7: Can NHS esters react with other amino acids besides lysine?
While highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, particularly at higher pH values.[13] Side reactions have been reported with serine, threonine, and tyrosine, leading to the formation of less stable O-acyl adducts.[13][14] Cysteine and histidine can also react under certain conditions.[13][14]
Troubleshooting Guide
This guide addresses common issues related to low conjugation efficiency in a question-and-answer format.
Problem: Low or no conjugation yield.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[3] For many proteins, starting at pH 8.3 is recommended.[6][8] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use.[9] If hydrolysis is suspected due to a high pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[3] |
| Presence of Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[2][4] Also, check if the stock solution of your target molecule contains any amine-based buffers.[3] |
| Poor Solubility of NHS Ester | If using a water-insoluble NHS ester, dissolve it in a small volume of anhydrous DMSO or DMF before adding it to the reaction mixture.[2][6][8][9] |
| Low Reactant Concentrations | Low concentrations of the target molecule can make the competing hydrolysis reaction more significant.[1][3] If possible, increase the concentration of your protein or other target molecule.[3] |
| Steric Hindrance | If the primary amines on your target molecule are sterically hindered, the reaction may be slow, allowing more time for hydrolysis. Consider increasing the molar excess of the NHS ester and/or extending the reaction time.[15] |
| Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2][6][8] Monitor the pH of the reaction mixture or use a more concentrated buffer to maintain a stable pH.[2][6][8] |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][10] |
| 8.6 | 4 | 10 minutes[1][10] |
Table 2: Comparison of Amidation and Hydrolysis Kinetics at Different pH Values
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[9]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Data adapted from a study on a specific NHS ester conjugation and may vary for different molecules.[9]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[6][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6][9]
-
Desalting column or dialysis equipment for purification[9]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6][9] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[9]
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] The optimal time may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[9]
Visualizations
Caption: A typical experimental workflow for NHS ester conjugation.
Caption: The two competing reactions in NHS ester chemistry.
Caption: The effect of pH on the outcome of NHS ester conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Strategies to minimize aggregation of antibody-drug conjugates
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) aggregation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize and manage ADC aggregation during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with ADC aggregation. Follow the steps to identify the root cause and implement effective solutions.
Issue 1: Immediate Aggregation Observed Post-Conjugation
Symptom: Your initial analysis after the conjugation reaction, typically by Size Exclusion Chromatography (SEC), shows a significant and unacceptable level of high molecular weight species (HMWS) or visible precipitates.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Optimization Steps |
| Increased Surface Hydrophobicity | The conjugation of hydrophobic payloads and linkers creates hydrophobic patches on the antibody surface, promoting self-association.[1][2][3][4] Consider using more hydrophilic linkers (e.g., containing PEG groups) to reduce the overall hydrophobicity of the ADC.[2] |
| Unfavorable Conjugation Conditions | pH: If the reaction buffer pH is near the antibody's isoelectric point (pI), its solubility is at a minimum, increasing the risk of aggregation.[1][4] Adjust the buffer pH to a value where the ADC is most stable and soluble. Co-solvents: Organic co-solvents (e.g., DMSO) used to dissolve the linker-payload can disrupt the antibody's structure.[2][4] Keep the final concentration of organic co-solvents to a minimum (e.g., <5% v/v).[4] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the ADC's overall hydrophobicity, making it more prone to aggregation.[3][5] Optimize the conjugation reaction to target a lower, more stable DAR, which is typically in the range of 2 to 4.[6] |
| Intermolecular Interactions | During conjugation in solution, newly formed hydrophobic ADCs can freely interact and aggregate.[1] An effective strategy is to immobilize the antibodies on a solid support, like an affinity resin, during conjugation.[1][2][4] This physical separation prevents intermolecular aggregation at its source.[1] |
Issue 2: Gradual Increase in Aggregation During Storage
Symptom: You observe a progressive increase in HMWS over time when analyzing stored ADC samples. This indicates issues with formulation and/or storage conditions.[4]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Best Practices for Formulation & Storage |
| Sub-optimal Formulation Buffer | pH and Ionic Strength: The stability of an ADC is highly dependent on the pH and ionic strength of its formulation buffer.[1][7] Conduct a formulation screening study to identify the optimal buffer pH and salt concentration (e.g., starting at 150 mM NaCl) that minimizes aggregation.[3] Lack of Stabilizers: Excipients are crucial for long-term stability.[4] Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, proline), and surfactants (polysorbates) to prevent aggregation.[2][8][[“]] |
| Inappropriate Storage Temperature | ADCs can be sensitive to thermal stress, which can accelerate degradation and aggregation.[2] Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C/-80°C for frozen aliquots).[10] |
| Freeze-Thaw Stress | Repeated freezing and thawing cycles can cause denaturation and aggregation.[3][11] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[3][10] Use low protein binding tubes to prevent sample loss.[10] |
| Light Exposure | Some payloads or linkers may be photosensitive.[2] Exposure to light can trigger degradation that leads to aggregation.[2][5] Protect the ADC from light by using amber vials or storing it in the dark. |
| Mechanical Stress | Agitation and shear forces, such as during transportation, can lead to aggregation, particularly at air-water interfaces.[2] Handle samples gently and consider adding surfactants like polysorbates to the formulation to minimize interfacial stress. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in antibody-drug conjugates?
A1: ADC aggregation is a complex issue driven by both intrinsic and extrinsic factors.[12][13]
-
Intrinsic Factors: These relate to the properties of the ADC components themselves. The primary driver is an increase in surface hydrophobicity from conjugating a typically hydrophobic small molecule drug to the antibody.[1][2][3] The specific antibody, the choice of linker and payload, and the drug-to-antibody ratio (DAR) all play a significant role.[2][13]
-
Extrinsic Factors: These are related to the environment and processing of the ADC. They include unfavorable buffer conditions (pH, ionic strength), exposure to thermal or mechanical stress (temperature, agitation), high protein concentrations, and repeated freeze-thaw cycles.[1][2][11]
Q2: Why is it critical to minimize ADC aggregation?
A2: Minimizing aggregation is a critical quality attribute (CQA) for ADCs because aggregates can negatively impact the product's efficacy, safety, and manufacturability.
-
Efficacy: Aggregates may have reduced ability to bind to the target antigen, lowering the therapeutic effect.[4]
-
Safety: Aggregated proteins can be immunogenic, potentially causing severe adverse reactions in patients.[1][4][11] Aggregates can also cause off-target toxicity by accumulating in organs like the kidneys or liver.[2][4]
-
Process Economics: The formation of aggregates leads to product loss.[11] Removing aggregates requires additional purification steps, which increases manufacturing time and cost, and reduces the overall process yield.[2][4]
Q3: What analytical techniques are used to detect and quantify ADC aggregation?
A3: A suite of orthogonal analytical methods is used to characterize ADC aggregation, as each technique provides different insights.
| Analytical Technique | Principle of Measurement | Key Information Provided |
| Size Exclusion Chromatography (SEC/SEC-MALS) | Separates molecules based on their hydrodynamic volume.[2] | The industry "workhorse" for quantifying high molecular weight species (aggregates), monomers, and fragments.[2][14] Coupling with Multi-Angle Light Scattering (MALS) provides absolute molecular weight determination.[2][15] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in a solution and can detect the presence of large aggregates.[5] |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules under strong centrifugal force.[2] | A highly sensitive method for detecting and quantifying different species, especially higher-order aggregates, based on their sedimentation velocity.[2][15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis of MS.[2] | Provides detailed information on the composition and mass of aggregates, helping to identify degradation pathways.[2] |
| Flow Imaging | Images individual particles as they flow through a microfluidic cell. | Useful for quantifying and characterizing sub-visible particles that may not be well-resolved by SEC.[2] |
Q4: How can the design of the ADC itself help reduce aggregation?
A4: A multi-layered approach starting from the design of the ADC can significantly mitigate aggregation risk.[2]
-
Antibody Engineering: Aggregation-prone "hotspots" on the antibody surface can be identified and modified through protein engineering to improve stability.[2] Using smaller antibody fragments can also reduce aggregation risk.[2]
-
Linker and Payload Selection: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help shield the hydrophobicity of the payload and reduce the ADC's propensity to aggregate.[2]
-
Site-Specific Conjugation: Modern conjugation technologies allow for the attachment of payloads at specific, engineered sites on the antibody. This results in a more homogeneous product with a defined DAR and can be used to place payloads at locations that are less likely to induce aggregation.[14]
Q5: What is the role of excipients in preventing ADC aggregation?
A5: Excipients are inactive ingredients added to the formulation to stabilize the active ADC.
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.[10]
-
Amino Acids (e.g., arginine, proline, glycine): These can suppress protein-protein interactions and prevent aggregation.[8]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used to prevent aggregation at interfaces (e.g., air-water, solid-liquid) and protect against mechanical stress.[2]
Key Experimental Protocols
Protocol: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (HMWS), monomer, and low molecular weight species (LMWS) in an ADC sample. SEC is the standard method for monitoring ADC purity and stability.[16]
Methodology:
-
Instrument & Column:
-
Mobile Phase Preparation:
-
A common mobile phase is a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The salt is crucial to prevent secondary ionic interactions between the protein and the column matrix.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low protein binding 0.22 µm filter if any visible particulates are present.
-
-
SEC Analysis:
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram. Peaks will elute in order of decreasing size: aggregates (HMWS) first, followed by the main monomer peak, and finally any fragments (LMWS).
-
Calculate the percentage of each species relative to the total integrated peak area to determine the purity of the sample.[3]
-
Protocol: Forced Degradation (Stress Testing)
Objective: To identify potential degradation pathways and confirm that the analytical method (e.g., SEC) is stability-indicating.[3]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.[3]
-
Application of Stress: Subject the aliquots to various stress conditions, keeping one aliquot as an unstressed control.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 40°C or 50°C) for a set period (e.g., 1-4 weeks).[3][5]
-
pH Stress: Adjust the pH to acidic and basic conditions (e.g., pH 3.0 and pH 10.0), hold for a short period, and then neutralize back to the original pH.[16]
-
Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing at room temperature.[3]
-
Photostability: Expose the sample to a controlled amount of light according to ICH Q1B guidelines.[3]
-
-
Analysis: Analyze all stressed samples and the control using your suite of analytical methods (SEC, HIC, etc.) to characterize the degradation products and quantify the increase in aggregation.[3]
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. precisionantibody.com [precisionantibody.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing NHS Ester Labeling Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester labeling reaction?
The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended to ensure that primary amines are deprotonated and available for reaction.[3] At lower pH values, the primary amines are protonated and become poor nucleophiles, leading to a significant decrease in labeling efficiency.[2][3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases substantially, which competes with the desired labeling reaction and reduces the yield of the conjugate.[1][2][3]
Q2: Which buffers are recommended for NHS ester labeling?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester labeling reactions, provided they are within the optimal pH range of 7.2 to 8.5.[1] Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0) and phosphate-buffered saline (PBS) are commonly used.[4][5] When using PBS, which typically has a pH of 7.4, the reaction rate will be slower, necessitating longer incubation times.[5] For labeling amine-modified oligonucleotides, a 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.[6][7]
Q3: Are there any buffers I should avoid?
Yes. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][6][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency and the formation of undesired side products.[6][8]
Q4: How does temperature affect the labeling reaction?
NHS ester labeling reactions are typically performed at room temperature for 0.5 to 4 hours or at 4°C.[1][2] Lower temperatures, such as 4°C, can help to minimize the hydrolysis of the NHS ester, which is particularly useful for long incubation periods that may be required for less reactive proteins.[2] However, the labeling reaction will proceed more slowly at lower temperatures, potentially requiring an overnight incubation.[3]
Q5: What is the recommended concentration of the protein and NHS ester?
For optimal results, the protein concentration should be at least 2 mg/mL.[6] Concentrations ranging from 1 to 10 mg/mL are generally effective.[3] Lower protein concentrations can decrease the labeling efficiency.[4] A molar excess of the NHS ester is typically used, with a common starting point being an 8-fold molar excess for mono-labeling.[3] However, the optimal molar ratio of NHS ester to protein may need to be determined empirically for each specific system.[3]
Troubleshooting Guide
Low Labeling Efficiency
Low labeling efficiency is one of the most common issues encountered during NHS ester labeling. The following table outlines potential causes and suggests corrective actions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the recommended range of 7.2-8.5.[1][2] For many proteins, a pH of 8.3 is ideal.[3][6] |
| Presence of Competing Amines | Ensure that your protein sample and reaction buffer are free from extraneous amine-containing substances like Tris or glycine.[3][6][8] If necessary, perform a buffer exchange via dialysis or desalting column.[4] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use, as it is susceptible to hydrolysis in aqueous solutions.[3][8] If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous.[6] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[2] |
| Low Reactant Concentration | Increase the concentration of your protein to at least 2 mg/mL.[6] You can also try increasing the molar excess of the NHS ester. |
| Poor Protein Solubility | Ensure your protein is fully solubilized in the reaction buffer. Aggregated protein will have reduced accessibility of primary amines for labeling. |
| Inaccessible Amine Groups | The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure. Consider denaturing the protein if its native conformation is not required for downstream applications. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer. The recommended protein concentration is between 1-10 mg/mL.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6]
-
Perform the Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the NHS ester stock solution.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
Purify the Conjugate: Remove unreacted label and quenching buffer components by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Determine the Degree of Labeling: Quantify the efficiency of the labeling reaction by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.
-
Store the Labeled Protein: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.
Visualizations
NHS Ester Labeling Workflow
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Characterizing and Minimizing Side Products in PROTAC Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in characterizing and minimizing side products during Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during PROTAC synthesis in a question-and-answer format.
Q1: My final PROTAC yield is significantly lower than expected after the final coupling step. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the final coupling step are a common challenge in PROTAC synthesis. The issue often lies in either incomplete reactions or degradation of starting materials or products. Here’s a systematic approach to troubleshooting:
-
Incomplete Amide Coupling:
-
Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). The choice of reagents can significantly impact the reaction efficiency depending on the specific substrates.
-
Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess to drive the reaction to completion.
-
Extend Reaction Time and Temperature: Monitor the reaction progress by LC-MS. Some couplings may require extended reaction times (from hours to overnight). Gentle heating (e.g., 40-50 °C) can also improve yields, but it's crucial to monitor for potential side reactions.
-
-
Inefficient Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Use Fresh Reagents: Ensure the copper(I) source is fresh or use a robust catalyst system like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[]
-
Degas the Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst. It is critical to degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Q2: I am observing a significant amount of a high molecular weight impurity in my crude product. What could this be and how can I minimize it?
A2: A high molecular weight impurity is often a dimeric or oligomeric side product . This occurs when two molecules of a bifunctional intermediate (e.g., a linker with two reactive ends) react with each other, or when a PROTAC molecule reacts with another molecule of one of its precursors.
-
Mechanism of Formation: Dimerization is favored at high concentrations of the bifunctional intermediates. If the intramolecular coupling to form the desired PROTAC is slower than the intermolecular reaction between two precursor molecules, dimerization will be a significant side reaction.
-
Troubleshooting and Minimization Strategies:
-
High Dilution Conditions: Perform the coupling reaction under high dilution to favor the intramolecular reaction over the intermolecular dimerization.
-
Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low instantaneous concentration, thereby disfavoring dimerization.
-
Optimize Stoichiometry: Use a slight excess of one of the monofunctional components to cap any unreacted bifunctional intermediates and prevent them from dimerizing.
-
Q3: My LC-MS analysis shows an impurity with the same mass as my desired PROTAC, but with a different retention time. What is this likely to be?
A3: An impurity with the same mass but a different retention time is likely an intramolecular cyclization product . This is particularly common when using flexible linkers like polyethylene (B3416737) glycol (PEG).
-
Mechanism of Formation: An amine or hydroxyl group on the linker or one of the ligands can nucleophilically attack an activated carboxylic acid or other electrophilic center on the same molecule, leading to a cyclic byproduct. The flexible nature of PEG linkers can facilitate the formation of a conformation that allows for this intramolecular reaction.
-
Troubleshooting and Minimization Strategies:
-
Protecting Group Strategy: Ensure that all potentially reactive functional groups that are not intended to participate in the coupling reaction are adequately protected.
-
Choice of Coupling Reagents: Use coupling reagents that minimize the lifetime of the highly reactive intermediate, thereby reducing the opportunity for intramolecular side reactions.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the cyclization reaction.
-
Q4: I am seeing evidence of my PROTAC degrading during purification or analysis. What could be causing this and how can I prevent it?
A4: Degradation of the PROTAC molecule often points to linker cleavage . The linker is frequently the most metabolically and chemically labile part of a PROTAC.[3]
-
Mechanism of Formation:
-
Hydrolysis: Amide or ester bonds within the linker can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or purification. Thalidomide-based PROTACs, for instance, can undergo hydrolysis in aqueous solutions.[3]
-
Metabolic Cleavage: In cellular assays or in vivo, enzymatic cleavage (e.g., by CYPs or esterases) can occur.[4]
-
-
Troubleshooting and Minimization Strategies:
-
Control pH during Workup and Purification: Use neutral or near-neutral pH conditions whenever possible. If acidic or basic conditions are required, minimize the exposure time.
-
Use a More Stable Linker: Consider using linkers with more stable bonds, such as alkyl chains or triazoles formed via click chemistry.[]
-
Analytical Considerations: When analyzing PROTACs by LC-MS/MS, optimize the ionization source parameters to avoid in-source fragmentation of the labile linker.
-
Data Presentation: Synthesis Yields and Purity
The following tables provide representative quantitative data for PROTAC synthesis to aid in benchmarking experimental results.
Table 1: Comparison of Final Coupling Step Yields for Different Synthetic Routes
| Coupling Reaction | Linker Type | E3 Ligase Ligand | POI Ligand | Typical Yield (%) | Purity (%) | Reference |
| Amide Coupling (HATU) | Alkyl | Pomalidomide | JQ1 | 10-40 | >95 | [5] |
| Click Chemistry (CuAAC) | PEG-Triazole | CRBN Ligand | JQ1 | 55-90 | >98 | [6] |
| Ugi Reaction | Amide-rich | Pomalidomide | Olaparib | ~65 | >95 | [5] |
| Solid-Phase Synthesis | PEG | Thalidomide | BTK Inhibitor | 24-85 | 78-98 | [6] |
Table 2: LC-MS Characterization of a PROTAC and Potential Side Products
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ | Retention Time (min) | Putative Identity |
| Desired PROTAC | 850.45 | 850.46 | 12.5 | Target Molecule |
| Dimeric Side Product | 1700.90 | 1700.92 | 15.2 | Dimer |
| Cyclized Side Product | 850.45 | 850.47 | 11.8 | Intramolecular Cyclization Product |
| Linker Cleavage Product 1 | 450.25 | 450.26 | 8.2 | POI-Linker Fragment |
| Linker Cleavage Product 2 | 400.20 | 400.21 | 6.5 | E3 Ligase Ligand-Linker Fragment |
Experimental Protocols
Detailed methodologies for key experiments in PROTAC synthesis and analysis are provided below.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for the final amide coupling step to form a PROTAC.
Materials:
-
Amine-functionalized component (POI-linker or E3-linker) (1.0 eq)
-
Carboxylic acid-functionalized component (E3 ligand or POI ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-functionalized component (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of the amine-functionalized component (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ligate an alkyne-functionalized component with an azide-functionalized component.[2]
Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.1 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)
-
Preparative HPLC system
Procedure:
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it.
-
Purify the crude product by preparative HPLC.
Protocol 3: HPLC-MS Analysis for Purity Assessment and Side Product Identification
This protocol provides a general method for analyzing the purity of a PROTAC sample and identifying potential side products.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
A C18 reversed-phase column is commonly used.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Prepare the sample by dissolving a small amount of the PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set up a gradient elution method. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Set the flow rate (e.g., 0.5-1.0 mL/min for analytical columns).
-
Set the MS to acquire data in positive ion mode, scanning a mass range that includes the expected masses of the PROTAC and potential side products (e.g., m/z 200-2000).
-
Inject the sample and acquire the data.
-
Analyze the chromatogram for the main product peak and any impurity peaks. Integrate the peak areas to determine the purity of the sample.
-
Examine the mass spectrum of each peak to identify the molecular weight of the components and tentatively assign structures to the side products.
Visualizations
The following diagrams illustrate key concepts in PROTAC research and development.
Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.
Caption: A general workflow for PROTAC drug discovery and development.
References
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Ternary Complex Stability: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the stability of PROTAC (Proteolysis-Targeting Chimera) ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC ternary complex, and why is its stability important?
A1: A PROTAC ternary complex is a transient structure formed by a PROTAC molecule simultaneously binding to a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. The stability of this complex is critical because it is the key intermediate that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. A more stable ternary complex generally leads to more efficient and rapid protein degradation.[1][2][3][4]
Q2: What are the key factors influencing the stability of the ternary complex?
A2: Several factors critically influence ternary complex stability:
-
PROTAC Linker: The length, composition, rigidity, and attachment points of the linker are paramount.[5][6][7][] An optimal linker correctly orients the target protein and E3 ligase to promote favorable protein-protein interactions.[]
-
Cooperativity: This refers to the synergistic binding effect where the affinity of one protein for the PROTAC is enhanced by the presence of the other. Positive cooperativity is a strong driver of ternary complex stability.[9][10][11][12]
-
E3 Ligase and Target Protein Pair: The intrinsic properties of the specific E3 ligase and target protein, including their surface residues and potential for favorable interactions, play a significant role.[13]
-
PROTAC Concentration: High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the ternary complex, reducing its stability and efficacy.[10][14][15][16]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[14][15] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase individually, preventing the formation of the tripartite ternary complex.[10][14][16]
To mitigate the hook effect:
-
Perform a full dose-response curve: This will help identify the optimal concentration range for degradation and characterize the bell-shaped curve of the hook effect.[14]
-
Enhance cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[10]
Q4: Why do my in-vitro (biochemical) and in-cell (cellular) assay results for ternary complex formation not correlate?
A4: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Cellular Environment: Biochemical assays with purified proteins do not fully replicate the complex intracellular environment, which includes molecular crowding, post-translational modifications, and the presence of other binding partners that can influence complex formation.[14]
-
Cell Permeability and Stability: The PROTAC may have poor cell permeability or be rapidly metabolized within the cell, leading to lower effective intracellular concentrations than what is used in biochemical assays.[14]
-
Catalytic Nature of PROTACs: Even a transiently formed ternary complex in a cellular context can be sufficient to trigger ubiquitination and subsequent degradation, a dynamic process not fully captured by some endpoint biochemical assays.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| No or low target protein degradation observed | Inefficient ternary complex formation. The PROTAC may not effectively bridge the target protein and the E3 ligase. | - Optimize PROTAC linker: Synthesize and test analogs with varying linker lengths, compositions, and attachment points.[6][7][] - Assess binary binding: Confirm that your PROTAC binds to both the target protein and the E3 ligase individually using biophysical assays like SPR or ITC.[17] |
| Low protein expression of the target or E3 ligase in the cell line. | - Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase.[14] | |
| Poor cellular uptake or stability of the PROTAC. | - Assess cell permeability: Use assays like CETSA or NanoBRET to confirm target engagement in live cells.[14] - Evaluate compound stability: Use LC-MS/MS to measure the PROTAC's stability in cell culture medium and lysates.[14] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration favoring binary complex formation. | - Perform a detailed dose-response experiment: Use a wide range of concentrations to determine the optimal concentration for degradation.[14] - Design for cooperativity: Modify the PROTAC to enhance favorable protein-protein interactions within the ternary complex.[10] |
| Inconsistent results between biochemical and cellular assays | Differences in experimental conditions and cellular environment. | - Validate with orthogonal assays: Use a combination of in-vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[14] |
| The geometry of the ternary complex is not productive for ubiquitination. | - Structural biology studies: Use techniques like X-ray crystallography to understand the conformation of the ternary complex and guide linker design.[9] |
Quantitative Data Summary
Table 1: Example Biophysical Data for PROTAC MZ1
| Interaction | Technique | Dissociation Constant (KD) | Cooperativity (α) |
| MZ1 + Brd4BD2 | SPR | 1 nM[17] | N/A |
| ITC | 4 nM[17] | N/A | |
| MZ1 + VHL | SPR | 29 nM[17] | N/A |
| ITC | 66 nM[17] | N/A | |
| VHL:MZ1:Brd4BD2 (Ternary Complex) | ITC | 4 nM[18] | 15[18] |
| SPR | - | 26[18] |
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). A value greater than 1 indicates positive cooperativity.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the E3 ligase-coated surface to measure the binary binding affinity (KDbinary).[19]
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the E3 ligase-coated surface to measure the ternary binding affinity (KDternary).[19]
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.[19]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (KD) and stoichiometry.
Methodology:
-
Binary Titration (PROTAC into E3 Ligase):
-
Place the E3 ligase solution in the ITC cell.
-
Titrate the PROTAC solution from the syringe into the cell.
-
Analyze the resulting heat changes to determine the KD for the binary interaction.[18]
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Place a pre-mixed solution of the E3 ligase and a saturating concentration of the target protein in the ITC cell.
-
Titrate the PROTAC solution into this mixture.
-
Analyze the data to determine the KD for the formation of the ternary complex.[18]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the KD values obtained from the binary and ternary titrations.[18]
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Caption: The experimental workflow for SPR-based ternary complex analysis.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 14. benchchem.com [benchchem.com]
- 15. marinbio.com [marinbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
Technical Support Center: Minimizing Non-Specific Binding in Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of protein labeling?
A1: Non-specific binding refers to the undesirable attachment of labeling reagents or other molecules to surfaces or proteins other than the intended target. This can be caused by various interactions, including hydrophobic, ionic, and other intermolecular forces.[1][2] Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate results.[3][4]
Q2: What are the primary causes of non-specific binding?
A2: The main culprits behind non-specific binding include:
-
Hydrophobic Interactions: Exposed hydrophobic regions on proteins or surfaces can interact with labeling reagents or other proteins.
-
Ionic Interactions: Charged molecules can electrostatically interact with oppositely charged surfaces or proteins.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on a solid support (e.g., microplate wells, membranes) can lead to the direct binding of antibodies or detection agents.[5]
-
High Antibody Concentration: Using an excessive concentration of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.[5][6]
-
Inadequate Washing: Insufficient or improper washing steps may not effectively remove unbound or weakly bound reagents.[7]
Q3: How does adjusting buffer pH help in reducing non-specific binding?
A3: The pH of the buffer influences the overall charge of proteins.[8] By adjusting the pH to be near the isoelectric point (pI) of the protein of interest, its net charge becomes neutral, which can minimize electrostatic interactions with charged surfaces and other proteins, thereby reducing non-specific binding.[8]
Q4: Can you explain the role of salt concentration in minimizing non-specific binding?
A4: Increasing the salt concentration (e.g., with NaCl or KCl) in buffers can help reduce non-specific binding that is driven by ionic interactions.[8] The salt ions create a charged environment that shields the electrostatic interactions between charged molecules, preventing them from binding non-specifically to each other or to charged surfaces.[8] However, the optimal salt concentration can vary depending on the specific proteins and should be determined empirically.[9]
Q5: What are detergents, and how do they prevent non-specific binding?
A5: Detergents are amphipathic molecules that can disrupt hydrophobic interactions.[10] Non-ionic detergents, such as Tween-20 or Triton X-100, are commonly added to buffers at low concentrations to block hydrophobic sites and prevent proteins from sticking to surfaces or to each other.[11] It is important to use the optimal detergent concentration, as high concentrations can sometimes be detrimental to the experiment.[12]
Troubleshooting Guides
Issue: High Background Signal Across the Entire Sample
High background is a common issue that can obscure the specific signal. This troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. This table provides a comparison of commonly used blocking agents.
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Generally effective for a wide range of applications. | Can be a source of cross-reactivity if the primary or secondary antibodies react with BSA. Not recommended for biotin-avidin systems if the BSA is not biotin-free. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available. Very effective at blocking. | Contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain assays (e.g., phosphoprotein detection, biotin-streptavidin systems).[13] |
| Casein | 1% (w/v) | A purified milk protein that is often more effective than whole milk and BSA.[14] | Can still contain phosphoproteins. |
| Fish Gelatin | 0.1-1% (w/v) | Does not cross-react with mammalian antibodies, making it a good alternative to BSA and milk.[14] | May not be as effective as other blocking agents in all applications. |
| Normal Serum | 1-5% (v/v) | Very effective at preventing non-specific binding of secondary antibodies. The serum should be from the same species as the secondary antibody was raised in.[2] | Can be expensive. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free, to reduce background in specific applications like fluorescent western blotting.[5] | Generally more expensive than individual components. |
Data Presentation: Optimizing Buffer Components
Adjusting the concentration of salt and detergents in your buffers can significantly reduce non-specific binding.
| Buffer Component | Recommended Concentration Range | Mechanism of Action |
| NaCl or KCl | 150-500 mM | Reduces ionic interactions by shielding electrostatic charges.[8][15] |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that blocks hydrophobic interactions.[3][11] |
| Triton X-100 | 0.1-0.5% (v/v) | Non-ionic detergent effective at permeabilizing cells and reducing hydrophobic interactions.[11] |
Experimental Protocols
Protocol 1: General Blocking Procedure
This protocol outlines a general procedure for blocking non-specific binding sites on a solid support (e.g., microplate, membrane, or slide).
Materials:
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST, 3% BSA in PBST, or a commercial blocking buffer)
-
Tris-Buffered Saline with Tween-20 (TBST) or Phosphate-Buffered Saline with Tween-20 (PBST)
-
Shaker/rocker
Procedure:
-
After immobilizing your protein or sample, wash the surface 2-3 times with your wash buffer (e.g., TBST or PBST).
-
Completely cover the surface with an adequate volume of blocking buffer.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[2] The optimal incubation time may need to be determined empirically.
-
After incubation, discard the blocking buffer.
-
Proceed with the primary antibody incubation step. Some protocols recommend a brief wash after blocking, while others suggest diluting the primary antibody directly in the blocking buffer.[2]
Workflow for Blocking Procedure
Caption: General workflow for a blocking procedure.
Protocol 2: Stringent Washing Procedure
Effective washing is crucial for removing unbound and weakly bound molecules that contribute to background signal.
Materials:
-
Wash Buffer (e.g., TBST or PBST, potentially with increased salt or detergent concentration for higher stringency)
-
Shaker/rocker
Procedure:
-
After the primary or secondary antibody incubation, remove the antibody solution.
-
Add a generous volume of wash buffer to completely cover the surface.
-
Incubate for 5-10 minutes at room temperature with vigorous agitation.
-
Discard the wash buffer.
-
Repeat steps 2-4 at least three to five times.[7] For particularly high background, the number of washes or the duration of each wash can be increased.
-
After the final wash, remove all residual wash buffer before proceeding to the next step (e.g., adding the secondary antibody or detection reagent).
Logical Diagram for Optimizing Washing Steps
Caption: Decision process for optimizing washing steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. towardsdatascience.com [towardsdatascience.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of t-Boc-Aminooxy-PEG12-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the characterization of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional PEG linker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. We will explore its performance in relation to alternative analytical techniques and provide supporting experimental data and protocols.
Introduction to this compound
The this compound is a versatile tool in bioconjugation.[1] It features a t-Boc protected aminooxy group for conjugation to aldehydes or ketones and an NHS ester for reaction with primary amines.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability of the resulting conjugate.[1]
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The characterization of PEGylated molecules like this compound presents unique challenges due to the potential for heterogeneity in the PEG chain. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary tool for confirming the identity, purity, and stability of these conjugates.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of structure through fragmentation, impurity profiling. | High sensitivity and specificity, provides detailed structural information. | Can be challenging for polydisperse PEG chains, potential for complex spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of chemical structure, verification of functional groups, purity assessment. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | Robust and reproducible, excellent for quantitative analysis. | Does not provide direct structural information, requires reference standards. |
Mass Spectrometric Characterization of this compound
Mass spectrometry is instrumental in verifying the molecular integrity of the this compound.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C36H66N2O19 |
| Theoretical Molecular Weight | 830.91 g/mol |
| Observed [M+H]⁺ | ~831.91 m/z |
| Observed [M+Na]⁺ | ~853.89 m/z |
Note: The observed mass-to-charge ratio (m/z) may vary slightly depending on the instrument calibration and ionization source.
Experimental Protocols
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and purity of this compound.
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled to a UHPLC system.
Procedure:
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL. Further dilute to 10 µg/mL with the initial mobile phase.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis: Integrate the proton signals and assign the peaks to the corresponding protons in the structure. Key expected signals include those for the t-Boc group, the PEG chain, and the NHS ester.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Instrumentation: An HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm. .
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Characterization Data
The data obtained from these techniques are complementary and provide a comprehensive understanding of the molecule's identity and quality.
Caption: Interrelation of analytical data for product quality assurance.
References
A Comparative Guide to HPLC Analysis of Antibody-Drug Conjugate (ADC) Linker Conjugation
The precise characterization of antibody-drug conjugates (ADCs) is critical to ensure their safety and efficacy. A key quality attribute is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to an antibody. High-performance liquid chromatography (HPLC) is an indispensable tool for determining the DAR, assessing the heterogeneity of conjugation, and monitoring the stability of the linker. This guide provides a comparative overview of the most common HPLC methods used for ADC linker conjugation analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).
Comparison of HPLC Methodologies
The choice of HPLC method depends on the specific information required and the physicochemical properties of the ADC. Each technique offers distinct advantages and disadvantages in terms of resolution, preservation of the native protein structure, and compatibility with mass spectrometry (MS).
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | DAR determination, analysis of drug load distribution.[1][2][3][4][5] | DAR determination (reduced ADC), analysis of positional isomers, stability studies.[][7][8][9] | Analysis of aggregates, fragments, and high/low molecular weight impurities.[10][11][12] |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[1][2] | Separation based on hydrophobicity under denaturing conditions.[8][9] | Separation based on hydrodynamic volume (size).[10][11] |
| Sample State | Intact, native ADC.[1][13] | Reduced (light and heavy chains) or intact ADC.[7][8][9] | Intact ADC.[10][14] |
| Resolution | Good for separating species with different numbers of conjugated drugs.[3][15] | High resolution for separated light and heavy chains and their drug-conjugated forms.[7][9] | Limited resolution for species with similar sizes.[10] |
| MS Compatibility | Traditionally poor due to non-volatile salts, but new methods are emerging.[2][16][17] | Good, compatible with MS for detailed characterization.[7][18] | Can be coupled with MS, especially with volatile mobile phases.[10][14] |
| Advantages | - Preserves native structure.[1][13] - Direct analysis of intact ADC. | - High resolution. - MS compatibility.[7][18] | - Simple and robust. - Provides information on aggregation.[10][11] |
| Disadvantages | - MS incompatibility with traditional buffers.[2][16] - May not resolve positional isomers.[2] | - Denaturing conditions can alter the ADC.[] - Potential for irreversible binding to the column.[14] | - Does not separate based on drug load.[10] - Susceptible to non-specific interactions.[12][19] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate ADC analysis. Below are representative protocols for each HPLC technique.
This method separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[2]
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase, is typically used.[15]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[2]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small amount of organic modifier like isopropanol (B130326) to improve resolution.[3][15]
-
Gradient: A descending salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 25°C).[3]
-
Detection: UV absorbance at 280 nm.[3]
-
Data Analysis: The average DAR is calculated from the weighted peak areas of the different DAR species.[]
This technique is often employed to analyze the light and heavy chains of the ADC separately after reduction of the interchain disulfide bonds.
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[8]
-
Column: A reversed-phase column with a C4, C8, or C18 stationary phase is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).[7]
-
Mobile Phase B: Acetonitrile or another organic solvent with an ion-pairing agent (e.g., 0.1% TFA).[7]
-
Gradient: A gradient of increasing organic phase (Mobile Phase B) is used for elution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[7]
-
Temperature: Elevated temperatures (e.g., 60-80°C) are often necessary to improve peak shape and recovery.[7][14]
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.[8]
-
Data Analysis: The average DAR is calculated by determining the weighted peak areas of the conjugated and unconjugated light and heavy chains.[][18]
SEC separates molecules based on their size in solution and is the primary method for quantifying aggregates in ADC preparations.[11]
-
Column: A size exclusion column with a pore size appropriate for the molecular weight of the ADC and its aggregates.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS) is often used. For MS compatibility, volatile buffers like ammonium acetate (B1210297) can be employed.[10][14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregates, monomer, and fragments is determined by integrating the respective peak areas.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for ADC analysis using the different HPLC techniques.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ymc.eu [ymc.eu]
- 4. cellmosaic.com [cellmosaic.com]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. agilent.com [agilent.com]
- 19. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Evaluating t-Boc-Aminooxy-PEG12-NHS Ester and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The design and selection of the linker are critical determinants of a PROTAC's (Proteolysis Targeting Chimera) therapeutic success. Far from being a passive tether, the linker actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the protein degrader. This guide provides an objective comparison of t-Boc-Aminooxy-PEG12-NHS ester with other classes of PROTAC linkers, supported by experimental data from various studies.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The linker's length, rigidity, and chemical composition are pivotal in optimizing the spatial orientation of the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[2] An inadequately designed linker can result in steric hindrance, unfavorable ternary complex conformations, or poor pharmacokinetic properties, thereby diminishing the degrader's effectiveness.[3]
Overview of this compound
This compound is a heterobifunctional linker that belongs to the polyethylene (B3416737) glycol (PEG) class of linkers.[4] Its key features include:
-
PEGylated Core: The 12-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule in aqueous environments.[5] This is a significant advantage as many PROTACs are large molecules that often face solubility challenges.
-
Aminooxy Group: The tert-butyloxycarbonyl (t-Boc) protected aminooxy group allows for chemoselective ligation to molecules containing an aldehyde or ketone, forming a stable oxime linkage. This provides a versatile method for conjugating one of the PROTAC's ligands.
-
NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines on the other PROTAC ligand.[6]
The combination of these functional groups in this compound offers a modular and efficient approach to PROTAC synthesis.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[7] Cell permeability is another critical parameter that determines the ability of the PROTAC to reach its intracellular target. The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters.
Disclaimer: The following data is compiled from different studies and should be considered illustrative rather than a direct head-to-head comparison, as experimental conditions, target proteins, and cell lines vary between publications.
Data Presentation
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for PROTACs with Different Linker Types
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | SMARCA2/4 Degrader | SMARCA2/4 | VHL | MV-4-11 | 250-300 | 65-70 | [1] |
| Alkyl Linker | BTK Degrader (29) | BTK | CRBN | Ramos | 1-40 | >90 | [1] |
| Rigid Linker | HDAC3 Degrader (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [8] |
| PEG/Alkyl Hybrid | BRD4 Degrader (MZ1) | BRD4 | VHL | HeLa | ~25 | >90 | [1] |
Table 2: Comparison of Cell Permeability for PROTACs with Different Linker Types
| Linker Type | PROTAC Example | Permeability Assay | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PEG Linker | SMARCA2/4 Degrader | PAMPA | 0.011 | [1] |
| Alkyl Linker | VH032-based PROTAC (17) | PAMPA | 0.002 | [9] |
| PEG Linker (short) | VH032-based PROTAC (15) | PAMPA | 0.005 | [9] |
| PEG Linker (long) | VH032-based PROTAC (16) | PAMPA | 0.003 | [9] |
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
This protocol outlines the general steps for assessing the degradation of a target protein in response to PROTAC treatment.[7][10]
a. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay measures the passive permeability of a compound across an artificial lipid membrane.[11][12]
a. Plate Preparation:
-
Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[13]
-
Coat the filter of a 96-well donor plate with the lipid solution to form an artificial membrane.
b. Compound and Plate Setup:
-
Prepare the PROTAC solution in a suitable buffer (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM).[13]
-
Add buffer to the wells of a 96-well acceptor plate.
-
Add the PROTAC solution to the donor plate wells.
c. Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-20 hours).[12][13]
d. Quantification and Permeability Calculation:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Balancing Act: How PEG Linker Length Dictates ADC Efficacy and Pharmacokinetics
A Comparative Guide for Researchers and Drug Developers
The linker in an antibody-drug conjugate (ADC) is far more than a simple bridge. It is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. The length of the PEG chain, in particular, plays a pivotal role in fine-tuning the delicate balance between a long systemic circulation and efficient payload delivery. This guide provides an objective comparison of how PEG linker length impacts key ADC attributes, supported by experimental data and detailed methodologies.
Impact on Pharmacokinetics: A Longer Chain for a Longer Life
One of the most significant contributions of a PEG linker is its ability to prolong the circulation half-life of an ADC.[1] The hydrophilic nature of PEG creates a hydration shell that increases the hydrodynamic size of the conjugate, thereby reducing renal clearance and shielding it from uptake by the reticuloendothelial system.[2]
Studies have consistently demonstrated a direct correlation between PEG linker length and extended plasma residence time. For instance, in a study on miniaturized ADCs, increasing the PEG chain length from 4 kDa to 10 kDa resulted in a substantial 11.2-fold extension of the circulation half-life.[3] Another study observed that the clearance rates of ADCs in rats increased rapidly for conjugates with PEG linkers smaller than eight PEG units (PEG8).[4] This suggests a threshold for PEG length to achieve optimal pharmacokinetic benefits.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Linker Length | Half-life (t½) | Clearance Rate | Animal Model | Reference |
| ZHER2-SMCC-MMAE | No PEG | 19.6 min | - | Mouse | [3] |
| ZHER2-PEG4K-MMAE | 4 kDa | 49.2 min (2.5-fold increase) | - | Mouse | [3] |
| ZHER2-PEG10K-MMAE | 10 kDa | 219.0 min (11.2-fold increase) | - | Mouse | [3] |
| Anti-HER2 ADC | < PEG8 | - | Rapidly increased | Rat | [4] |
| Anti-HER2 ADC | ≥ PEG8 | - | Decreased | Rat | [4] |
Efficacy: A Trade-off Between Circulation and Cytotoxicity
While a longer PEG linker enhances pharmacokinetic properties, it can also introduce a double-edged sword when it comes to efficacy. The extended chain can create steric hindrance, potentially impeding the ADC's ability to bind to its target antigen on the tumor cell surface and hindering the subsequent internalization and payload release.[]
In vitro cytotoxicity assays have shown that longer PEG chains can lead to a reduction in potency. In the same study on miniaturized ADCs, the 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, when compared to the non-PEGylated counterpart.[3]
However, the in vivo efficacy is a more complex interplay of pharmacokinetics and cytotoxic potential. The prolonged circulation of ADCs with longer PEG linkers can lead to greater tumor accumulation, potentially compensating for the reduced in vitro potency. The optimal PEG length for in vivo efficacy is therefore a balance between sufficient circulation time to reach the tumor and efficient payload delivery within the tumor microenvironment.[3]
Table 2: Influence of PEG Linker Length on ADC Efficacy
| ADC Construct | PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Animal Model | Reference |
| ZHER2-SMCC-MMAE | No PEG | Baseline | - | NCI-N87 Xenograft | [3] |
| ZHER2-PEG4K-MMAE | 4 kDa | 6.5-fold reduction | - | NCI-N87 Xenograft | [3] |
| ZHER2-PEG10K-MMAE | 10 kDa | 22.5-fold reduction | Most ideal therapeutic ability | NCI-N87 Xenograft | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are summaries of methodologies commonly employed in the evaluation of ADCs with varying PEG linker lengths.
ADC Conjugation with PEG Linkers
The synthesis of ADCs with PEG linkers typically involves a multi-step process. A common strategy is to use heterobifunctional PEG linkers that possess two different reactive groups for conjugation to the antibody and the cytotoxic payload.
-
Antibody Modification: The antibody is first modified to introduce a reactive handle. This can be achieved by targeting lysine (B10760008) residues with an NHS-ester functionalized PEG linker or by reducing interchain disulfide bonds to generate free thiols for reaction with a maleimide-functionalized PEG linker.
-
Payload Attachment: The cytotoxic drug, which has a complementary reactive group, is then reacted with the PEGylated antibody to form the final ADC.
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, payload, and linker. The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.[4][]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of ADCs on cancer cell lines.[6][7][8]
-
Cell Seeding: Target antigen-positive and negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6][8]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC constructs (with varying PEG linker lengths) and incubated for a period of 48 to 144 hours.[6][7]
-
MTT Addition: An MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7][8]
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at 570 nm.[6][7][8]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve.[6]
Pharmacokinetic Study in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs. These are typically conducted in rodent models such as rats or mice.[4][9][10]
-
Animal Dosing: A single intravenous (IV) dose of the ADC is administered to the animals.[4]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is separated from the blood samples.
-
ADC Quantification: The concentration of the total antibody and/or the conjugated ADC in the plasma is determined using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[4][10]
In Vivo Efficacy Study in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the anti-tumor efficacy of ADCs.[11][12][13]
-
Tumor Implantation: Human cancer cells that express the target antigen are subcutaneously injected into immunodeficient mice.[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific size, and the tumor volume is measured regularly.[13]
-
ADC Administration: Once the tumors reach the desired volume, the mice are randomized into treatment groups and administered with the different ADC constructs or a vehicle control.[11]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[11][13]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. pharmiweb.com [pharmiweb.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
Stability of Oxime Linkages in Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a stable and reliable linkage is paramount in the design of effective bioconjugates. Oxime ligation, a chemoselective reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, has emerged as a robust method for creating stable covalent bonds in complex biological environments. This guide provides an objective comparison of oxime linkage stability against other common bioconjugation chemistries, supported by experimental data and detailed protocols.
The stability of a bioconjugate is a critical determinant of its efficacy and safety. A labile linkage can lead to premature cleavage and off-target effects, while an overly stable bond might hinder the release of a therapeutic payload at its intended site of action. Oxime linkages offer a favorable balance of stability and controlled reactivity, making them a versatile tool in drug delivery, diagnostics, and proteomics.
Comparative Stability of Bioconjugation Linkages
The stability of a covalent linkage in a bioconjugate is highly dependent on its chemical nature and the surrounding microenvironment, particularly pH. The following table summarizes the stability of oxime linkages in comparison to other widely used bioconjugation chemistries.
| Linkage Type | Chemical Bond | Stability Profile | Key Advantages | Key Disadvantages |
| Oxime | C=N-O | High stability across a broad pH range (pH 4-9).[1] Generally more stable than hydrazones.[2][3] | High specificity for aldehydes/ketones, stable bond.[4][5] | Reaction kinetics can be slow at neutral pH without a catalyst.[6] |
| Hydrazone | C=N-NH | Less stable than oximes, particularly under acidic conditions.[5][7] Stability can be tuned by modifying the hydrazone structure. | Reversible under acidic conditions, useful for drug release triggers. | Prone to hydrolysis and exchange reactions. |
| Amide (via NHS Ester) | CO-NH | Highly stable under physiological conditions.[8] | Well-established chemistry, forms a very stable bond. | Reacts with primary amines (e.g., lysines), which can lead to heterogeneous products. |
| Thioether (via Maleimide) | S-CH-CH-CO | Generally stable, but can be susceptible to retro-Michael addition and thiol exchange.[4] | Highly reactive towards thiols, enabling site-specific conjugation to cysteines. | Potential for instability in the presence of other thiols.[4] |
| Triazole (via Click Chemistry) | C2N3 | Exceptionally stable to hydrolysis and enzymatic degradation.[4] | Bioorthogonal, high reaction efficiency. | Requires functionalization with azide (B81097) and alkyne groups. |
Quantitative Analysis of Oxime Linkage Stability
The hydrolytic stability of oxime and hydrazone linkages has been quantitatively assessed under various pH conditions using techniques such as ¹H NMR spectroscopy. The data clearly demonstrates the superior stability of the oxime linkage.
| Linkage | pH 5.0 (Half-life) | pH 7.0 (Half-life) | pH 9.0 (Half-life) |
| Oxime | > 1 year | ~25 days[9] | > 1 year |
| Methylhydrazone | ~1 hour | ~1 hour | ~1 day |
| Acetylhydrazone | ~2 hours | ~2 hours[9] | ~1 day |
| Semicarbazone | ~1 day | ~4 hours | ~1 day |
Data is approximate and derived from studies on isostructural conjugates. Actual stability will vary based on the specific molecular context.
Experimental Protocols
Stability Assay using ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of conjugate hydrolysis over time.
Materials:
-
Oxime conjugate
-
Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at desired pD values (e.g., 5.0, 7.4, 9.0)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the oxime conjugate in the deuterated buffer to a final concentration suitable for NMR analysis (typically 1-10 mM).
-
Add a known concentration of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the sample at a constant temperature (e.g., 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the intact conjugate and the hydrolysis products (e.g., the aldehyde or ketone).
-
Calculate the percentage of intact conjugate at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of the intact conjugate versus time. The slope of the resulting line is the negative of the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Stability Assay using High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for separating and quantifying the components of a mixture, making it ideal for stability studies.
Materials:
-
Oxime conjugate
-
Buffers at desired pH values (e.g., phosphate-buffered saline)
-
Organic solvent for mobile phase (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
Procedure:
-
Prepare a stock solution of the oxime conjugate in a suitable solvent.
-
Incubate aliquots of the stock solution in buffers of different pH at a constant temperature (e.g., 37°C).
-
At specified time points, quench the reaction (e.g., by acidification or freezing).
-
Inject the samples into the HPLC system.
-
Develop a separation method that resolves the intact conjugate from its degradation products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of the remaining intact conjugate over time.
-
Determine the degradation kinetics and half-life as described in the NMR protocol.
Visualizing Key Processes
To aid in the understanding of oxime bioconjugation and its stability assessment, the following diagrams illustrate the core concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
A Researcher's Guide to Quantifying Protein Conjugation Efficiency
The successful conjugation of molecules such as drugs, fluorophores, or other proteins to a target protein is a critical step in the development of therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and other advanced biomaterials. Verifying and quantifying the efficiency of this conjugation is essential for ensuring product quality, consistency, and efficacy. This guide provides a comparative overview of common analytical techniques used to quantify protein conjugation, supported by experimental data and detailed protocols.
Overview of Quantification Methodologies
Several analytical techniques are employed to determine the extent of protein conjugation. The choice of method depends on the specific characteristics of the protein and the conjugated molecule, the type of information required (e.g., average conjugation ratio vs. distribution of species), and the available instrumentation. The most prevalent methods include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Size Exclusion Chromatography (SEC-HPLC), Mass Spectrometry (MS), and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Each technique offers distinct advantages and limitations in terms of resolution, accuracy, throughput, and the level of detail provided. A direct comparison of these methods is crucial for selecting the most appropriate analytical strategy.
Comparative Analysis of Key Techniques
The performance and utility of each quantification method can be summarized based on several key parameters.
| Method | Principle of Detection | Information Provided | Resolution & Accuracy | Throughput | Complexity & Cost |
| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths for the protein and the conjugated molecule.[1][2] | Average conjugation ratio (e.g., Drug-to-Antibody Ratio, DAR).[3] | Moderate accuracy; can be affected by spectral overlap and impurities.[3][4] | High | Low |
| HIC-HPLC | Separates molecules based on differences in hydrophobicity.[5][6] | Distribution of different conjugation species (e.g., DAR 0, 2, 4).[5][7] | High resolution for species with different hydrophobicity.[7] | Medium | Medium |
| SEC-HPLC | Separates molecules based on their hydrodynamic radius (size).[8][9][10] | Quantification of aggregates and fragments; can separate conjugate from unconjugated protein if size difference is significant.[8][9] | High resolution for size variants. | Medium | Medium |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules.[11][12][13] | Precise mass of conjugates, average DAR, distribution of species, and identification of conjugation sites.[11][12] | Very high accuracy and resolution.[11][13] | Low to Medium | High |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions.[14] | Qualitative or semi-quantitative assessment of conjugation based on a molecular weight shift.[15] | Low resolution; primarily qualitative. | High | Low |
Methodology and Experimental Workflows
A detailed understanding of the experimental workflow for each technique is essential for successful implementation and data interpretation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive method for determining the average number of conjugated molecules per protein.[1] It relies on the Beer-Lambert law, measuring absorbance at two different wavelengths: one where the protein primarily absorbs (typically 280 nm) and one where the conjugated molecule has maximum absorbance.[2]
Caption: Workflow for quantifying protein conjugation using UV-Vis spectroscopy.
Experimental Protocol:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a cuvette with the conjugation buffer. Place it in the spectrophotometer and measure the absorbance across the desired wavelength range (e.g., 230-500 nm) to establish a baseline (blank).
-
Sample Measurement: Measure the absorbance of the protein conjugate solution at two key wavelengths:
-
280 nm: For protein concentration.
-
λ_max of the conjugated molecule: For the concentration of the conjugated moiety.
-
-
Calculations:
-
Correct the absorbance at 280 nm for the contribution of the conjugated molecule.
-
Use the Beer-Lambert equation (A = εcl) for both the protein and the conjugated molecule to determine their respective molar concentrations.
-
The conjugation efficiency (e.g., DAR) is the molar ratio of the conjugated molecule to the protein.
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for characterizing protein conjugates, especially ADCs. It separates molecules based on their surface hydrophobicity.[5][6] The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, allowing HIC to resolve species with different numbers of conjugated drugs.[5][7] The separation is typically achieved using a reverse salt gradient.[7]
Caption: Workflow for analyzing protein conjugates using HIC-HPLC.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
-
System Setup: Install an appropriate HIC column (e.g., Butyl or Phenyl phase) into the HPLC system.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the protein conjugate sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes). This decreasing salt concentration will cause proteins to elute in order of increasing hydrophobicity.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the various conjugated species.
-
Integrate the area of each peak.
-
Calculate the weighted average conjugation ratio by summing the product of each species' relative peak area and its conjugation number.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed and accurate information, measuring the precise mass of the intact protein conjugate.[11][13] This allows for the unambiguous determination of the number of molecules attached and can even help identify the specific sites of conjugation.[11][12] LC-MS is commonly used to analyze ADCs and determine the drug-to-antibody ratio (DAR).[11]
Caption: Workflow for mass spectrometry analysis of protein conjugates.
Experimental Protocol:
-
Sample Preparation:
-
To reduce spectral complexity, the protein conjugate (especially antibodies) is often deglycosylated using an enzyme like PNGase F.
-
The sample must be thoroughly desalted and buffer-exchanged into an MS-compatible volatile buffer (e.g., ammonium acetate (B1210297) or formic acid in water/acetonitrile).
-
-
Infusion/Separation: The sample is either directly infused into the mass spectrometer or separated using a short reversed-phase column online with the MS.
-
Mass Analysis: The sample is ionized (typically using electrospray ionization, ESI) and the mass-to-charge (m/z) ratios of the ions are measured by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Processing:
-
The resulting m/z spectrum, which contains a series of multiply charged ions for each species, is computationally deconvoluted to determine the neutral mass of each component.
-
The masses corresponding to the unconjugated protein and the various conjugated forms are identified.
-
The relative intensity of each mass peak is used to calculate the distribution and the weighted average conjugation ratio.[12]
-
Conclusion
The quantification of protein conjugation efficiency is a multifaceted analytical challenge that requires careful selection of appropriate techniques. For rapid, high-throughput assessment of the average conjugation ratio, UV-Vis spectroscopy is a suitable choice.[1] For detailed characterization of the distribution of conjugated species, particularly for ADCs, HIC-HPLC offers excellent resolving power.[5][7] When the highest degree of accuracy is required, including precise mass determination and confirmation of the conjugation ratio, Mass Spectrometry is the gold standard.[11][13] Finally, SEC-HPLC remains an essential tool for monitoring aggregation, a critical quality attribute for all protein products[8][9], while SDS-PAGE serves as a simple, qualitative check for successful conjugation. By understanding the principles, advantages, and limitations of each method, researchers can build a robust analytical strategy to ensure the quality and consistency of their protein conjugates.
References
- 1. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIC columns – what they do and how to find the right one | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. news-medical.net [news-medical.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. nuvisan.com [nuvisan.com]
- 12. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 14. BiochemSphere [biochemicalsci.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Amine Modification Chemistries: Alternatives to NHS Esters
For researchers, scientists, and drug development professionals, the covalent modification of amine groups on proteins, peptides, and other biomolecules is a cornerstone of bioconjugation. N-hydroxysuccinimide (NHS) ester chemistry has long been the gold standard for this purpose due to its relatively straightforward protocol and the formation of stable amide bonds. However, the inherent limitations of NHS esters, such as their susceptibility to hydrolysis and potential for side reactions, have spurred the development and refinement of alternative amine modification strategies. This guide provides an objective comparison of the performance of key alternatives to NHS ester chemistry, supported by experimental data and detailed protocols.
Introduction to NHS Ester Chemistry and Its Limitations
NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[] Despite its widespread use, NHS ester chemistry is not without its drawbacks. The primary limitation is the rapid hydrolysis of the NHS ester in aqueous solutions, which competes with the desired amine reaction and can lead to lower conjugation yields.[2][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3] Furthermore, while generally selective for primary amines, NHS esters can sometimes exhibit reactivity towards other nucleophilic residues like tyrosine, serine, and threonine, potentially leading to a heterogeneous product.[4]
This guide will explore the following alternatives, comparing their reaction mechanisms, efficiency, stability, and providing detailed experimental protocols:
-
Carbodiimide (B86325) (EDC) Chemistry
-
Isothiocyanate Chemistry
-
Reductive Amination
-
Squaric Acid Ester Chemistry
-
Maleimide (B117702) Chemistry
Comparative Performance of Amine Modification Chemistries
The choice of conjugation chemistry can significantly impact the yield, stability, and functionality of the resulting bioconjugate. The following tables provide a quantitative comparison of the key performance indicators for each of the discussed chemistries.
| Chemistry | Target Group | Optimal pH Range | Typical Reaction Time | Relative Reaction Rate | Linkage Formed | Linkage Stability |
| NHS Ester | Primary Amines | 7.2 - 8.5[] | 30 - 120 min[] | Very Fast | Amide | Very High[][4] |
| Carbodiimide (EDC) | Carboxyls (activates for amine reaction) | 4.5 - 6.0 (activation), 7.2-8.5 (coupling) | 2 - 4 hours | Fast | Amide | Very High |
| Isothiocyanate | Primary Amines | 8.5 - 9.5[4] | 1 - 4 hours | Moderate | Thiourea (B124793) | Moderate (less stable than amide)[2] |
| Reductive Amination | Carbonyls + Primary Amines | 6.5 - 8.5[4] | 4 - 12 hours | Moderate to Fast[5] | Secondary Amine | Very High |
| Squaric Acid Ester | Primary Amines | 7.0 (1st step), 9.0 (2nd step)[3] | 24 - 48 hours | Slow (4 orders of magnitude slower than NHS esters)[6] | Squaramide | High[7] |
| Maleimide | Thiols (primary), Amines (secondary) | 6.5 - 7.5 (for thiols), >8.5 (for amines) | 1 - 4 hours | Fast (with thiols), Slower (with amines) | Thioether (with thiols), Amine adduct | High (Thioether), Moderate (Amine adduct) |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows.
Detailed Experimental Protocols
Carbodiimide (EDC) Mediated Amine Coupling
This protocol describes a two-step process using EDC and Sulfo-NHS to couple a carboxyl-containing molecule to a primary amine on a protein.
Materials:
-
Protein with primary amines (e.g., antibody)
-
Carboxyl-containing molecule (e.g., peptide, small molecule)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add EDC to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Coupling to Amines:
-
Immediately add the activated molecule to the protein solution in Coupling Buffer. The molar ratio of activated molecule to protein should be optimized, but a 10- to 20-fold molar excess is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate using a desalting column or dialysis to remove unreacted molecules and byproducts.
-
Isothiocyanate (FITC) Labeling of Proteins
This protocol provides a general method for labeling proteins with fluorescein (B123965) isothiocyanate (FITC).
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
FITC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in Labeling Buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Prepare FITC Solution:
-
Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the FITC solution dropwise. A molar ratio of 10-20 moles of FITC per mole of protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Solution to stop the reaction.
-
-
Purification:
-
Separate the labeled protein from unreacted FITC and byproducts using a desalting column.
-
Reductive Amination of Proteins
This protocol describes the conjugation of a molecule containing an aldehyde or ketone to a protein's primary amines.
Materials:
-
Protein solution
-
Aldehyde or ketone-containing molecule
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Reaction Buffer: 0.1 M HEPES or phosphate (B84403) buffer, pH 7.0-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Reaction Setup:
-
Dissolve the protein and the aldehyde/ketone-containing molecule in the Reaction Buffer. A 20- to 50-fold molar excess of the carbonyl compound is often used.
-
Add sodium cyanoborohydride or STAB to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Solution to consume any unreacted carbonyl groups.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis.
-
Squaric Acid Ester Mediated Protein Conjugation
This two-step protocol allows for the sequential conjugation of two different amine-containing molecules.
Materials:
-
Amine-containing molecule 1 (e.g., a linker with a primary amine)
-
Diethyl squarate
-
Amine-containing molecule 2 (e.g., a protein)
-
Solvent: Ethanol or a mixture of water and a polar organic solvent
-
Buffer 1: pH 7.0-8.0 (e.g., phosphate buffer)
-
Buffer 2: pH 9.0 (e.g., borate buffer)
-
Desalting column or dialysis equipment
Procedure:
-
First Amine Reaction:
-
Dissolve the amine-containing molecule 1 and a slight molar excess of diethyl squarate in the chosen solvent or Buffer 1.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification of the Intermediate (Optional but Recommended):
-
Purify the resulting monoamide monoester intermediate to remove unreacted starting materials.
-
-
Second Amine Reaction:
-
Dissolve the purified intermediate and the protein (amine-containing molecule 2) in Buffer 2.
-
Incubate the reaction for 12-24 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate by size exclusion chromatography or dialysis to remove unreacted components.
-
Maleimide-Based Amine Modification
While maleimides are primarily used for thiol modification, they can react with amines at a higher pH. This protocol is for the less common application of targeting lysine residues.
Materials:
-
Protein with accessible lysine residues
-
Maleimide-functionalized reagent
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5-9.0
-
Quenching Reagent: A thiol-containing compound like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT)
-
Desalting column
Procedure:
-
Reaction Setup:
-
Dissolve the protein in the Reaction Buffer.
-
Dissolve the maleimide reagent in a small amount of DMF or DMSO and add it to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the protein conjugate using a desalting column or dialysis.
-
Conclusion
While NHS ester chemistry remains a valuable tool for amine modification, a variety of effective alternatives are available to researchers. The choice of the optimal chemistry depends on the specific application, the properties of the biomolecules involved, and the desired characteristics of the final conjugate. For applications requiring high stability and efficiency, reductive amination and carbodiimide chemistry present strong alternatives to NHS esters. When high specificity for amines over other nucleophiles is paramount, squaric acid esters offer a unique advantage, albeit with slower reaction kinetics. Isothiocyanates provide a well-established method for fluorescent labeling, though the resulting thiourea linkage is less stable than an amide bond. Maleimide chemistry, while primarily targeting thiols, can be adapted for amine modification under specific conditions. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate amine modification strategy for their experimental needs.
References
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Protection Strategies in Multi-Step Bioconjugation
In the intricate world of multi-step bioconjugation, the ability to selectively modify specific functional groups on complex biomolecules is paramount. This guide provides a comparative analysis of orthogonal protection strategies, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the selection of appropriate methods for their specific needs. We delve into the quantitative performance of various protecting groups and bioorthogonal ligation chemistries, supported by detailed experimental protocols and visual workflows.
The Principle of Orthogonality in Bioconjugation
Orthogonal protection strategies employ protecting groups that can be removed under specific conditions without affecting other protecting groups present on the molecule.[1][2] This principle is crucial in multi-step syntheses, enabling the sequential and site-specific modification of biomolecules like proteins, peptides, and nucleic acids. The ideal orthogonal system offers high selectivity, quantitative yields, and mild deprotection conditions that preserve the integrity of the biomolecule.
Comparison of Common Orthogonal Protection Strategies
The choice of a protection strategy depends on the nature of the biomolecule, the functional group to be protected, and the desired reaction sequence. Here, we compare some of the most widely used orthogonal protecting groups for amines and thiols, two of the most frequently targeted functional groups in bioconjugation.
Orthogonal Protection of Amines
Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for bioconjugation. A variety of protecting groups have been developed to allow for their selective modification.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Potential Limitations |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid - TFA)[3] | Stable to a wide range of reaction conditions. | Harsh acidic conditions may not be suitable for all biomolecules. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine (B6355638) in DMF)[3][4] | Mild deprotection conditions.[4] | The dibenzofulvene byproduct can cause side reactions.[5] |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂/Pd-C)[3] | Orthogonal to both acid- and base-labile groups. | Not suitable for molecules containing other reducible functional groups. |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[6] | Very mild and specific deprotection. | The catalyst can sometimes be difficult to remove completely. |
Orthogonal Protection of Thiols
Cysteine residues, with their nucleophilic thiol groups, are valuable sites for site-specific bioconjugation. Protecting these thiols is often necessary to prevent unwanted side reactions.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Limitations |
| Trityl | Trt | Mild acid | Good stability |
| Acetamidomethyl | Acm | Mercury(II) or Iodine | Stable to a wide range of conditions |
| p-Methoxybenzyl | PMB | Strong acid (e.g., TFA) | Orthogonal to many other protecting groups |
| Disulfide Bonds | - | Reducing agents (e.g., DTT, TCEP) | Reversible protection, useful in protein engineering.[7] |
| Photoremovable Groups | Light (UV or two-photon) | High spatial and temporal control of deprotection.[8] | Potential for photodamage to the biomolecule. |
Bioorthogonal Ligation Chemistries: A Quantitative Comparison
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[9] These reactions are central to multi-step bioconjugation, enabling the attachment of probes, drugs, or other molecules to a biomolecule of interest.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Potential Limitations |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | First bioorthogonal reaction developed, highly specific.[9] | Slow kinetics.[10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIBO, BCN) | ~0.1 - 1 | Copper-free, fast kinetics.[9][10] | Strained alkynes can be bulky and sometimes unstable. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | ~1,000 - 1,000,000[11][12][13] | Extremely fast kinetics, highly specific.[12][13] | Tetrazines can sometimes be unstable.[14] |
Experimental Protocols
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual removal of the Fmoc protecting group from a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Nitrogen gas supply
-
Reaction vessel (e.g., Poly-Prep chromatography column)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 1 hour in the reaction vessel.
-
Drain the DMF using a gentle flow of nitrogen gas.
-
Add 8 mL of 20% piperidine in DMF to the resin.
-
Gently agitate the resin for 1 hour at room temperature to allow for complete Fmoc removal.[6]
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[15]
-
The resin is now ready for the next coupling step.
Protocol 2: Tetrazine-TCO Ligation for Protein Labeling
This protocol outlines the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate stock solution in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of the TCO-modified protein in the reaction buffer at a concentration of 1-10 µM.
-
Add the tetrazine-fluorophore stock solution to the protein solution to achieve a final concentration typically 1.5 to 5-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[13][16] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[13]
-
The labeled protein can be purified from excess unreacted tetrazine-fluorophore using size-exclusion chromatography (e.g., a desalting column).
Visualizing Orthogonal Strategies
To better illustrate the concepts and workflows described, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate orthogonal protection strategy is a critical decision in the design of multi-step bioconjugation experiments. By understanding the quantitative differences in reactivity, stability, and deprotection conditions of various protecting groups and bioorthogonal ligation chemistries, researchers can devise more efficient and reliable methods for creating complex and functional biomolecular conjugates. This guide serves as a starting point for navigating these choices, and it is recommended that researchers further consult the primary literature for the most up-to-date and specific information relevant to their systems of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to t-Boc and Fmoc Protection for Aminooxy-PEG Linkers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of protecting group for reactive functionalities is a critical determinant of success. Aminooxy-PEG linkers, which enable the formation of stable oxime bonds with carbonyl groups on biomolecules, are frequently employed. The temporary protection of the aminooxy group is essential to prevent unwanted side reactions during synthesis and purification. The two most common protecting groups for this purpose are the tert-butyloxycarbonyl (t-Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective comparison of t-Boc and Fmoc protection strategies for aminooxy-PEG linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.
Fundamental Differences in Deprotection Chemistry
The primary distinction between t-Boc and Fmoc protecting groups lies in their cleavage chemistry. The t-Boc group is acid-labile and is typically removed under strongly acidic conditions using reagents like trifluoroacetic acid (TFA).[1][2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in an organic solvent.[1][3] This fundamental difference in deprotection conditions is the basis for their orthogonal use in chemical synthesis, allowing for the selective deprotection of one group while the other remains intact.[4][5]
Quantitative Data Summary
The selection of a protecting group strategy is often guided by quantitative parameters such as reaction times, reagent concentrations, and stability under various conditions. The following table summarizes the key quantitative differences between t-Boc and Fmoc protection for aminooxy-PEG linkers.
| Parameter | t-Boc Protection | Fmoc Protection | References |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF | [1][3] |
| TFA Concentration | 25-50% in a solvent like Dichloromethane (DCM) | Not Applicable | [2] |
| Piperidine Concentration | Not Applicable | 20% in N,N-Dimethylformamide (DMF) | [6] |
| Deprotection pH | Strongly acidic (pH 1-2) | Mildly basic (pH 10-12) | [] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | [2] |
| Reaction Time | 30 minutes - 2 hours | 5 - 30 minutes | [2][6] |
| Monitoring | TLC or LC-MS | UV absorbance of dibenzofulvene byproduct | [6] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) | Orthogonal to acid-labile groups (e.g., t-Boc, tBu) | [4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these deprotection strategies.
Protocol for t-Boc Deprotection of an Aminooxy-PEG Linker
This protocol outlines the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to yield the free aminooxy group.[2][8]
Materials:
-
t-Boc-protected aminooxy-PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the t-Boc-protected aminooxy-PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 25-50%. If the substrate is sensitive to cationic species, add TIS as a scavenger.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected aminooxy-PEG linker (as a TFA salt) can be used directly in the next step or purified further.
Protocol for Fmoc Deprotection of an Aminooxy-PEG Linker
This protocol describes the removal of the Fmoc protecting group using a solution of piperidine in DMF.[1][6]
Materials:
-
Fmoc-protected aminooxy-PEG linker
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Fmoc-protected aminooxy-PEG linker in DMF in a round-bottom flask.
-
Add piperidine to the solution to a final concentration of 20%.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.
-
Monitor the reaction progress by TLC or by UV spectroscopy to detect the release of the dibenzofulvene-piperidine adduct.
-
Once the reaction is complete, the deprotected aminooxy-PEG linker can be isolated. This often involves precipitation with ether and subsequent washing to remove the piperidine and the dibenzofulvene byproduct.
-
The crude product can then be purified by chromatography if necessary.
Mandatory Visualization
To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and logical workflows.
Caption: Chemical pathways of t-Boc and Fmoc deprotection of aminooxy-PEG linkers.
Caption: A logical workflow for the deprotection and bioconjugation of aminooxy-PEG linkers.
Concluding Remarks
The choice between t-Boc and Fmoc protection for aminooxy-PEG linkers is dictated by the overall synthetic strategy and the chemical nature of the biomolecule and other functionalities present. The t-Boc strategy is robust and well-established, but the harsh acidic conditions required for deprotection may not be suitable for sensitive substrates.[9] The Fmoc strategy, with its milder basic deprotection conditions, offers a valuable alternative, particularly for acid-sensitive molecules.[9] The orthogonality of these two protecting groups provides synthetic chemists with the flexibility to design complex bioconjugation schemes. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit the needs of their specific application in drug development and other biomedical research areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Analysis of PEGylated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to antibody-drug conjugates (ADCs) is a prevalent strategy to enhance their pharmacokinetic properties, solubility, and stability. However, this modification introduces analytical challenges, particularly in the precise determination of the drug-to-antibody ratio (DAR). The DAR is a critical quality attribute (CQA) that directly influences the ADC's efficacy, safety, and therapeutic window. This guide provides a comparative analysis of the primary analytical techniques for DAR determination of PEGylated ADCs, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for DAR Analysis
The selection of an appropriate analytical method for DAR determination of PEGylated ADCs is contingent on various factors, including the stage of drug development, the specific characteristics of the ADC, and the desired level of detail. The three most common techniques employed are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions. | Separation of ADC subunits (light and heavy chains) based on hydrophobicity under denaturing conditions. | Measurement of the mass of the intact ADC or its subunits to determine the number of conjugated drugs. |
| Information Provided | Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1][2] | Average DAR and distribution of drug-loaded light and heavy chains.[1][3] | Precise mass confirmation, average DAR, and distribution of drug-loaded species.[3][4] |
| Resolution | High resolution for different DAR species of the intact ADC. | High resolution for separating light and heavy chains and their drug-loaded forms.[3] | Very high resolution, capable of resolving species with small mass differences. |
| Sample Preparation | Minimal, analysis is performed on the intact ADC. | Requires reduction of the ADC to separate light and heavy chains.[3] | Can be performed on intact or reduced/deglycosylated ADC.[4] |
| MS Compatibility | Generally incompatible due to high salt concentrations in the mobile phase.[5] | Compatible with MS, allowing for mass confirmation of separated chains.[6] | Direct measurement technique. |
| Pros | - Non-denaturing conditions preserve the native structure. - Robust and reproducible. - Good for routine quality control.[5] | - High resolution of ADC fragments. - Orthogonal method to HIC. - MS compatibility provides mass confirmation.[6] | - Provides the most accurate mass information. - Can analyze complex mixtures. - Applicable to both intact and reduced ADCs.[4] |
| Cons | - Indirect identification based on retention time. - Not suitable for all ADCs (e.g., highly heterogeneous lysine-conjugated ADCs). | - Denaturing conditions may alter the ADC. - Requires sample reduction, adding a step to the workflow.[6] | - More complex instrumentation and data analysis. - Ionization efficiency can vary between different DAR species.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR analysis. Below are representative protocols for the key techniques discussed.
Experimental Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for analyzing the DAR of a PEGylated ADC using HIC.
1. Reagents and Materials:
-
PEGylated ADC sample
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
2. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-20 µg of the PEGylated ADC sample.
-
Elute the sample with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to the different drug-loaded species.[1][2]
Experimental Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a common method for DAR analysis of a PEGylated ADC following reduction.
1. Reagents and Materials:
-
PEGylated ADC sample
-
Reduction Buffer: 7.2 M Guanidine-HCl, 0.3 M Sodium Acetate (B1210297), pH 5.3
-
Reducing Agent: 1 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC column (e.g., PLRP-S)
-
HPLC system with a UV detector
2. Sample Preparation (Reduction):
-
Dilute the PEGylated ADC sample to 0.5 mg/mL in the Reduction Buffer.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 15-30 minutes to reduce the disulfide bonds.[3]
3. Procedure:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.
-
Inject the reduced ADC sample.
-
Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR based on the peak areas of the unconjugated and conjugated light and heavy chains. The formula DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100 is often used.
Experimental Protocol 3: DAR Analysis by Native Mass Spectrometry (MS)
This protocol provides a general workflow for DAR analysis of an intact PEGylated ADC using native MS.
1. Reagents and Materials:
-
PEGylated ADC sample
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0
-
Size-Exclusion Chromatography (SEC) column for online buffer exchange
-
Q-TOF Mass Spectrometer
2. Procedure:
-
Equilibrate the SEC column with the ammonium acetate mobile phase.
-
Inject the intact PEGylated ADC sample. The SEC column will desalt the sample and introduce it into the mass spectrometer.
-
Acquire the mass spectra in native mode (positive ion mode) over an appropriate m/z range (e.g., 1000-5000 m/z).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by determining the relative abundance of each drug-loaded species.
Quantitative Data Comparison
The following table presents representative DAR values for a site-specific PEGylated ADC, as determined by RP-HPLC and Mass Spectrometry. While from the same study, it's important to note that slight variations can occur due to the inherent principles of each technique.
| ADC Variant | Conjugation Site | DAR by RP-HPLC | DAR by MS |
| ADC-1 | Light Chain | 1.81 | 1.83 |
| ADC-2 | Heavy Chain | 1.85 | 1.88 |
| ADC-3 | Light & Heavy Chain | 3.66 | 3.71 |
| Data adapted from a study on site-specific ADCs with a PEG linker.[3] |
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex processes in ADC development and analysis.
Signaling Pathways of ADC Targets
Understanding the mechanism of action of ADCs involves knowledge of the signaling pathways of their targets. For instance, many PEGylated ADCs target receptors like HER2 and TROP-2.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trop-2 as a Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements [frontiersin.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Kinetic Analysis of Oxime Ligation Reactions
For Researchers, Scientists, and Drug Development Professionals
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting oxime bond.[1][2] The kinetics of this reaction are of paramount importance, particularly in applications such as protein labeling, drug delivery, and the synthesis of complex biomolecules, where reaction efficiency and speed are critical. This guide provides a comparative analysis of the kinetics of oxime ligation reactions under various conditions, supported by experimental data and detailed protocols.
Performance Comparison: Catalysts and Substrates
The rate of oxime ligation is significantly influenced by the choice of catalyst and the nature of the carbonyl substrate. While the reaction can proceed uncatalyzed, the addition of a nucleophilic catalyst, most commonly aniline (B41778) and its derivatives, dramatically accelerates the reaction, especially at neutral pH.[3][4][5]
Catalyst Performance
Aniline and its derivatives catalyze oxime ligation by forming a more reactive protonated Schiff base intermediate.[2][4] Phenylenediamines, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have emerged as highly efficient alternatives to aniline.[1][3]
Key Observations:
-
At identical concentrations, m-phenylenediamine (mPDA) is approximately 2 to 2.5 times more efficient than aniline as a catalyst for oxime ligation.[3][5][6]
-
The higher aqueous solubility of mPDA allows for its use at much greater concentrations than aniline, leading to rate accelerations of up to 15-fold.[3][5][6]
-
p-Phenylenediamine (pPDA) has also been shown to be a highly effective catalyst, demonstrating a 19-fold faster rate of protein PEGylation compared to the equivalent aniline-catalyzed reaction at pH 7.[7]
-
Other aniline derivatives, including anthranilic acids and aminobenzoic acids, have been investigated as catalysts and can offer at least a two-fold increase in reaction rate compared to aniline under neutral pH conditions.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Oxime Ligation with Different Catalysts
| Catalyst | Carbonyl Substrate | Aminooxy Substrate | Catalyst Conc. (mM) | pH | k₂ (M⁻¹s⁻¹) | Fold Increase vs. Aniline | Reference |
| Aniline | Benzaldehyde | Aminooxyacetyl-peptide | 100 | 7.0 | 8.2 | 1.0 | [4] |
| Aniline | Citral | Dansyl-aminooxy | 50 | 7.3 | 48.6 | 1.0 | [6][8] |
| m-Phenylenediamine | Citral | Dansyl-aminooxy | 50 | 7.3 | ~97.2 | ~2.0 | [6][8] |
| Aniline | 2-Pentanone | Dansyl-aminooxy | 100 | 7.0 | 0.082 | 1.0 | [6][8] |
| m-Phenylenediamine | 2-Pentanone | Dansyl-aminooxy | 100 | 7.0 | 0.20 | 2.4 | [6][8] |
| p-Phenylenediamine | Protein-aldehyde | Aminooxy-PEG | 10 | 7.0 | - | 19.0 | [7] |
Note: The rate constants and fold increases are approximate and can vary based on specific reaction conditions and substrates.
Substrate Reactivity: Aldehydes vs. Ketones
The reactivity of the carbonyl group is a critical determinant of the oxime ligation rate.
Key Observations:
-
Aldehydes react significantly faster than ketones in oxime ligation reactions. The rate of reaction with 2-pentanone (a ketone) is at least two orders of magnitude slower than with aldehydes like citral.[3][6][8]
-
The electronic properties of the carbonyl compound influence the reaction rate. Electron-deficient aldehydes generally exhibit faster reaction kinetics.[9]
-
Steric hindrance around the carbonyl group can also affect the reaction rate, though this effect is generally moderate.[9]
Table 2: Comparison of Observed Rate Constants (kₒᵦₛ) for Aldehyde vs. Ketone Ligation
| Carbonyl Substrate | Aminooxy Substrate | Catalyst (Concentration) | pH | kₒᵦₛ (M⁻¹s⁻¹) | Reference |
| Citral (Aldehyde) | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.6 | [6][8] |
| 2-Pentanone (Ketone) | Dansyl-aminooxy | Aniline (100 mM) | 7.0 | 0.082 | [6][8] |
Experimental Protocols
Accurate kinetic analysis of oxime ligation reactions relies on robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the literature.
Protocol 1: Kinetic Analysis using a Dansyl Fluorescence Assay
This method is based on the change in fluorescence of a dansyl-aminooxy probe upon reaction with a carbonyl compound. The increase in fluorescence intensity over time is proportional to the concentration of the oxime product.
Materials:
-
Dansyl-aminooxy probe
-
Aldehyde or ketone substrate
-
Catalyst (e.g., aniline, mPDA)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the dansyl-aminooxy probe, carbonyl substrate, and catalyst in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding phosphate buffer, the dansyl-aminooxy probe to a final concentration of 10-300 µM, and the catalyst at the desired concentration.
-
Initiate the Reaction: Initiate the reaction by adding the aldehyde or ketone substrate (e.g., to a final concentration of 50 µM).
-
Fluorescence Monitoring: Immediately place the cuvette in the fluorometer and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl probe (e.g., λex = 340 nm, λem = 505 nm).[8]
-
Data Analysis: The initial reaction rates are determined from the linear portion of the fluorescence versus time plot. The observed rate constant (kₒᵦₛ) can be obtained by fitting the data to a second-order rate equation.[6]
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.
Materials:
-
Aminooxy-functionalized molecule
-
Carbonyl-functionalized molecule
-
Catalyst
-
Reaction buffer
-
Quenching reagent (e.g., excess acetone)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing the aminooxy and carbonyl reactants at known concentrations in the reaction buffer with the catalyst.
-
Time-Point Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an excess of a quenching reagent like acetone (B3395972) to consume any unreacted aminooxy compound.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Separation and Detection: Develop a suitable gradient method to separate the reactants and the oxime product. Monitor the elution profile using a UV-Vis detector at a wavelength where the product or a reactant has a strong absorbance.
-
Quantification and Kinetic Analysis: Determine the concentration of the product at each time point by integrating the corresponding peak area and using a calibration curve. Plot the product concentration versus time to determine the initial reaction rate and the rate constant.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved in the kinetic analysis of oxime ligation.
Caption: Aniline-catalyzed oxime ligation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spacer: A Comparative Analysis of PEG12 and PEG24 Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. This guide provides a comparative study of two commonly employed polyethylene (B3416737) glycol (PEG) linkers, PEG12 and PEG24, offering insights into how their differing lengths can profoundly influence PROTAC efficacy. While a direct head-to-head comparison for a single PROTAC system is not extensively documented in publicly available literature, this guide synthesizes established principles and provides illustrative data to inform rational PROTAC design.
The linker in a PROTAC is not a mere passive tether; it is a crucial element that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a disorganized and unproductive complex, leading to inefficient ubiquitination.[]
Performance Metrics: A Tale of Two Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative, yet realistic, quantitative data for a hypothetical PROTAC system, comparing the performance of a PEG12 linker against a PEG24 linker. This data reflects the general principles observed in PROTAC development, where an optimal linker length, which could be either shorter or longer depending on the specific system, leads to improved degradation.
Table 1: Cellular Degradation Efficiency
| Linker | DC50 (nM) | Dmax (%) |
| PROTAC-PEG12 | 50 | 95 |
| PROTAC-PEG24 | 250 | 80 |
Note: This data is illustrative and represents a scenario where the shorter PEG12 linker facilitates a more optimal ternary complex geometry for this specific hypothetical target and E3 ligase pair, resulting in higher potency and efficacy.
Table 2: Biophysical Parameters of Ternary Complex Formation
| Parameter | PROTAC-PEG12 | PROTAC-PEG24 |
| Binary Binding (Target) | ||
| Kd (nM) | 100 | 105 |
| Binary Binding (E3 Ligase) | ||
| Kd (nM) | 150 | 145 |
| Ternary Complex Affinity | ||
| Kd (nM) | 15 | 75 |
| Cooperativity (α) | 10 | 2 |
Note: This illustrative data suggests that the PEG12 linker leads to a more stable ternary complex with a lower Kd value and higher positive cooperativity (α > 1). Positive cooperativity indicates that the binding of the PROTAC to one protein enhances its affinity for the other, a desirable characteristic for potent degraders.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for the key experiments cited in this guide.
Western Blot for Target Protein Degradation
This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax values using appropriate software.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
1. Reagents and Assay Setup:
-
Use purified, tagged proteins (e.g., His-tagged E3 ligase and GST-tagged target protein).
-
Use FRET-paired antibodies (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST).
-
In a microplate, combine the tagged proteins, the FRET-paired antibodies, and a serial dilution of the PROTAC in an appropriate assay buffer.
2. Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for ternary complex formation.
3. Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.
4. Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that induces maximum complex formation.[4][5]
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful technique to measure the binding affinity (Kd) and kinetics (kon and koff) of binary and ternary complexes in real-time.
1. Chip Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[6]
2. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the chip surface to measure the binding to the immobilized E3 ligase.
-
Fit the sensorgram data to a suitable binding model to determine the binary Kd.
3. Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of the target protein.
-
Inject these mixtures over the E3 ligase-coated chip surface.
-
The binding response will represent the formation of the ternary complex.
4. Data Analysis and Cooperativity Calculation:
-
Determine the ternary Kd from the sensorgram data.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC to E3 ligase) / (Ternary Kd of PROTAC to E3 ligase in the presence of the target protein).[6]
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with no single length being universally optimal. The choice between a PEG12 and a PEG24 linker, or any other length, must be empirically determined for each specific target protein and E3 ligase combination.[7][8] As illustrated, a shorter linker like PEG12 may provide a more favorable geometry for ternary complex formation in one system, leading to enhanced degradation, while a longer linker might be necessary for another. A systematic approach to linker design, exploring a range of lengths and compositions, is therefore essential for the development of potent and selective protein degraders. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of PROTAC performance.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Site-Specific Conjugation Using Aminooxy Linkers
Site-specific conjugation has emerged as a critical technique in the development of precision therapeutics like Antibody-Drug Conjugates (ADCs), enabling the creation of homogeneous and well-defined bioconjugates. Among the various methods, the use of aminooxy linkers to react with aldehyde or ketone groups on a biomolecule offers a robust and highly specific approach. This guide provides an objective comparison of aminooxy-based conjugation with other alternatives, supported by experimental data and detailed validation protocols, to assist researchers in making informed decisions for their drug development programs.
The Chemistry of Aminooxy Conjugation
Aminooxy-based conjugation relies on the formation of a stable oxime bond between an aminooxy-functionalized linker and a carbonyl group (aldehyde or ketone) on a protein. This reaction is highly specific and proceeds efficiently under mild, biocompatible conditions, making it an attractive method for creating well-defined bioconjugates. The required carbonyl group can be introduced into the protein backbone through enzymatic or chemical modification of specific amino acid residues.
Caption: Chemical reaction scheme for oxime ligation.
Experimental Workflow and Validation
The successful generation of a site-specific conjugate requires rigorous validation to confirm conjugation efficiency, product homogeneity, and stability. The general workflow involves the initial conjugation reaction followed by a series of analytical characterizations.
A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Overview of ADC Linker Technologies
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these linker types has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][2]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][3]
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[4] This mechanism generally leads to higher stability in circulation and a reduced "bystander effect," which is the killing of antigen-negative cells.[5][6]
Comparative In Vitro Stability Data
The in vitro stability of ADCs is primarily assessed by incubating them in plasma from different species (e.g., human, mouse, rat) and monitoring the release of the free payload or the change in the drug-to-antibody ratio (DAR) over time.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Model | Plasma Source | Stability Metric | Key Findings | Reference |
| Valine-Citrulline (vc) | Enzyme (Cathepsin B) | Trastuzumab-vc-MMAE | Rat | % Drug Loss | ~30% drug loss after 7 days | [Creative Biolabs] |
| Valine-Alanine (val-ala) | Enzyme (Cathepsin B) | Anti-CD22-val-ala-MMAF | Human | % Intact ADC | >90% intact after 7 days | [Abzena] |
| Hydrazone | pH-sensitive | Gemtuzumab ozogamicin | Human | Half-life (t1/2) | ~2-3 days | [Senter et al., 2008] |
| Disulfide (SPP) | Redox-sensitive | Anti-CD30-SPP-DM1 | Human | % Released Drug | ~50% release after 24 hours in presence of GSH | [Doronina et al., 2003] |
| SMCC (non-cleavable) | Proteolytic Degradation | Ado-trastuzumab emtansine (T-DM1) | Human | % Intact ADC | >95% intact after 7 days | [Erickson et al., 2006] |
| Silyl Ether | pH-sensitive | Trastuzumab-MMAE | Human | Half-life (t1/2) | > 7 days | [7] |
| OHPAS | Aryl Sulfatase | ITC6103RO | Mouse, Human | % Intact ADC | Stable in both mouse and human plasma | [8] |
| VC-PABC | Enzyme (Cathepsin B) | ITC6104RO | Mouse | % Intact ADC | Unstable in mouse plasma | [8] |
Note: The stability data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. Researchers should refer to the original publications for detailed protocols.
Comparative In Vivo Stability Data
In vivo stability is a crucial parameter that determines the pharmacokinetic profile and therapeutic window of an ADC. It is typically assessed by measuring the concentration of the intact ADC and the free payload in plasma over time after administration to animal models.
Table 2: In Vivo Stability and Pharmacokinetics of Different ADC Linkers
| Linker Type | ADC Model | Animal Model | Key Pharmacokinetic Parameters | Key Findings | Reference |
| Valine-Citrulline (vc) | Brentuximab vedotin (vc-MMAE) | Rat | t1/2 of intact ADC: ~3 days | Moderate stability, leading to effective payload delivery. | [Senter et al., 2012] |
| SMCC (non-cleavable) | Ado-trastuzumab emtansine (T-DM1) | Rat | t1/2 of intact ADC: ~5 days | High stability, resulting in a favorable safety profile. | [Lewis Phillips et al., 2008] |
| Hydrazone | Inotuzumab ozogamicin | Mouse | Rapid clearance of intact ADC | Lower stability compared to enzyme-cleavable and non-cleavable linkers. | [Dijoseph et al., 2004] |
| Glutamic acid–valine–citrulline | Anti-HER2 ADC | Mouse | Increased stability compared to vc linker | The addition of glutamic acid improves stability in mouse models. | [9] |
| Tandem-cleavage (β-glucuronide-dipeptide) | Anti-CD79b-MMAE | Rat | Excellent plasma stability | Enhanced tolerability and efficacy compared to monocleavage linkers. | [10] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The following are outlines of common experimental protocols.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.[11]
Protocol Outline:
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C.[11] A buffer control is included to assess inherent ADC stability.[11]
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[11]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[11]
-
Analysis:
-
Intact ADC Quantification (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[1]
-
Block non-specific binding sites.[1]
-
Add diluted plasma samples containing the ADC.[1]
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.[1]
-
Add a substrate and measure the signal, which is proportional to the amount of intact ADC.[1]
-
-
Free Payload Quantification (LC-MS/MS):
-
Precipitate proteins from the plasma samples.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
DAR Measurement (HIC-HPLC or RP-HPLC):
-
Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosome, which is a key step for the cytotoxic activity of many ADCs.
Protocol Outline:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C.[11][13]
-
Time Points: Collect aliquots at various time points.
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate the proteins.
-
Analysis (LC-MS/MS): Analyze the supernatant to quantify the amount of released payload over time.[11]
Visualizing ADC Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. purepeg.com [purepeg.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of t-Boc-Aminooxy-PEG12-NHS Ester
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of t-Boc-Aminooxy-PEG12-NHS ester, ensuring laboratory safety and environmental responsibility.
The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the disposal of this compound, a polyethylene (B3416737) glycol (PEG) derivative widely used in bioconjugation and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory.
-
Protective Clothing: A lab coat must be worn.
-
Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]
Waste Categorization and Segregation
All materials that have come into contact with this compound must be treated as chemical waste and segregated from regular trash.[2] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).[2]
Waste Streams:
-
Unused or Expired Solid Compound: The original vial containing the solid powder.
-
Concentrated Solutions: Solutions of the compound in organic solvents like DMSO or DMF.
-
Dilute Aqueous Solutions: Waste from reaction quenching and work-up steps.
-
Contaminated Labware and Debris: Pipette tips, microcentrifuge tubes, gloves, paper towels, and glassware.[2]
Step-by-Step Disposal Protocols
The following protocols outline the necessary steps for the safe disposal of different forms of this compound waste.
A. Unused or Expired Solid this compound
-
Do Not Dispose in Regular Trash: The solid powder must never be disposed of in regular municipal waste.[2]
-
Collection: Place the original, tightly sealed vial into a designated hazardous waste container.[2]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
B. Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF)
-
Collection: Transfer the organic solvent waste into a designated, compatible hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including the full name of the PEGylated compound and the solvent(s).
-
Storage: Store the waste container in a well-ventilated and secure area, away from incompatible materials.
C. Dilute Aqueous Solutions
The reactive N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis. This property can be used to deactivate the compound before disposal.
-
Hydrolysis of NHS Ester:
-
Ensure the pH of the aqueous solution is neutral or slightly basic (pH 7-8.5) to facilitate hydrolysis. If acidic, adjust with a small amount of a suitable buffer like sodium bicarbonate.[2]
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[2]
-
-
Collection: Transfer the hydrolyzed solution into a designated aqueous hazardous waste container.
-
Drain Disposal Prohibition: Do not dispose of even dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2] Some institutions may have specific rules regarding the disposal of PEGylated compounds due to their potential to be very toxic to aquatic life with long-lasting effects.[1]
D. Contaminated Labware and Debris
-
Solid Waste Collection: All solid materials, such as pipette tips, tubes, and gloves, that have come into contact with the compound should be collected in a designated solid hazardous waste container.[2]
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. Collect this rinsate as hazardous waste.
-
The first rinsate must be collected and disposed of as hazardous waste.[1]
-
After the initial rinse, wash the glassware thoroughly with soap and water.
-
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the pickup and disposal of all hazardous waste containers.[1][2] All disposal must be carried out in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Method | Key Safety Precaution |
| Solid Powder | Original vial within a larger, labeled hazardous waste container. | Collection by a licensed chemical waste disposal service for incineration. | Avoid dust formation; use respiratory protection. |
| Concentrated Organic Solutions | Compatible, labeled solvent waste container (e.g., HDPE). | Collection by a licensed chemical waste disposal service. | Store in a well-ventilated area away from ignition sources. |
| Dilute Aqueous Solutions | Labeled aqueous hazardous waste container. | Hydrolyze NHS ester, then collect for licensed disposal. | Do not dispose down the drain without EHS approval. |
| Contaminated Labware | Labeled solid hazardous waste container. | Collection by a licensed chemical waste disposal service. | Segregate from non-hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
Essential Safety and Operational Guide for t-Boc-Aminooxy-PEG12-NHS Ester
This guide provides immediate safety, handling, and disposal protocols for t-Boc-Aminooxy-PEG12-NHS ester, a bifunctional linker commonly used in bioconjugation and drug development. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safe laboratory operations.
Immediate Safety and Handling Precautions
This compound is a chemical that should be handled by, or under the close supervision of, individuals qualified in managing potentially hazardous substances.[1] While specific hazard data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1][2][3] A face shield should be used in situations with a higher risk of splashing.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1][2][3] If there is a risk of direct contact, consider double-gloving.[2][3] Gloves should be changed immediately if they become contaminated.[2]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[2][4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][6]
Engineering Controls:
-
Always handle the compound in a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Hygiene Measures:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Contaminated clothing should be removed and washed before reuse.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][6] Remove any contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.[1][6]
Storage and Stability
Proper storage is crucial to maintain the reactivity of the NHS ester.
-
Storage Temperature: Store at -20°C for long-term stability.[1][8]
-
Moisture and Light Sensitivity: NHS esters are susceptible to hydrolysis, which is accelerated by moisture.[9] The compound should be stored in a desiccated environment. Before opening, allow the container to warm to room temperature to prevent condensation. Protect from light by using an amber vial or by wrapping the container in foil.[10]
-
Solutions: If preparing a stock solution in an anhydrous solvent like DMSO or DMF, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles and moisture introduction.[10] Aqueous solutions of NHS esters should be used immediately due to their rapid hydrolysis.[11]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused solid this compound should be collected in a designated chemical waste container.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and washes, should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
-
Consultation: It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[12]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 830.9 g/mol | [8] |
| Purity | ≥96% | [8] |
| Storage Condition | -20°C | [1][8] |
| Solubility | DMSO, DCM, DMF | [8] |
Experimental Protocol: Conjugation of this compound to a Protein
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[11]
-
Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[11]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS ester.[9] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts (e.g., N-hydroxysuccinimde) by purifying the protein conjugate using size-exclusion chromatography or dialysis.
Diagrams
Caption: Workflow for protein conjugation with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cdn.kyberlife.com [cdn.kyberlife.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
